2-(Carboxymethylthio)ethyltrimethylsilane
Description
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Properties
IUPAC Name |
2-(2-trimethylsilylethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2SSi/c1-11(2,3)5-4-10-6-7(8)9/h4-6H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZDMCOHOFKYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564550 | |
| Record name | {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-42-6 | |
| Record name | {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Carboxymethylthio)ethyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(Carboxymethylthio)ethyltrimethylsilane. This bifunctional organosilane, possessing both a reactive carboxylic acid and a stable trimethylsilyl group, is a versatile molecule with significant potential in materials science and bioconjugation. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its chemical characteristics, a plausible synthetic route, expected analytical signatures, and a discussion of its utility as a surface modification agent and a molecular linker.
Introduction
This compound (CAS No. 18269-42-6) is a unique chemical entity that merges the worlds of organosilicon chemistry and thioether compounds.[1][2] Its structure, featuring a terminal carboxylic acid and a trimethylsilyl (TMS) group connected by a thioether linkage, imparts a dual reactivity that makes it a valuable building block in various scientific disciplines. The carboxylic acid moiety offers a handle for covalent modification, while the TMS group can be utilized in silyl-based chemistries or simply serve as a sterically bulky, non-polar terminus. This guide will delve into the core properties of this molecule, providing a foundational understanding for its application in advanced research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and characterization.
| Property | Value | Source |
| CAS Number | 18269-42-6 | [1][2] |
| Molecular Formula | C7H16O2SSi | [1][2] |
| Molecular Weight | 192.35 g/mol | [1][2] |
| IUPAC Name | 2-((2-(trimethylsilyl)ethyl)thio)acetic acid | [1][2] |
| Synonyms | This compound, ((2-(Trimethylsilyl)ethyl)thio)acetic acid | [1][2] |
| Physical State | Liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in many organic solvents. |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Deprotonation: To a solution of 2-(trimethylsilyl)ethanethiol (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), a suitable base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred for 30 minutes to allow for the formation of the thiolate.
-
S-alkylation: A solution of bromoacetic acid (1.0 eq) in DMF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the pH is adjusted to be acidic (pH ~2-3) with a dilute acid (e.g., 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the trimethylsilyl (TMS) group at approximately 0.1 ppm. The two methylene groups of the ethyl chain will appear as triplets, with the one adjacent to the silicon atom resonating at a lower chemical shift than the one adjacent to the sulfur atom. The methylene group of the carboxymethyl moiety will likely appear as a singlet. The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms. The TMS carbons will be a singlet at a low chemical shift. The carbons of the ethyl chain and the carboxymethyl group will have characteristic chemical shifts influenced by their neighboring heteroatoms. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift (typically >170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[3] A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.[4][5] A strong, sharp peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[4][5] The spectrum will also feature C-H stretching and bending vibrations for the alkyl portions of the molecule, and characteristic Si-C stretches.[3][6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺). Common fragmentation patterns for silyl compounds include the loss of a methyl group (M-15) and the formation of the trimethylsilyl cation (m/z 73).[7][8][9][10] Fragmentation of thioethers can also occur, leading to characteristic ions.[11][12]
Applications in Research and Development
The bifunctional nature of this compound opens up a range of potential applications, particularly in surface science and bioconjugation.
Surface Modification and Self-Assembled Monolayers (SAMs)
The thioether and carboxylic acid functionalities make this molecule an excellent candidate for forming self-assembled monolayers (SAMs) on various surfaces.
-
Gold Surfaces: The sulfur atom can form a strong coordinate bond with gold surfaces, enabling the formation of well-ordered SAMs.[2][13][14][15][16] The terminal carboxylic acid groups can then be used to alter the surface properties (e.g., hydrophilicity, charge) or to immobilize biomolecules.[2][13][14]
Caption: Immobilization on a gold surface via thioether linkage.
-
Silica and Metal Oxide Surfaces: While the thioether provides affinity for gold, the silane part of the molecule is not a traditional "silane coupling agent" as it lacks hydrolyzable groups on the silicon atom.[17][18][19][20] However, the carboxylic acid end can be used to functionalize silica or other metal oxide surfaces that have been pre-treated with an amine-terminated silane coupling agent, forming a stable amide bond.
Bioconjugation and Drug Delivery
The carboxylic acid group is a versatile functional handle for bioconjugation reactions.
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules such as proteins, peptides, or amino-modified oligonucleotides to form stable amide bonds.
-
Linker Chemistry: This molecule can act as a linker to attach other molecules of interest. For example, the carboxylic acid could be conjugated to a drug molecule, and the trimethylsilyl end could be used for purification or to impart specific solubility properties. The thioether linkage is generally stable under physiological conditions. The principles of thiol-ene click chemistry, while not directly applicable to the thioether in this molecule, highlight the utility of sulfur-containing linkers in bioconjugation.[1][21][22][23][24]
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a promising bifunctional molecule with a unique combination of a carboxylic acid and a trimethylsilyl group. While detailed experimental data for this specific compound is sparse in publicly available literature, its structural features suggest significant potential in surface functionalization and bioconjugation. The proposed synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. As the demand for novel linkers and surface modification agents continues to grow, molecules like this compound are poised to become valuable tools for researchers in chemistry, materials science, and the life sciences.
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Carboxymethylthio)ethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Bifunctional Silanes in Biomedical Research
In the landscape of modern drug development and biomedical research, the ability to selectively modify and conjugate molecules is paramount. Bifunctional molecules, possessing two distinct reactive functional groups, are invaluable tools in this endeavor. 2-(Carboxymethylthio)ethyltrimethylsilane, a unique organosilicon compound, has emerged as a significant player in this field. Its structure incorporates a carboxylic acid group, which is amenable to a wide range of well-established bioconjugation chemistries, and a trimethylsilyl group, which can be utilized for various applications, including surface modification and as a protecting group. This guide provides a comprehensive overview of the synthesis and characterization of this versatile molecule, offering insights into the underlying chemical principles and detailed experimental protocols.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-((2-(trimethylsilyl)ethyl)thio)acetic acid, is a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂SSi | [1] |
| Molecular Weight | 192.35 g/mol | [1] |
| CAS Number | 18269-42-6 | [1] |
| Appearance | Liquid | |
| Boiling Point | 143-144 °C |
The unique combination of a nucleophilic thiol, a carboxylic acid, and a stable trimethylsilyl group within one molecule underpins its utility in a variety of synthetic applications.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and efficient synthesis of this compound involves the nucleophilic substitution reaction between a haloalkylsilane and thioglycolic acid. This reaction, a classic example of S-alkylation of a thiol, proceeds readily under basic conditions. The base deprotonates the thiol of thioglycolic acid to form a thiolate anion, which then acts as a potent nucleophile, attacking the electrophilic carbon of the haloalkylsilane and displacing the halide to form the desired thioether linkage.
Reaction Workflow Diagram
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An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(Carboxymethylthio)ethyltrimethylsilane
Foreword: Charting Unexplored Territory
Molecular Profile of 2-(Carboxymethylthio)ethyltrimethylsilane
A thorough understanding of a compound's physicochemical properties is the bedrock upon which all mechanistic hypotheses are built. This compound is an organosilicon compound distinguished by the presence of both a trimethylsilyl group and a carboxymethylthio moiety.[1]
| Property | Value | Source |
| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | PubChem[1] |
| Molecular Formula | C7H16O2SSi | PubChem[1] |
| Molecular Weight | 192.35 g/mol | PubChem[1] |
| CAS Number | 18269-42-6 | PubChem[1] |
| Physical State | Liquid | Fluorochem[2][3] |
| Boiling Point | 143 to 144°C | Fluorochem[3] |
| Density | 1.01 g/cm³ | Fluorochem[3] |
The structure of this compound, depicted below, reveals a molecule with distinct domains that are likely to govern its interactions with biological systems.
Figure 1: Chemical structure of this compound highlighting the trimethylsilyl and carboxymethylthio moieties.
Deconstructing the Molecule: Hypothesizing Mechanisms of Action
In the absence of direct biological data, a logical starting point for mechanistic inquiry is to consider the known roles of the molecule's constituent functional groups.
The Influence of the Trimethylsilyl Group
The incorporation of silicon into small molecules can significantly alter their pharmacological profiles compared to their carbon analogues.[4][5] The trimethylsilyl (TMS) group in this compound is likely to impart several key properties:
-
Enhanced Lipophilicity: Organosilicon compounds are generally more lipophilic than their carbon counterparts.[4] This increased lipid solubility could facilitate the passage of this compound across cellular membranes, potentially enhancing its bioavailability and intracellular concentration.
-
Altered Steric and Electronic Profile: The carbon-silicon bond is longer than a carbon-carbon bond, which can reduce steric hindrance and allow for unique interactions with biological targets.[4] Furthermore, silicon's electropositive nature can influence bond polarization and hydrogen bonding capabilities, potentially leading to novel binding modes with proteins.[6]
-
Metabolic Stability: The TMS group may influence the metabolic fate of the molecule. While organosilanes can be metabolized, the specific pathways are distinct from those of carbon-based compounds and may lead to a different pharmacokinetic profile.
The Role of the Carboxymethylthio Moiety
The carboxymethylthio group (-S-CH₂-COOH) introduces a thiol functionality and a carboxylic acid, both of which are highly significant in biological systems.
-
Thiol Reactivity and Redox Modulation: The thiol group is a key player in cellular redox biology.[7][8] It can participate in a variety of reactions, including:
-
Disulfide Bond Formation: The thiol can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This is a common mechanism for regulating enzyme activity and protein-protein interactions.[7]
-
Metal Chelation: Thiols have a high affinity for metal ions and could act as chelating agents, impacting the function of metalloproteins.[7]
-
Scavenging of Reactive Oxygen Species (ROS): The thiol group can be oxidized by ROS, suggesting a potential role for this compound as an antioxidant.
-
S-Nitrosylation: The thiol could potentially be S-nitrosylated to form an S-nitrosothiol, a key signaling molecule involved in various physiological processes.[9]
-
-
Carboxylic Acid Functionality: The presence of a carboxylic acid group provides a negative charge at physiological pH, which can be crucial for interactions with positively charged residues in protein binding pockets. It also enhances the molecule's water solubility.
Integrated Mechanistic Hypotheses
Based on the analysis of its functional groups, we can propose several overarching hypotheses for the mechanism of action of this compound:
Hypothesis 1: Enzyme Inhibition via Active Site Modification. The molecule could act as an inhibitor of enzymes, particularly those with cysteine residues in their active sites. The carboxymethylthio group could covalently modify a cysteine residue through disulfide exchange or other reactions, leading to irreversible inhibition. The TMS group would contribute to the molecule's ability to access the active site.
Hypothesis 2: Modulation of Redox-Sensitive Signaling Pathways. By participating in redox reactions, this compound could influence signaling pathways that are regulated by the cellular redox state, such as those involving transcription factors like Nrf2 or NF-κB.
Hypothesis 3: Disruption of Protein-Protein Interactions. The molecule could bind to a protein at a site involved in protein-protein interactions, with the thiol group potentially forming a disulfide bridge with one of the partner proteins, thereby disrupting the interaction.
A Roadmap for Experimental Validation
The following is a proposed, non-exhaustive experimental workflow to systematically investigate the hypothesized mechanisms of action of this compound.
Phase 1: Initial Biological Screening and Target Identification
The first step is to determine if the compound has any biological activity and to identify potential molecular targets.
Protocol 1: High-Throughput Phenotypic Screening
-
Cell Viability Assays: Treat a panel of diverse human cell lines (e.g., cancer cell lines, normal cell lines) with a range of concentrations of this compound to determine its cytotoxic or cytostatic effects.
-
Reporter Gene Assays: Utilize cell lines with reporter genes for key signaling pathways (e.g., NF-κB, Nrf2, AP-1) to assess the compound's impact on these pathways.
-
Rationale: This initial screen will provide a broad overview of the compound's biological activity and guide the direction of further investigation.
Protocol 2: Affinity-Based Target Identification
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a reactive group (e.g., an alkyne or azide for click chemistry) and a purification handle (e.g., biotin).
-
Cell Lysate Pulldown: Incubate the affinity probe with cell lysates, followed by capture of the probe and any bound proteins on streptavidin beads.
-
Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.
-
Rationale: This unbiased approach can identify proteins that directly interact with the compound, providing a list of potential targets.
Figure 2: Workflow for the initial biological screening and target identification of this compound.
Phase 2: Mechanistic Elucidation
Once a biological effect and potential targets are identified, the next phase focuses on elucidating the precise mechanism of action.
Protocol 3: In Vitro Enzyme Inhibition Assays
-
Recombinant Protein Expression: Express and purify the candidate target proteins identified in Phase 1.
-
Enzyme Activity Assays: Perform in vitro activity assays for the purified enzymes in the presence and absence of this compound to determine if it acts as an inhibitor.
-
Kinetic Analysis: If inhibition is observed, perform kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
-
Rationale: This will confirm whether the compound directly inhibits the activity of the identified target proteins.
Protocol 4: Biophysical Characterization of Compound-Target Interaction
-
Isothermal Titration Calorimetry (ITC): Use ITC to measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the compound and its target protein.
-
Surface Plasmon Resonance (SPR): Employ SPR to study the kinetics of binding (kon and koff).
-
Rationale: These techniques provide quantitative data on the direct interaction between the compound and its target.
Protocol 5: Structural Biology Studies
-
Co-crystallization: Attempt to co-crystallize the target protein with this compound.
-
X-ray Crystallography: Solve the crystal structure to visualize the binding mode of the compound in the protein's active or allosteric site.
-
Rationale: A high-resolution structure will provide definitive evidence of the binding site and the specific molecular interactions involved.
Figure 3: Workflow for the detailed mechanistic elucidation of the action of this compound.
Concluding Remarks and Future Directions
This compound stands as a molecule of interest at the intersection of organosilicon chemistry and thio-biology. While its mechanism of action is currently unknown, its unique structure provides a fertile ground for hypothesis-driven research. The strategic incorporation of a trimethylsilyl group for enhanced bioavailability and a reactive carboxymethylthio moiety for potential interaction with biological targets presents a compelling case for its investigation as a novel therapeutic agent. The experimental roadmap outlined in this guide provides a rigorous framework for moving from speculation to validated mechanism. The insights gained from such studies will not only illuminate the specific biological role of this compound but will also contribute to the broader understanding of how organosilicon compounds can be rationally designed for therapeutic intervention.
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An In-Depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane
CAS Number: 18269-42-6
Abstract
This technical guide provides a comprehensive overview of 2-(Carboxymethylthio)ethyltrimethylsilane, a bifunctional organosilane of significant interest in materials science and nanotechnology. Despite a notable absence of dedicated peer-reviewed literature for this specific molecule, this document consolidates fundamental chemical principles and analogous well-established reaction mechanisms to detail its synthesis, properties, and applications. The core utility of this compound lies in its capacity as a surface modifying agent, enabling the introduction of carboxylic acid functionalities onto various substrates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile coupling agent.
Chemical Identity and Properties
This compound is a unique molecule that bridges the worlds of organosilicon chemistry and thio-organic compounds. Its structure, featuring a terminal carboxylic acid and a trimethylsilyl group, makes it a valuable tool for surface functionalization.
| Property | Value | Source |
| IUPAC Name | 2-((2-(trimethylsilyl)ethyl)thio)acetic acid | N/A |
| CAS Number | 18269-42-6 | N/A |
| Molecular Formula | C₇H₁₆O₂SSi | N/A |
| Molecular Weight | 192.35 g/mol | N/A |
| Physical State | Liquid | [1] |
| Boiling Point | 143-144 °C | [1] |
| Relative Density | 1.01 g/cm³ | [1] |
| SMILES | C(C)CCSCC(=O)O | N/A |
| InChIKey | WDZDMCOHOFKYKV-UHFFFAOYSA-N | N/A |
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this compound is scarce, a logical and efficient two-step synthetic route can be proposed based on well-established organosilicon and thiol chemistry. This pathway involves the initial formation of 2-(trimethylsilyl)ethanethiol, followed by its reaction with a haloacetic acid.
Step 1: Synthesis of 2-(trimethylsilyl)ethanethiol
The initial step involves the radical-initiated addition of thioacetic acid to vinyltrimethylsilane, followed by hydrolysis of the resulting thioacetate. This method is a common and effective way to produce thiols from vinyl compounds.[2]
Experimental Protocol:
-
Thioacetate Formation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine vinyltrimethylsilane (1.0 eq) and thioacetic acid (1.1 eq). Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq). Heat the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Purification of Thioacetate: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product, S-(2-(trimethylsilyl)ethyl) ethanethioate, can be purified by vacuum distillation.
-
Hydrolysis to Thiol: To the purified thioacetate, add a solution of hydrochloric acid (e.g., 0.1 M in methanol) or a base such as potassium carbonate in methanol.[2] Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Isolation: Neutralize the reaction mixture with a mild base (if an acid was used for hydrolysis). Extract the product with an organic solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(trimethylsilyl)ethanethiol.
Step 2: Synthesis of this compound
The final step is a nucleophilic substitution reaction where the synthesized 2-(trimethylsilyl)ethanethiol reacts with a salt of chloroacetic acid. This is a standard procedure for the preparation of carboxymethyl thioethers.
Experimental Protocol:
-
Deprotonation of Thiol: In a suitable solvent such as ethanol or dimethylformamide (DMF), dissolve 2-(trimethylsilyl)ethanethiol (1.0 eq). Add a base such as sodium hydroxide or sodium ethoxide (1.0 eq) to deprotonate the thiol and form the more nucleophilic thiolate.[3]
-
Nucleophilic Substitution: To this solution, add a solution of sodium chloroacetate (1.0 eq) in the same solvent. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Caption: Proposed two-step synthesis of the target molecule.
Mechanism of Action and Core Functionality
This compound is a classic example of a bifunctional molecule designed for surface modification. Its utility stems from the distinct reactivity of its two terminal functional groups: the trimethylsilyl group and the carboxymethylthio group.
-
The Trimethylsilyl Group: This end of the molecule is not designed for direct covalent attachment to surfaces in the same way as trialkoxysilanes. Instead, the trimethylsilyl group primarily imparts hydrophobicity and can be involved in weaker surface interactions or serve as a protecting group in certain synthetic strategies. For robust surface anchoring, a derivative with hydrolyzable groups like methoxy or ethoxy in place of the methyl groups on the silicon atom would be necessary. However, for the purpose of this guide, we will focus on the named compound.
-
The Carboxymethylthio Group: This functionality is the primary anchor for interacting with surfaces and for subsequent chemical modifications. The thiol portion of this group has a strong affinity for noble metal surfaces, such as gold, silver, and copper, where it forms a stable self-assembled monolayer (SAM).[4] The terminal carboxylic acid group can then be used for a variety of purposes, including:
-
Bioconjugation: The carboxylic acid can be activated (e.g., with EDC/NHS chemistry) to form amide bonds with proteins, peptides, or other biomolecules.
-
pH-Responsive Surfaces: The protonation state of the carboxylic acid is dependent on the pH of the surrounding environment, which can be used to create surfaces with tunable properties.
-
Coordination Chemistry: The carboxylate can act as a ligand for metal ions, allowing for the creation of functionalized metal-organic frameworks or for capturing metal ions from solution.
-
Caption: Mechanism of surface modification and subsequent applications.
Application Protocol: Functionalization of Gold Nanoparticles
A primary application for a molecule like this compound is the surface functionalization of gold nanoparticles (AuNPs) to introduce a carboxylic acid-terminated surface. This is a crucial step in preparing AuNPs for various biomedical and sensing applications.[5]
Experimental Protocol:
-
Preparation of Gold Nanoparticles: Synthesize AuNPs using a standard method, such as the citrate reduction of chloroauric acid. This will result in a colloidal suspension of citrate-stabilized AuNPs.
-
Ligand Exchange Reaction:
-
Prepare a solution of this compound in a suitable solvent that is miscible with water, such as ethanol.
-
Add the ethanolic solution of the thiol to the AuNP suspension with vigorous stirring. The thiol will displace the weakly bound citrate ions on the surface of the AuNPs. The molar excess of the thiol will depend on the size and concentration of the AuNPs.
-
Allow the ligand exchange reaction to proceed for several hours (e.g., 12-24 hours) at room temperature.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs.
-
Remove the supernatant, which contains the displaced citrate and excess thiol.
-
Resuspend the AuNP pellet in a clean solvent (e.g., ethanol or water) and repeat the centrifugation and resuspension steps several times to ensure the removal of all unreacted starting materials.
-
-
Characterization:
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak is indicative of a change in the dielectric environment around the nanoparticles, confirming surface functionalization.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization to assess changes in size and surface charge.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the carboxylic acid groups on the surface of the AuNPs by identifying the characteristic C=O stretching vibration.
-
Caption: Workflow for the functionalization of gold nanoparticles.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Always consult the safety data sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a bifunctional molecule with significant potential in surface chemistry and materials science. While direct research on this specific compound is limited, its synthesis and applications can be reliably inferred from the well-established chemistry of its constituent functional groups. This guide provides a foundational framework for researchers to synthesize, handle, and utilize this compound for the creation of functionalized surfaces, particularly for applications in nanotechnology and bioconjugation. Further research into the specific properties and applications of this molecule is warranted to fully explore its potential.
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PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Silico. (2009, August 10). Common Types of Silane Coupling Agents: Types & Applications. Retrieved January 14, 2026, from [Link]
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Knowledge. (2023, November 3). What are the main types of silane coupling agents. Retrieved January 14, 2026, from [Link]
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SiSiB Silicones. (n.d.). Silane Coupling Agents Mechanism & Uses. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2009). Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir. Retrieved January 14, 2026, from [Link]
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Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Retrieved January 14, 2026, from [Link]
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PubMed. (2004). Fabrication of Self-Assembled Monolayers Exhibiting a Thiol-Terminated Surface. Langmuir. Retrieved January 14, 2026, from [Link]
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ACS Publications. (2002). 2-(Trimethylsilyl)ethanethiol in Nucleoside Chemistry. A Short Route for Preparing Thionucleosides and Their Methyl Disulfides. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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PMC. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved January 14, 2026, from [Link]
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Sci-Hub. (2004). Two-Step Functionalization of Neutral and Positively Charged Thiols onto Citrate-Stabilized Au Nanoparticles. The Journal of Physical Chemistry B. Retrieved January 14, 2026, from [Link]
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PubMed. (1999). Surface Modification of Conventional Polymers by Depositing Plasma Polymers of Trimethylsilane and of Trimethylsilane + O2. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Synthesis, Properties, and Applications in Advanced Drug Development
This guide provides a comprehensive technical overview of 2-(Carboxymethylthio)ethyltrimethylsilane, a versatile heterobifunctional linker molecule poised for significant impact in the fields of drug delivery, bioconjugation, and surface functionalization. We will delve into its synthesis, physicochemical properties, and cutting-edge applications, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their endeavors.
Introduction: The Strategic Advantage of a Multifunctional Linker
In the intricate landscape of modern drug development, the ability to precisely connect different molecular entities is paramount. This compound, with its IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, emerges as a powerful tool in this context.[1] This molecule possesses three key functional domains: a carboxylic acid group for amide bond formation with therapeutic agents or biomolecules, a thioether linkage that can act as a stable anchor to surfaces like gold, and a trimethylsilyl group that can modulate solubility and provide a unique spectroscopic signature. This trifecta of functionalities makes it an attractive candidate for creating sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.[2][3][4]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective and safe handling in a laboratory setting.
Key Properties
| Property | Value | Source |
| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | PubChem[1] |
| CAS Number | 18269-42-6 | PubChem[1] |
| Molecular Formula | C7H16O2SSi | PubChem[1] |
| Molecular Weight | 192.35 g/mol | PubChem[1] |
| Appearance | Colorless liquid | Daken Chem[5] |
| Boiling Point | 143-144 °C | Fluorochem[2] |
| Canonical SMILES | C(C)CCSCC(=O)O | PubChem[1] |
Safety and Handling
This compound is classified as an irritant.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a photoinitiated thiol-ene reaction. This "click chemistry" approach is characterized by high yields, mild reaction conditions, and high atom economy.[6][7] The reaction proceeds via the anti-Markovnikov addition of a thiol to an alkene.[6]
Reaction Scheme
The synthesis involves the radical-initiated addition of thioglycolic acid to vinyltrimethylsilane.
Caption: Photoinitiated thiol-ene reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the principles of photoinitiated thiol-ene reactions.[8]
Materials:
-
Vinyltrimethylsilane
-
Thioglycolic acid
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran or acetonitrile)
-
UV reactor with a 365 nm lamp
Procedure:
-
In a quartz reaction vessel, dissolve equimolar amounts of vinyltrimethylsilane and thioglycolic acid in the chosen solvent.
-
Add a catalytic amount of the photoinitiator (e.g., 1-5 mol%).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it in the UV reactor.
-
Irradiate the mixture with UV light at 365 nm with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Analytical Characterization
For a self-validating system, rigorous analytical characterization is non-negotiable. The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While experimentally obtained spectra are the gold standard, predicted chemical shifts can provide a useful reference.
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ ~10-12 ppm (s, 1H, -COOH)
-
δ ~3.3 ppm (s, 2H, -S-CH₂-COOH)
-
δ ~2.8 ppm (t, 2H, -Si-CH₂-CH₂-S-)
-
δ ~1.0 ppm (t, 2H, -Si-CH₂-CH₂-S-)
-
δ ~0.1 ppm (s, 9H, -Si(CH₃)₃)
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~175 ppm (-COOH)
-
δ ~35 ppm (-S-CH₂-COOH)
-
δ ~30 ppm (-Si-CH₂-CH₂-S-)
-
δ ~15 ppm (-Si-CH₂-CH₂-S-)
-
δ ~-2 ppm (-Si(CH₃)₃)
Note: These are predicted values and may differ from experimental results. It is crucial to acquire experimental data for confirmation.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₇H₁₆O₂SSi), the expected exact mass is 192.0640 g/mol .[1] Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.
Applications in Drug Development
The unique trifunctional nature of this compound opens up a plethora of applications in the pharmaceutical sciences.
Linker for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[3] The linker that connects these two components is critical to the ADC's stability and efficacy.[2][] this compound can serve as a versatile linker. The carboxylic acid can be activated and coupled to an amine-containing drug, while the thioether can be part of a larger linker structure that attaches to the antibody, often through cysteine residues.[10] The trimethylsilyl group can potentially be used to modulate the hydrophilicity of the linker, which is known to impact ADC aggregation and pharmacokinetics.[11]
Caption: Role of the linker in an Antibody-Drug Conjugate.
Functionalization of Nanoparticles for Targeted Drug Delivery
Nanoparticles are promising vehicles for delivering drugs to specific sites in the body, thereby increasing efficacy and reducing side effects.[4][12][13] The surface of these nanoparticles can be functionalized with targeting ligands and therapeutic agents. This compound is an ideal candidate for this purpose. The thioether can form a strong bond with gold nanoparticles, creating a self-assembled monolayer (SAM) on the surface.[14][15][16][17] The carboxylic acid terminus can then be used to attach targeting moieties (e.g., antibodies, peptides) or drug molecules.[18][19]
Caption: Functionalization of a gold nanoparticle using the subject linker.
Formation of Self-Assembled Monolayers (SAMs) for Biosensing
The ability of thiols to form ordered, self-assembled monolayers on gold surfaces is well-established.[14][15][16][17] These SAMs can be used to create biocompatible and functional surfaces for biosensors. This compound can form a SAM where the carboxylic acid groups are exposed to the solution. These can then be used to immobilize proteins, enzymes, or DNA probes for the detection of specific analytes.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable tool for researchers in drug development and materials science. Its unique combination of a carboxyl group, a thioether, and a trimethylsilyl moiety provides a rich platform for a wide range of applications, from the construction of sophisticated ADCs to the functionalization of nanoparticles and the creation of advanced biosensors. The straightforward and efficient synthesis via the thiol-ene reaction further enhances its appeal. As the demand for targeted therapies and advanced diagnostic tools continues to grow, the strategic application of multifunctional linkers like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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MDPI. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. [Link]
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Abzena. Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(Carboxymethylthio)ethyltrimethylsilane for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Silane Reagent
2-(Carboxymethylthio)ethyltrimethylsilane, a unique organosilane compound, is emerging as a valuable tool in the realms of bioconjugation, surface modification, and as a versatile building block in complex organic synthesis.[1][2] Its distinct molecular architecture, featuring a hydrolytically labile trimethylsilyl (TMS) group, a flexible thioether linkage, and a reactive carboxylic acid moiety, offers a compelling combination of properties for researchers and drug development professionals. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower its effective utilization in the laboratory.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its successful application. These properties dictate its behavior in various solvent systems and provide initial clues to its stability profile.
| Property | Value | Source(s) |
| CAS Number | 18269-42-6 | [1][2][3] |
| Molecular Formula | C7H16O2SSi | [1][3] |
| Molecular Weight | 192.35 g/mol | [1][3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 143-144 °C | [1] |
| Density | 1.01-1.014 g/cm³ | [1] |
| IUPAC Name | 2-((2-(trimethylsilyl)ethyl)thio)acetic acid | [1] |
| Synonyms | [[2-(Trimethylsilyl)ethyl]thio]acetic acid, (TRIMETHYLSILYLETHYL)THIOACETICACID | [3] |
Solubility Profile: Navigating the Solvent Landscape
Predicted Solubility:
-
Aprotic Organic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): High solubility is anticipated due to the nonpolar nature of the trimethylsilyl and ethyl groups.
-
Protic Organic Solvents (e.g., Methanol, Ethanol): Good solubility is expected, facilitated by hydrogen bonding interactions with the carboxylic acid group.
-
Water: Limited solubility in neutral water is predicted due to the hydrophobic trimethylsilyl and ethyl backbone. However, solubility is expected to increase significantly in alkaline aqueous solutions (pH > 7) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Moderate to low solubility is expected, as the polar carboxylic acid group will hinder dissolution.
Experimental Protocol for Quantitative Solubility Determination
To provide a robust and reproducible method for determining the precise solubility of this compound in various solvents, the following isothermal shake-flask method, adapted from established protocols, is recommended.
Objective: To determine the equilibrium solubility of this compound in a panel of relevant laboratory solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., Water (pH 5, 7, 9), Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) system for volatile solvents.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that equilibrium with the dissolved state is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved material to settle.
-
For solutions with fine suspended particles, centrifuge the vials at a moderate speed to facilitate separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining undissolved microparticles.
-
Accurately weigh the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in units of g/L or mg/mL using the determined concentration and the dilution factor.
-
Stability Profile: Understanding and Mitigating Degradation
The stability of this compound is a key consideration for its storage, handling, and application, particularly in protocols that involve aqueous media, varying pH, or elevated temperatures. The molecule possesses two primary potential sites of instability: the trimethylsilyl (TMS) group and the thioether linkage.
Hydrolytic Stability of the Trimethylsilyl Group
The Si-C bond in the ethyltrimethylsilane moiety is generally stable. However, the term "trimethylsilyl" often refers to a protecting group, which is known for its lability. In this molecule, the TMS group is part of the core structure and not a protecting group for another functionality. The Si-C bonds are generally resistant to hydrolysis. However, under forcing acidic or basic conditions, cleavage can occur. It is important to distinguish this from the more common hydrolysis of silyl ethers (R-O-SiMe₃), which are significantly more labile.
Stability of the Thioether Linkage
Thioethers are generally stable functional groups. However, they are susceptible to oxidation, which can lead to the formation of sulfoxides and subsequently sulfones, especially in the presence of strong oxidizing agents. For most applications in drug development and bioconjugation, which are typically performed under mild, reducing, or neutral conditions, the thioether linkage is expected to be stable.
Diagram of Potential Stability Factors
Caption: Key environmental factors impacting the stability of this compound.
Experimental Protocol for a Stability-Indicating Assay Method (SIAM)
A stability-indicating assay is crucial for understanding the degradation pathways and kinetics of this compound under various stress conditions. This protocol outlines a systematic approach to developing such a method.
Objective: To develop and validate an HPLC-based method that can separate and quantify this compound from its potential degradation products, and to use this method to assess its stability under forced degradation conditions.
Phase 1: Method Development and Forced Degradation
-
Initial Method Development:
-
Develop a reverse-phase HPLC method capable of retaining and resolving the parent compound. A C18 column is a good starting point.
-
Mobile phase selection should be guided by the polarity of the molecule. A gradient of water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to protonate the carboxylic acid) and acetonitrile or methanol is a common starting point.
-
Detection can be performed using a UV detector (if the molecule has a chromophore, which is weak in this case) or, more universally, a mass spectrometer (LC-MS) for positive identification of the parent and any degradation products.
-
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature and an elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photostability: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Method Optimization:
-
Analyze the stressed samples using the initial HPLC method.
-
If degradation products are observed and co-elute with the parent peak or each other, optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve baseline separation.
-
Use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
Phase 2: Method Validation
Once a stability-indicating method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Best Practices
This compound is a promising reagent with significant potential in various scientific disciplines. Its effective use hinges on a clear understanding of its solubility and stability. This guide provides a framework for researchers and drug development professionals to confidently work with this compound.
Key Takeaways and Recommendations:
-
Solubility: The compound is expected to be soluble in a range of aprotic and protic organic solvents. For aqueous applications, its solubility is significantly enhanced in basic solutions. It is imperative to experimentally determine the solubility in the specific solvent system intended for use.
-
Stability: The primary stability concern is the potential for oxidation of the thioether linkage under harsh oxidative conditions. While the Si-C bonds are generally stable, prolonged exposure to strong acids or bases should be avoided.
-
Storage: Based on its potential for hydrolysis and oxidation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, protected from light, and at a cool temperature (e.g., 2-8 °C).
-
Handling: Due to its potential for causing skin and eye irritation, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling this compound.[3]
By following the insights and protocols outlined in this guide, researchers can harness the full potential of this compound while ensuring the integrity and reproducibility of their experimental outcomes.
References
-
PubChem. This compound. [Link]
Sources
An In-Depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Synthesis, Properties, and Applications in Drug Development
Introduction: A Versatile Heterobifunctional Linker
2-(Carboxymethylthio)ethyltrimethylsilane, also known by its IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, is a unique heterobifunctional molecule poised for significant utility in chemical biology, drug development, and materials science. Its structure incorporates three key chemical motifs: a terminal carboxylic acid, a central thioether linkage, and a stable trimethylsilyl (TMS) group. This distinct architecture offers a versatile platform for a multitude of applications, ranging from bioconjugation and drug delivery to the formation of self-assembled monolayers (SAMs) on noble metal surfaces.
The carboxylic acid provides a convenient handle for conjugation to amine-containing biomolecules, such as proteins and peptides, through well-established amide bond formation chemistries. The thioether group, particularly the sulfur atom, exhibits a strong affinity for gold surfaces, making it an ideal anchor for the construction of SAMs in biosensor and nanotechnology applications. The trimethylsilylethyl moiety offers a stable, sterically defined spacer that can influence the solubility and reactivity of the molecule. While the 2-(trimethylsilyl)ethyl group is generally stable, its cleavage can be achieved under specific conditions, offering potential for controlled release or deprotection strategies.[1]
This technical guide provides a comprehensive overview of the synthesis, characterization, chemical properties, and key applications of this compound, offering researchers and drug development professionals a thorough understanding of this promising chemical tool.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18269-42-6 | [2] |
| Molecular Formula | C7H16O2SSi | [2] |
| Molecular Weight | 192.35 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 143-144 °C | [3] |
| Density | 1.01 g/cm³ | [3] |
| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | [2] |
Safety Information: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through a free-radical initiated thiol-ene reaction. This "click chemistry" approach involves the anti-Markovnikov addition of a thiol to an alkene, offering high yields and stereoselectivity under mild conditions.[4] In this case, the reaction proceeds between vinyltrimethylsilane and thioglycolic acid.
Caption: Synthetic workflow for this compound.
Representative Experimental Protocol: Thiol-Ene Synthesis
This protocol is a representative method based on established thiol-ene reaction principles.[5]
Materials:
-
Vinyltrimethylsilane
-
Thioglycolic acid
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.
-
Addition of Reactants: Add thioglycolic acid (1.0 equivalent) and vinyltrimethylsilane (1.1-1.2 equivalents) to the solvent.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (e.g., 1-5 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If necessary, filter to remove any insoluble byproducts.
-
Wash the organic phase with saturated sodium bicarbonate solution to remove unreacted thioglycolic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound as a colorless liquid.
Causality in Experimental Choices:
-
Excess Vinyltrimethylsilane: Using a slight excess of the alkene ensures complete consumption of the thiol, which can be more challenging to remove during purification.
-
Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at the reaction temperature to generate the necessary free radicals to initiate the thiol-ene reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the thiol and to avoid unwanted side reactions with oxygen, which can act as a radical scavenger.
-
Aqueous Workup: The bicarbonate wash is essential for removing the acidic thioglycolic acid starting material.
Characterization
The identity and purity of synthesized this compound can be confirmed using standard analytical techniques. Predicted spectroscopic data is presented below based on the known properties of its functional groups.
¹H NMR Spectroscopy (Predicted):
-
δ ~3.2 ppm (s, 2H): Protons on the carbon adjacent to the carboxylic acid and sulfur (-S-CH₂-COOH).
-
δ ~2.7 ppm (t, 2H): Protons on the carbon adjacent to the sulfur (-CH₂-S-).
-
δ ~0.9 ppm (t, 2H): Protons on the carbon adjacent to the silicon (-Si-CH₂-).
-
δ ~0.0 ppm (s, 9H): Protons of the trimethylsilyl group (-Si(CH₃)₃).
¹³C NMR Spectroscopy (Predicted):
-
δ ~175 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~35 ppm: Carbon adjacent to the carboxylic acid and sulfur.
-
δ ~30 ppm: Carbon adjacent to the sulfur.
-
δ ~15 ppm: Carbon adjacent to the silicon.
-
δ ~ -2 ppm: Carbons of the trimethylsilyl group.
Mass Spectrometry (Predicted):
-
[M-H]⁻: m/z 191.05675
-
[M+H]⁺: m/z 193.07131
-
[M+Na]⁺: m/z 215.05325
The predicted mass spectrometry data is available on PubChem.[6]
Infrared (IR) Spectroscopy (Predicted):
-
~2950-2850 cm⁻¹: C-H stretching of the alkyl and silyl methyl groups.
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and rocking of the trimethylsilyl group.
Chemical Properties and Reactivity
The utility of this compound stems from the distinct reactivity of its functional groups.
Caption: Bioconjugation workflow using the linker.
Protocol for Protein Conjugation:
-
Activation of the Linker: Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO). Add EDC (1.5 equivalents) and NHS (1.5 equivalents) and stir at room temperature for 1-2 hours to form the NHS-activated ester.
-
Protein Preparation: Prepare the protein (e.g., an antibody) in a suitable buffer (e.g., PBS at pH 7.4).
-
Conjugation: Add the activated linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized.
-
Reaction: Gently mix the reaction at room temperature for 2-4 hours or overnight at 4 °C.
-
Purification: Remove the unreacted linker and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.
-
Characterization: Characterize the resulting conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm retained biological activity.
Self-Assembled Monolayers (SAMs) for Biosensors
The strong affinity of the thioether for gold makes this compound an excellent candidate for forming SAMs on gold surfaces. [7]The terminal carboxylic acid groups can then be used to immobilize biomolecules, such as enzymes, antibodies, or nucleic acids, for the development of biosensors.
Caption: Schematic of a SAM on a gold surface.
Protocol for SAM Formation on a Gold Surface:
-
Substrate Preparation: Clean the gold substrate (e.g., a gold-coated silicon wafer or a quartz crystal microbalance sensor) by, for example, piranha solution treatment (use with extreme caution) or UV-ozone cleaning, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: Immerse the clean gold substrate in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like ethanol for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Biomolecule Immobilization: The carboxylic acid-terminated surface can now be used for the covalent immobilization of biomolecules using the EDC/NHS chemistry described in the bioconjugation protocol.
The resulting biosensor can be used in various analytical techniques, such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or electrochemical impedance spectroscopy (EIS), to detect the binding of target analytes to the immobilized biomolecules. [6][8]
Conclusion and Future Perspectives
This compound is a promising and versatile chemical tool with significant potential in drug development and materials science. Its heterobifunctional nature allows for straightforward conjugation to biomolecules and surfaces, making it an attractive linker for creating antibody-drug conjugates, targeted imaging agents, and functionalized biosensors. The stability of the trimethylsilylethyl thioether linkage ensures the integrity of the resulting conjugates under physiological conditions. Further research into the applications of this molecule, particularly in the development of novel drug delivery systems and advanced diagnostic platforms, is warranted. The methodologies and insights provided in this guide aim to facilitate the exploration of this molecule's full potential by the scientific community.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H16O2SSi). Retrieved from [Link]
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Wikipedia. (2023). Thiol-ene reaction. Retrieved from [Link]
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- Ghorbani-Vaghei, R., & Jalili, H. (2007). Mono and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers. Journal of the Brazilian Chemical Society, 18, 239–242.
- Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications. Biosensors and Bioelectronics, 17(1-2), 1–12.
- DeSimone, J. M., et al. (2011).
- Wu, Y., et al. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(08), 1260–1262.
- Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications. Biosensors and Bioelectronics, 17(1-2), 1–12.
- Su, Z., et al. (2021). Approved acid-cleavable linker-containing ADCs and the structure of...
- Gerhardt, J. (2016). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters.
- Varatharajan, S., et al. (2003). Tailoring self-assembled monolayers at the electrochemical interface. Journal of Chemical Sciences, 115(5-6), 661–675.
- Block, E., et al. (2010). The 2-(Trimethylsilyl)ethyl Sulfur Group in Synthesis.
- Workentin, M. S., et al. (2019). Nanoorthogonal Surface Modifications of Gold Nanoparticles and Nanoclusters through Strain-Promoted Cycloaddition Chemistry. Western University Open Repository.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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- Albericio, F., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. NIH.
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- Kordas, G., et al. (n.d.). Thiol/ene addition reaction (left) between vinyl and thioalkyl moieties...
- Muzafarov, A. M., et al. (2020).
- Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
- van der Spoel, D., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI.
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- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
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Harnessing 2-(Carboxymethylthio)ethyltrimethylsilane for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent linkage of molecules—bioconjugation—is a cornerstone of modern biotechnology, enabling the creation of powerful tools such as antibody-drug conjugates (ADCs), diagnostic probes, and immobilized enzymes. The choice of a chemical linker is paramount, dictating the stability, functionality, and efficacy of the final conjugate. This guide provides a detailed examination of 2-(Carboxymethylthio)ethyltrimethylsilane, a heterobifunctional linker designed for robust and specific bioconjugation applications. We will explore its core chemical features, the mechanistic principles behind its reactivity, and provide a field-proven protocol for its successful implementation. This document serves as a comprehensive resource for scientists seeking to leverage this versatile linker in their research and development workflows.
Introduction to this compound
The precise chemical modification of biomolecules is a fundamental challenge in the development of therapeutics and diagnostics.[1] The goal is to form a stable, covalent bond between a biomolecule (e.g., a protein or antibody) and a payload (e.g., a drug, fluorophore, or surface) without compromising biological activity.[2] Silane coupling agents are a class of molecules renowned for their ability to bridge organic biomolecules with inorganic substrates.[3][4]
A Versatile Heterobifunctional Linker
This compound (CAS: 18269-42-6) is a unique linker molecule featuring two distinct functional ends, making it a valuable tool for multi-step conjugation strategies.[5][6][7] Its structure consists of:
-
A terminal carboxyl group (-COOH) , which serves as the primary reactive site for conjugation to biomolecules.
-
A stable thioether linkage (-S-) within its backbone, providing chemical robustness.
-
A trimethylsilyl (TMS) group ((CH₃)₃Si-) , which offers steric and electronic properties but, unlike alkoxysilanes, is not intended for forming polymeric layers on surfaces.
This molecular architecture allows for the stable attachment of payloads to amine-containing biomolecules through the formation of a highly stable amide bond.
Chemical and Physical Properties
A clear understanding of the linker's physical properties is essential for its proper handling, storage, and application in experimental protocols.
| Property | Value | Source |
| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | [5][6] |
| CAS Number | 18269-42-6 | [5][6][7] |
| Molecular Formula | C₇H₁₆O₂SSi | [5][6] |
| Molecular Weight | 192.35 g/mol | [5][6] |
| Physical State | Liquid | [5][7] |
| Boiling Point | 143-144°C | [5] |
| Relative Density | 1.01 | [5] |
The Mechanism of Action in Bioconjugation
The utility of this compound stems from the specific reactivity of its terminal carboxyl group, which can be chemically activated to react with nucleophiles, most notably primary amines found on proteins.
The Carboxyl Terminus: Amine-Reactive Conjugation
The carboxylic acid group is not inherently reactive towards amines under physiological conditions. It requires activation to facilitate the formation of a stable amide bond. The most common and reliable method for this is the use of carbodiimide chemistry, typically involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) .
The mechanism proceeds in two stages:
-
Activation: EDC reacts with the carboxyl group on the linker to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Reaction: This intermediate can react directly with a primary amine. However, to improve efficiency and reduce hydrolysis of the intermediate in aqueous solutions, NHS is added. The O-acylisourea intermediate rapidly reacts with NHS to form a more stable NHS ester. This semi-stable ester is then sufficiently reactive to form a spontaneous and irreversible amide bond with a primary amine on a biomolecule, such as the ε-amine of a lysine residue.[8]
The Thioether-Silane Backbone: A Stable Spacer
The core of the linker, comprising an ethyl chain, a thioether bond, and a trimethylsilyl group, acts as a spacer arm. This spacer is critical as it separates the conjugated payload from the biomolecule, which can help to preserve the biomolecule's native conformation and function by minimizing steric hindrance. The thioether linkage (-S-) is significantly more stable to hydrolysis and enzymatic degradation compared to other linkages like esters, making it ideal for applications requiring long-term stability.[1]
Experimental Protocol: Conjugation to a Primary Amine-Containing Biomolecule
This protocol outlines a general, self-validating procedure for conjugating this compound to a protein using EDC/NHS chemistry.
Principle
The protocol is designed to maximize conjugation efficiency while preserving the integrity of the target biomolecule. A two-step approach, where the linker is activated first before adding the protein, is often preferred as it prevents unwanted polymerization of the protein by EDC. The use of an appropriate buffer system (e.g., MES buffer at pH 6.0 for activation, and PBS at pH 7.4 for conjugation) is critical for success.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein or other amine-containing biomolecule in a suitable buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation/Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system: Desalting column (e.g., Sephadex G-25) or Dialysis Cassette (appropriate MWCO)
Step-by-Step Methodology
Step 1: Activation of this compound
-
Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
In a microcentrifuge tube, combine a 20-fold molar excess of the linker with a 50-fold molar excess of both EDC and NHS relative to the amount of protein to be used. Rationale: A molar excess drives the reaction to completion, ensuring efficient activation of the linker's carboxyl group.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to the Target Biomolecule
-
Dissolve the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the activated linker solution from Step 1 to the protein solution. The final volume of the organic solvent (DMF/DMSO) should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing. Rationale: The slightly alkaline pH of the conjugation buffer (pH 7.2-7.5) ensures that lysine residues are deprotonated and maximally nucleophilic, while minimizing hydrolysis of the maleimide group if that were the reactive moiety.[9]
Step 3: Quenching and Purification
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15 minutes. Rationale: This step quenches any unreacted NHS esters, preventing non-specific reactions during purification and storage.
-
Remove excess, unreacted linker and byproducts by running the solution through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate using dialysis against the storage buffer.
-
Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling.
Key Features and Comparative Analysis
The selection of a linker should be a deliberate choice based on the specific requirements of the application.
Advantages
-
High Stability: The resulting amide bond is chemically and enzymatically stable, which is critical for in vivo applications.
-
Specificity: EDC/NHS chemistry specifically targets primary amines, offering a degree of control over the conjugation sites (primarily lysine residues and the N-terminus).[2]
-
Hydrophilic Spacer: The ethyl-thioether backbone provides a hydrophilic spacer that can improve the solubility and reduce aggregation of the final conjugate.
Comparison with Other Chemistries
This linker's carboxyl-to-amine chemistry offers distinct advantages and disadvantages when compared to other common bioconjugation strategies.
| Feature | Carboxyl-to-Amine (via EDC/NHS) | Maleimide-to-Thiol |
| Target Residue | Primary Amines (Lysine, N-terminus) | Free Thiols (Cysteine) |
| Bond Formed | Amide | Thioether |
| Bond Stability | Very High | Stable, but can undergo retro-Michael reaction in vivo[10] |
| Specificity | Moderate (Lysines are abundant) | High (Free cysteines are rare)[1][9] |
| Optimal pH | Activation: ~6.0; Conjugation: 7.2-8.0 | 6.5 - 7.5[9] |
| Key Advantage | Creates a highly robust, irreversible bond. | Allows for site-specific conjugation. |
Conclusion
This compound is a potent and reliable heterobifunctional linker for scientists engaged in bioconjugation. Its core strength lies in the ability of its carboxyl group to be activated via EDC/NHS chemistry to form exceptionally stable amide bonds with proteins and other amine-containing molecules. The chemically inert and stable thioether-silane backbone provides an effective spacer, preserving biomolecular function. While it does not function as a traditional surface-anchoring silane, its application as a soluble linker for creating robust bioconjugates is clear. By understanding the mechanisms and following validated protocols as outlined in this guide, researchers can confidently employ this reagent to advance their work in drug development, diagnostics, and fundamental biological research.
References
-
Anonymous. (2012). Silane Coupling Agents. ResearchGate. [Link]
-
ACS Publications. New application of silane coupling agents for covalently binding antibodies to glass and cellulose solid supports. Bioconjugate Chemistry. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2026). Controlled Silanization and Biomolecular Conjugation via Ultra-Stable Carboxyl Silatrane for Neurofilament Light Chain Detection. [Link]
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PubChemLite. This compound (C7H16O2SSi). [Link]
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Lung, C.Y.K., & Matinlinna, J.P. (2012). Silanes for adhesion promotion and surface modification. In Silane: Chemistry, Applications and Performance. Nova Science Publishers. [Link]
-
National Institutes of Health (NIH). Fast Cysteine Bioconjugation Chemistry. [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
-
National Institutes of Health (NIH). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]
-
National Institutes of Health (NIH). (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. [Link]
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- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"2-(Carboxymethylthio)ethyltrimethylsilane" protein labeling protocol
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Site-Specific Protein Modification
In the landscape of biological research and therapeutic development, the ability to selectively label proteins is a cornerstone technique. Covalent modification of specific amino acid residues enables a deeper understanding of protein function, interactions, and localization. Among the various strategies for protein labeling, targeting cysteine residues through thiol-reactive chemistry offers a high degree of specificity.[1][2] Cysteine is a relatively rare amino acid, and its sulfhydryl group (-SH) possesses unique nucleophilicity, making it an ideal target for precise chemical modification.[1]
This guide provides a comprehensive overview of thiol-reactive protein labeling, with a focus on the widely used maleimide-based chemistry. While the user inquired about "2-(Carboxymethylthio)ethyltrimethylsilane," a thorough review of scientific literature did not yield established protocols for its use as a protein labeling agent. The principles and protocols detailed herein for thiol-reactive labeling represent the current industry standard and provide a robust framework for successful protein conjugation.
Core Principles: The Chemistry of Thiol-Reactive Labeling
The most prevalent method for targeting cysteine residues involves the use of thiol-reactive functional groups, such as maleimides and haloacetamides.[2][3] These groups react with the sulfhydryl group of cysteine to form a stable covalent bond.
The Thiol-Maleimide Reaction: A Michael Addition
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[4][5][6] The nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable thioether linkage.[6][7] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[5][7][8] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines.[5]
Diagram of the Thiol-Maleimide Reaction Workflow
Caption: A flowchart illustrating the mass spectrometry-based analysis of labeled proteins.
Troubleshooting Common Issues in Protein Labeling
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficiently reduced disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. Ensure the removal of DTT if used. |
| Inactive maleimide reagent. | Use a fresh stock solution of the maleimide dye. Store the stock solution properly at -20°C, protected from light and moisture. | |
| Inaccessible cysteine residues. | Consider performing the labeling reaction under denaturing conditions to expose buried cysteine residues. [9] | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the labeling reagent. Optimize the reaction time and temperature. |
| Inappropriate buffer conditions. | Ensure the buffer pH and ionic strength are suitable for the protein's stability. | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols over amines. [8] |
Safety Precautions
When working with thiol-reactive reagents and organic solvents, it is crucial to follow standard laboratory safety procedures.
-
This compound: This compound is listed as causing skin and serious eye irritation, and may cause respiratory irritation. [10]* General Reagents: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][12][13][14]* Handling Solvents: Work in a well-ventilated area or a chemical fume hood when handling volatile organic solvents like DMSO and DMF. [11][12][13][14]* Waste Disposal: Dispose of chemical waste according to your institution's guidelines. [12]
Conclusion
Thiol-reactive labeling is a powerful and versatile technique for the site-specific modification of proteins. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can successfully conjugate a wide variety of molecules to proteins for a broad range of applications in basic research and drug development. While the specific reagent "this compound" is not established for this purpose, the principles and protocols outlined in this guide provide a solid foundation for performing thiol-reactive protein labeling with well-characterized reagents like maleimides.
References
-
Bio-protocol. (2011, June 5). Labeling Protein with Thiol-reactive Probes. Retrieved from [Link]
-
Dr. Nick Maths and Science. (2024, September 11). Tagging and Labelling Proteins for Purification and Tracking [Video]. YouTube. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
AxisPharm. (2024, October 9). Mastering Protein Purification: Your Essential Guide to Techniques, Tips, and Troubleshooting. Retrieved from [Link]
-
Elabscience. (2023, June 6). Eukaryotic Tag Protein Purification Operation Guide Video [Video]. YouTube. Retrieved from [Link]
-
Gant-Branum, R. L., Kerr, T. J., & McLean, J. A. (2009). Labeling strategies in mass spectrometry-based protein quantitation. Analyst, 134(8), 1525-1530. Retrieved from [Link]
-
News-Medical.Net. (2019, June 3). Mass Spectrometry Analysis of Heavy-Labeled Proteins. Retrieved from [Link]
-
Guttman, M., & Wysocki, V. H. (2014). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass spectrometry (Tokyo, Japan), 3(Spec Iss), S0031. Retrieved from [Link]
-
Li, Y., & Li, H. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical chemistry, 96(1), 16-33. Retrieved from [Link]
-
Wikipedia. Protein mass spectrometry. Retrieved from [Link]
-
Kim, Y., & Tanyeri, M. (2007). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate chemistry, 18(3), 751-756. Retrieved from [Link]
-
Bernardes, G. J., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Journal of the American Chemical Society, 130(15), 5032-5033. Retrieved from [Link]
-
van der Velden, J. H., Denisov, A. Y., & Poolman, B. (2005). A method for site-specific labeling of multiple protein thiols. Bioconjugate chemistry, 16(5), 1272-1279. Retrieved from [Link]
-
Gelest, Inc. (2015, October 5). ETHYLTRIMETHYLSILANE. Retrieved from [Link]
Sources
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 4. bachem.com [bachem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 10. This compound | C7H16O2SSi | CID 14837368 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. fishersci.com [fishersci.com]
- 14. gelest.com [gelest.com]
Application Note & Protocol: Surface Modification Using 2-(Carboxymethylthio)ethyltrimethylsilane for Advanced Biomedical Applications
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Carboxymethylthio)ethyltrimethylsilane for the creation of carboxyl-terminated self-assembled monolayers (SAMs). We delve into the underlying scientific principles, provide detailed, field-proven protocols for surface functionalization and subsequent biomolecule immobilization, and discuss methods for validating the integrity of the modified surfaces. The protocols and insights herein are designed to enable the robust development of platforms for biosensing, targeted drug delivery, and fundamental cell-surface interaction studies.
Foundational Principles: The "Why" and "How" of this compound in Surface Engineering
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, providing a straightforward yet powerful method to precisely control the physicochemical properties of a substrate at the molecular level.[1] Among the various molecules used for SAM formation, organosulfur compounds are particularly prominent due to their spontaneous and robust chemisorption onto noble metal surfaces like gold.[2][3]
This compound, also known by its IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, is a bifunctional molecule expertly designed for this purpose.[4][5] Its structure consists of three key components:
-
A Sulfur Anchor: The thioether group serves as the head group, forming a strong, covalent-like bond with gold surfaces. This interaction is the driving force for the self-assembly process.[2]
-
An Alkyl Spacer Chain: The ethyltrimethylsilane portion of the molecule acts as a spacer, providing a defined distance between the surface and the terminal functional group. This spacer contributes to the formation of a densely packed, ordered monolayer through van der Waals interactions between adjacent molecules.
-
A Terminal Carboxylic Acid Group: This functional tail group is exposed at the monolayer-solution interface, transforming the inert, hydrophobic gold surface into a reactive, hydrophilic one.[6]
The primary advantage of creating such a carboxyl-terminated surface is its versatility. The carboxylic acid groups serve as chemical handles for the covalent attachment of a vast array of biomolecules, such as proteins, peptides, and nucleic acids, typically through robust and well-characterized amide bond formation.[6] This capability is fundamental to the development of high-specificity biosensors and targeted therapeutic delivery systems.[7][8]
Visualizing the SAM Formation
The diagram below illustrates the spontaneous organization of this compound molecules from a solution onto a gold substrate, resulting in a functional, carboxyl-terminated surface.
Caption: Molecule chemisorption and self-assembly on a gold surface.
Experimental Guide: Protocols for Surface Modification and Validation
This section provides validated, step-by-step protocols. The causality behind critical steps is explained to ensure reproducibility and high-quality results.
Protocol 1: Formation of a Carboxyl-Terminated SAM on Gold
This protocol details the foundational step of modifying a gold surface. The quality of the SAM is paramount for all subsequent applications.
Rationale: A pristine substrate is critical for the formation of a well-ordered, defect-free monolayer. The multistep rinsing process following immersion is designed to remove any non-covalently bound (physisorbed) molecules, which could otherwise disrupt monolayer integrity and lead to inconsistent results.
Materials & Reagents:
-
Gold-coated substrates (e.g., silicon wafers, glass slides, QCM crystals).
-
This compound (CAS: 18269-42-6).[9]
-
Anhydrous Ethanol (200 proof, ACS grade or higher).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Nitrogen or Argon gas for drying.
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). EXTREME CAUTION IS ADVISED.
-
UV/Ozone cleaner (alternative to Piranha).
Workflow Overview
Caption: A step-by-step workflow for creating the SAM surface.
Step-by-Step Methodology:
-
Substrate Cleaning (Critical Step):
-
Piranha Etch (for robust cleaning): Immerse gold substrates in freshly prepared Piranha solution for 5-10 minutes. Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add H₂O₂ to H₂SO₄ slowly, never the reverse. Use appropriate personal protective equipment (PPE) in a certified fume hood.
-
UV/Ozone Cleaning (safer alternative): Place substrates in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Rinsing and Drying: Thoroughly rinse the cleaned substrates with copious amounts of DI water, followed by ethanol. Dry the substrates under a gentle stream of nitrogen or argon gas. The surface should be used immediately.
-
Preparation of SAM Solution: Prepare a 1-10 mM solution of this compound in anhydrous ethanol. Sonicate for 5 minutes to ensure complete dissolution.
-
SAM Formation: Fully immerse the clean, dry gold substrates into the SAM solution in a sealed container to prevent contamination. Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.
-
Post-Formation Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any weakly adsorbed molecules.
-
Final Drying: Dry the functionalized substrates under a gentle stream of nitrogen or argon gas. The surface is now ready for characterization or subsequent modification.
Protocol 2: Covalent Immobilization of Proteins via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxyl groups to facilitate the covalent attachment of amine-containing biomolecules (e.g., proteins, antibodies).
Rationale: The carboxyl group is not intrinsically reactive towards the primary amines found in proteins (e.g., on lysine residues). EDC (a water-soluble carbodiimide) and NHS work in tandem to convert the carboxyl group into a semi-stable NHS-ester. This ester is highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable, covalent amide bond. The use of a two-step activation (EDC followed by NHS) is known to increase coupling efficiency and stability compared to using EDC alone.
Materials & Reagents:
-
Carboxyl-terminated SAM substrate (from Protocol 1).
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0.
-
Protein/Biomolecule of interest in an appropriate coupling buffer (e.g., 1x PBS, pH 7.4).
-
Blocking Solution: 1 M ethanolamine or 10 mg/mL Bovine Serum Albumin (BSA) in PBS, pH 8.5.
Reaction Scheme
Caption: Activating the surface for protein immobilization.
Step-by-Step Methodology:
-
Prepare Activation Solution: Freshly prepare a solution of 0.4 M EDC and 0.1 M NHS in activation buffer (e.g., 0.1 M MES, pH 4.5).
-
Surface Activation: Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This converts the surface carboxyl groups into reactive NHS-esters.
-
Rinsing: Briefly rinse the activated substrate with DI water and then with the coupling buffer (e.g., PBS, pH 7.4) to remove excess activation reagents.
-
Biomolecule Immobilization: Immediately immerse the activated substrate in the protein solution (typically 10-100 µg/mL in PBS). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Rinsing: Rinse the substrate with the coupling buffer to remove any non-covalently bound protein.
-
Blocking (Quenching): Immerse the substrate in the blocking solution for 30 minutes. This step deactivates any remaining NHS-esters, preventing subsequent non-specific adsorption of other proteins.
-
Final Rinse: Perform a final rinse with the coupling buffer and DI water. Dry under a gentle nitrogen stream. The surface is now functionalized with the target biomolecule.
Validation and Characterization
Trustworthiness in any surface modification protocol comes from empirical validation. The following table summarizes key techniques to confirm the success of each stage.
| Modification Step | Characterization Technique | Purpose & Expected Outcome |
| SAM Formation | Contact Angle Goniometry | Measures surface wettability. The hydrophilic -COOH groups should cause a significant decrease in the water contact angle compared to the bare gold substrate. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition. Expect to see C 1s, O 1s, S 2p, and Si 2p peaks, confirming the presence of the monolayer.[10] | |
| Ellipsometry | Measures the thickness of the monolayer. Expect a uniform thickness consistent with a single layer of molecules (typically 1-2 nm). | |
| Biomolecule Immobilization | Surface Plasmon Resonance (SPR) / Quartz Crystal Microbalance (QCM) | Real-time, label-free detection of binding events. A significant increase in signal (response units or frequency change) upon protein introduction confirms successful immobilization. |
| Atomic Force Microscopy (AFM) | Visualizes surface topography. The surface should appear smooth after SAM formation and show an increase in roughness or distinct globular features after protein immobilization. | |
| Fluorescence Microscopy | If a fluorescently labeled protein is used, this provides direct visual confirmation of successful and uniform immobilization across the surface. |
Safety Information
-
This compound: May cause skin, eye, and respiratory irritation.[4] Handle with standard laboratory PPE, including gloves, safety glasses, and a lab coat.
-
Piranha Solution: Extremely corrosive and a strong oxidizer. Must be handled with extreme care inside a certified chemical fume hood with appropriate PPE (face shield, acid-resistant gloves, and apron).
-
EDC/NHS: Can be sensitizers. Avoid inhalation of dust and skin contact.
References
-
Self-assembled monolayers (SAMs) of carboxylic acids: an overview. ResearchGate.[Link]
-
Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing. ACS Publications.[Link]
-
This compound | C7H16O2SSi | CID 14837368. PubChem.[Link]
-
A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent Technologies.[Link]
-
Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review. MDPI.[Link]
-
Fabrication of Self-Assembled Monolayers Exhibiting a Thiol-Terminated Surface. PubMed.[Link]
-
Self-Assembled Monolayers and Multilayers. National Central University, Taiwan.[Link]
-
Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Mini-invasive Surgery.[Link]
-
Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. INIFTA.[Link]
-
This compound (C7H16O2SSi). PubChemLite.[Link]
-
A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. PubMed.[Link]
-
The role of self-assembled monolayers in electronic devices. IRIS - UNIBS.[Link]
-
Biosensors - Applications. ThetaMetrisis.[Link]
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- 6. d-nb.info [d-nb.info]
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"2-(Carboxymethylthio)ethyltrimethylsilane" in mass spectrometry sample preparation
An Application Guide for the Novel Thiol-Reactive Derivatization Reagent: 2-(Carboxymethylthio)ethyltrimethylsilane in Mass Spectrometry-Based Proteomics
Introduction: A Novel Reagent for Cysteine Alkylation in Proteomics
In the field of mass spectrometry-based proteomics, the accurate identification and quantification of proteins and their post-translational modifications are paramount. A critical step in sample preparation, particularly for bottom-up proteomics, is the reduction and alkylation of cysteine residues.[1][2] The sulfhydryl group of cysteine is highly reactive, readily forming disulfide bonds that can complicate protein digestion and subsequent analysis by mass spectrometry.[3] To ensure reproducible and comprehensive protein analysis, these disulfide bonds are cleaved, and the resulting free thiols are "capped" through alkylation to prevent re-oxidation.[3][4]
Standard alkylating agents, such as iodoacetamide (IAA) and iodoacetic acid, are widely used for this purpose.[5][6] They react with the thiol group of cysteine to form a stable thioether bond, a process known as S-carboxymethylation.[5][7] This modification prevents the reformation of disulfide bridges, leading to more complete enzymatic digestion and simplified peptide maps.[5]
This application note introduces This compound as a novel, alternative reagent for the alkylation of cysteine residues in proteomics workflows. While structurally similar to reagents that cause S-carboxymethylation, the presence of a trimethylsilyl (TMS) group offers unique potential advantages for mass spectrometric analysis. This guide provides a theoretical framework and a detailed, proposed protocol for the application of this reagent, designed for researchers and scientists in proteomics and drug development.
Reagent Overview and Proposed Mechanism of Action
Chemical Properties:
| Property | Value | Source |
| IUPAC Name | 2-(2-trimethylsilylethylsulfanyl)acetic acid | |
| CAS Number | 18269-42-6 | [8] |
| Molecular Formula | C7H16O2SSi | [8] |
| Molecular Weight | 192.35 g/mol | [8] |
| Monoisotopic Mass | 192.06402746 Da |
The key structural features of this compound are the reactive carboxymethylthio group, which is hypothesized to act as the alkylating moiety for sulfhydryl groups, and the trimethylsilyl (TMS) group.
Proposed Reaction Mechanism:
We propose that this compound alkylates the thiol group of cysteine residues in a similar fashion to iodoacetic acid, via a nucleophilic substitution reaction. The reaction is expected to be most efficient under slightly alkaline conditions (pH 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.
Caption: Proposed alkylation of a cysteine residue with a hypothetical TMS-containing iodoacetamide analogue.
Detailed Experimental Protocol: In-Solution Alkylation for Proteomics
This protocol describes the use of a hypothetical thiol-reactive, TMS-containing reagent, hereafter referred to as "TMS-alkylating reagent", for the derivatization of proteins in solution prior to enzymatic digestion and LC-MS/MS analysis.
Materials:
-
Protein Sample: Purified protein or complex protein lysate in a compatible buffer (e.g., 50 mM Ammonium Bicarbonate). Avoid detergents unless a cleanup protocol is in place.[9]
-
Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate. Prepare fresh.
-
TMS-Alkylating Reagent: 100 mM solution in a suitable organic solvent (e.g., Acetonitrile). Prepare fresh and protect from light.
-
Quenching Solution: 200 mM DTT in 50 mM Ammonium Bicarbonate.
-
Enzyme: Sequencing-grade trypsin (or other protease) at 1 µg/µL in 50 mM Acetic Acid.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Quenching/Acidification Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Solvents: HPLC-grade water, acetonitrile.
-
Sample Cleanup: C18 solid-phase extraction (SPE) cartridges or tips.
Protocol:
-
Protein Solubilization and Denaturation: a. To your protein sample (e.g., up to 100 µg of protein), add Denaturation Buffer to a final volume of 90 µL. b. Vortex gently and incubate for 15 minutes at 37°C to ensure complete denaturation.
-
Reduction of Disulfide Bonds: a. Add 10 µL of 100 mM DTT to the denatured protein solution (final DTT concentration: 10 mM). b. Incubate for 1 hour at 56°C. This step cleaves the disulfide bonds to produce free thiol groups.[10]
-
Alkylation of Cysteine Residues: a. Cool the sample to room temperature. b. Add 5.5 µL of 100 mM TMS-alkylating reagent (final concentration: ~55 mM). Note: The optimal concentration may need to be determined empirically. c. Incubate in the dark at room temperature for 45 minutes. This step covalently modifies the free thiols.[6]
-
Quenching of Excess Reagent: a. Add 5 µL of 200 mM DTT to quench any unreacted TMS-alkylating reagent. b. Incubate for 15 minutes at room temperature.
-
Sample Dilution for Digestion: a. Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1 M. For the current volume, add at least 700 µL of 50 mM Ammonium Bicarbonate.
-
Enzymatic Digestion: a. Add trypsin at a 1:50 enzyme-to-protein ratio (e.g., 2 µg of trypsin for 100 µg of protein). b. Incubate overnight (12-16 hours) at 37°C.[8]
-
Acidification and Sample Cleanup: a. Stop the digestion by adding TFA or FA to a final concentration of 0.1-1%, achieving a pH of 2-3.[10] b. Desalt the peptide mixture using a C18 SPE cartridge or tip according to the manufacturer's instructions. This removes salts, urea, and other contaminants that can interfere with MS analysis.[1] c. Elute the peptides and dry them completely using a vacuum centrifuge. d. Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% Formic Acid in water).
Mass Spectrometry Analysis and Expected Results
Mass Shift Calculation:
The derivatization of a cysteine residue with the TMS-alkylating reagent will result in a specific mass increase in the modified peptides. This mass shift must be accounted for in the database search parameters. For the hypothetical "TMS-IAA" reagent (I-CH₂-CO-NH-CH₂-CH₂-Si(CH₃)₃), the added mass would be that of -CH₂-CO-NH-CH₂-CH₂-Si(CH₃)₃.
| Modification | Monoisotopic Mass Shift (Da) |
| Standard Carboxymethylation (IAA) | +58.00548 |
| Proposed TMS-Alkylation | To be calculated based on the exact reagent structure |
Note: The exact mass shift must be calculated based on the elemental composition of the added moiety.
LC-MS/MS Configuration:
-
Variable Modification: Configure your database search software (e.g., MaxQuant, Proteome Discoverer, Mascot) to include the calculated mass shift as a variable modification on cysteine residues.
-
Fragmentation: The TMS group is known to be labile under certain ionization conditions and can produce a characteristic neutral loss or a prominent fragment ion (e.g., m/z 73 for (CH₃)₃Si⁺). This can be exploited in MS/MS analysis. It may be beneficial to use higher-energy collisional dissociation (HCD) to observe these reporter-like ions.
-
Retention Time: The addition of the silyl group may alter the hydrophobicity of the peptide, thus changing its retention time in reverse-phase chromatography.
Workflow Visualization
Caption: Overview of the in-solution proteomics workflow incorporating the TMS-alkylation step.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Alkylation (Unmodified Cysteines Detected) | Insufficient reagent concentration; Inactive reagent; Suboptimal pH. | Increase the molar excess of the TMS-alkylating reagent; Prepare fresh reagent solution immediately before use; Ensure the pH of the reaction buffer is between 7.5 and 8.5. |
| Low Peptide Identification Rate | Poor digestion efficiency; Sample loss during cleanup; Incorrect mass modification in search parameters. | Ensure urea concentration is <1 M before adding trypsin; Optimize the C18 cleanup protocol; Double-check the calculated monoisotopic mass of the modification. |
| Non-specific Labeling (e.g., on Lysine) | Reagent instability or breakdown; High pH. | Prepare reagent fresh; Avoid pH > 8.5 during alkylation; Consider a shorter incubation time. |
References
-
Gundry, R. L., White, M. Y., & Murray, C. I. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(4), e102. [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Sebastián, V., & Jensen, O. N. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 70(13), 2598-2605. [Link]
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IonSource. (2016). S-Carboxymethylation of Cysteine, Introduction. Retrieved from [Link]
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Stanford University Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of proteome research, 1(2), 181–187. [Link]
-
IonSource. (2016). S-Carboxymethylation of the Amino Acid Residue Cysteine with the Alkylating Agent Iodoacetic Acid. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2-(Carboxymethylthio)ethyltrimethylsilane for Thiol Modification
Abstract
This technical guide provides a comprehensive overview of the anticipated reactivity and application of 2-(Carboxymethylthio)ethyltrimethylsilane in the context of thiol modification, a cornerstone of contemporary bioconjugation, proteomics, and drug development. While direct literature on this specific reagent is not abundant, its chemical structure allows for a detailed, mechanism-based prediction of its utility as a thiol-blocking agent. This document synthesizes established principles of thiol chemistry, S-alkylation, and silyl ether cleavage to propose a robust framework for its application. Detailed protocols for protein modification, reaction monitoring, and characterization are provided, grounded in analogous, well-documented procedures for similar reagents.
Introduction: The Critical Role of Thiol Modification in Biological Research
The sulfhydryl group of cysteine residues is a uniquely reactive functional group within the proteome. Its high nucleophilicity at physiological pH makes it a prime target for selective chemical modification.[1] This reactivity is harnessed in a multitude of applications, from the construction of antibody-drug conjugates (ADCs) to the quantitative analysis of protein expression and post-translational modifications. The covalent and stable nature of the resulting thioether bond is a key advantage in many of these applications.[2][3]
A common strategy for studying protein function and structure is the irreversible blocking of free thiols. This can prevent unwanted disulfide bond formation, enable the specific labeling of a subset of cysteines, or introduce new functionalities. Reagents such as iodoacetamide (IAM) and N-ethylmaleimide (NEM) are widely used for this purpose. This compound, while not extensively documented, presents as a potentially valuable tool in this context, offering a unique combination of a thiol-reactive moiety and a protected carboxylic acid.
Chemical Properties and Proposed Reaction Mechanism
This compound possesses a key structural motif: a carboxymethylthio group. This strongly suggests that its reaction with free thiols, such as the side chain of a cysteine residue, proceeds via a nucleophilic substitution reaction, resulting in the formation of a stable thioether bond. This is analogous to the well-established S-carboxymethylation of cysteines by iodoacetic acid.[4][5][6][7][8]
The proposed reaction mechanism involves the deprotonated thiol (thiolate) acting as a nucleophile, attacking the carbon atom adjacent to the sulfur in the this compound molecule. This results in the displacement of a leaving group and the formation of an S-carboxymethylated cysteine residue. The trimethylsilyl group on the ethyl spacer is likely a protecting group for the carboxylic acid, preventing it from participating in undesired side reactions. This protecting group can be cleaved under specific conditions to reveal the free carboxylic acid, which can then be used for further conjugation or to alter the local charge of the modified protein.
Proposed Reaction of this compound with a Cysteine Residue:
Caption: Step-by-step workflow for the modification of protein thiols.
Protocol for Deprotection of the Trimethylsilyl Group
To unmask the carboxylic acid, the trimethylsilyl group can be cleaved under mild acidic conditions or with fluoride ions. [9][10][11] Materials:
-
Silyl-protected modified protein
-
Deprotection Reagent: e.g., 1 M aqueous HCl (to adjust pH), or Tetrabutylammonium fluoride (TBAF) solution in THF
-
Buffer for final product
Procedure (Acidic Cleavage):
-
Carefully adjust the pH of the modified protein solution to ~2-3 with dilute HCl.
-
Incubate at room temperature for 30-60 minutes, monitoring the reaction progress.
-
Neutralize the solution with a suitable base (e.g., Tris base).
-
Perform a buffer exchange into the final desired buffer.
Procedure (Fluoride-based Cleavage):
-
Add a small molar excess of TBAF to the modified protein solution.
-
Incubate at room temperature, monitoring the reaction.
-
Remove TBAF and byproducts by extensive dialysis or size-exclusion chromatography.
Data Presentation and Characterization
The success of the thiol modification should be verified using appropriate analytical techniques.
Quantification of Free Thiols
The extent of thiol modification can be determined by measuring the remaining free thiols using Ellman's reagent (DTNB) before and after the reaction.
| Sample | Initial Free Thiols (nmol) | Final Free Thiols (nmol) | % Modification |
| Protein Control (no reagent) | 100 | 98 | 2% |
| Protein + Reagent | 100 | 5 | 95% |
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool to confirm the modification and identify the modified residues. The covalent addition of a carboxymethyl group results in a specific mass shift.
| Modification | Reagent | Mass Shift (Da) |
| S-carboxymethylation | This compound (after deprotection) | +58.0055 |
| S-alkylation with the full reagent | This compound | +192.0640 |
Note: The exact mass shift will depend on whether the trimethylsilyl group is cleaved during the analysis.
Top-down or bottom-up proteomics approaches can be employed to pinpoint the exact cysteine residues that have been modified. [12]
NMR Spectroscopy
For detailed structural analysis of the modification on small molecules or peptides, NMR spectroscopy can provide valuable information on the chemical environment of the newly formed thioether bond. [13][14]
Conclusion
While this compound is not a widely characterized reagent, its structure strongly suggests its utility as a thiol-reactive compound for the S-carboxymethylation of cysteine residues, with the added benefit of a protected carboxylic acid. The protocols and analytical methods outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to explore the potential of this reagent in their specific applications. As with any novel application, careful optimization and thorough characterization of the reaction products are essential for achieving reliable and reproducible results.
References
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Zeng, J., & Davies, M. J. (2005). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. Chemical research in toxicology, 18(8), 1232–1241. [Link]
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(2007). Reduction and s-carboxymethylation of proteins: large-scale method. CSH protocols, 2007(2), pdb.prot4569. [Link]
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(2007). Reduction and s-carboxymethylation of proteins: microscale method. CSH protocols, 2007(2), pdb.prot4568. [Link]
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Zeng, J., & Davies, M. J. (2005). Evidence for the Formation of Adducts and S-(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. Chemical Research in Toxicology, 18(8), 1232-1241. [Link]
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Sabareesh, V. (2014). Does anyone perform S-Carboxymethylation of Cysteine for protein or peptide? I am looking for the protocol. Any help would be appreciated. ResearchGate. [Link]
-
Zeng, J., & Davies, M. J. (2005). Evidence for the Formation of Adducts and S-(Carboxymethyl)cysteine on Reaction of R-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. Chemical Research in Toxicology, 18(8), 1232-1241. [Link]
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IonSource. (2016). Method for the S-Carboxymethylation of Cysteine. IonSource. [Link]
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Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
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IonSource. (2016). S-Carboxymethylation of Cysteine Method Notes. IonSource. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Reddit. (2026). Can someone please explain why thioesther bond is more stable than an esther bond? Modification on Cys vs Glu/Asp. r/proteomics. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Zeng, J., & Davies, M. J. (2005). Evidence for the Formation of Adducts and S-(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. Chemical Research in Toxicology, 18(8), 1232-1241. [Link]
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Siahaan, T. J. (2005). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 94(5), 935–949. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Wikipedia. (2024). Trimethylsilyl group. In Wikipedia. [Link]
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Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. [Link]
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Geoghegan, K. F., Dixon, H. B., Rosner, P. J., Hoth, L. R., Lanzetti, A. J., Borzilleri, K. A., & Stahl, T. J. (1999). Cyclization of N-Terminal S-Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps. Analytical Biochemistry, 267(1), 169-181. [Link]
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Khazaei, A., Zolfigol, M. A., Shiri, M., & Habibi, A. (2007). Mono and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers. Journal of the Brazilian Chemical Society, 18, 239-242. [Link]
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Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
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Wang, C., Li, L., & Chen, X. (2014). Stability of thioester intermediates in ubiquitin-like modifications. The Journal of biological chemistry, 289(3), 1599–1607. [Link]
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Katneni, K., & K. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS chemical biology, 9(7), 1573–1579. [Link]
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Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 32(4), 860-870. [Link]
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Raabe, F., Wagner, K., & Blatterspiel, C. (1990). New mixed disulfides of L-cysteine derivatives and of glutathione with diethyldithiocarbamic acid and 2-mercaptoethanesulfonic acid. Arzneimittel-Forschung, 40(3), 282-286. [Link]
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Giles, G. I., & Jacob, C. (2002). The basics of thiols and cysteines in redox biology and chemistry. Biological chemistry, 383(3-4), 375–388. [Link]
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Silantes. (n.d.). Stable Isotopes for Biomolecular NMR Spectroscopy. Silantes. [Link]
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Głąb, M., & G. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International journal of molecular sciences, 25(12), 12177. [Link]
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Duss, O., & Allain, F. H. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein-RNA Complexes. Cold Spring Harbor protocols, 2018(11), pdb.top095906. [Link]
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SpectraBase. (n.d.). Ethynyltrimethylsilane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Application Note: Covalent Labeling of Antibodies with 2-(Carboxymethylthio)ethyltrimethylsilane via Carbodiimide Chemistry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive protocol for the covalent conjugation of "2-(Carboxymethylthio)ethyltrimethylsilane," a carboxyl-containing small molecule, to primary amine residues on antibodies. The protocol is designed for researchers, scientists, and drug development professionals who require a detailed methodology for modifying antibodies with specialized payloads or linkers. The core of this procedure is the robust and widely adopted carbodiimide crosslinking chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form stable amide bonds between the small molecule and the antibody. This guide explains the chemical principles, provides step-by-step instructions, and details methods for purification and characterization of the final conjugate.
Introduction
The modification of monoclonal antibodies (mAbs) with small molecules is a cornerstone of modern biotechnology, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other targeted biologics. The most common targets for such modifications are the primary amines found on the side chains of lysine residues and the N-terminus of the antibody.[1][2] These sites are typically abundant and readily accessible on the protein surface.[1]
This protocol details the conjugation of this compound, a molecule featuring a terminal carboxylic acid, to an antibody. The structure of this molecule is 2-((2-(trimethylsilyl)ethyl)thio)acetic acid.[3] The conjugation strategy relies on carbodiimide chemistry, a "zero-length" crosslinking method that facilitates the formation of a direct amide bond between a carboxyl group and a primary amine.
The reaction proceeds in two key stages:
-
Activation: The carboxyl group on this compound is activated using EDC. This reaction forms a highly reactive but unstable O-acylisourea intermediate.[4][5] To enhance stability and efficiency, Sulfo-NHS is included to convert the intermediate into a more stable Sulfo-NHS ester.[4][5][6] This two-step activation is preferred as it minimizes protein-protein cross-linking.[4][7]
-
Conjugation: The amine-reactive Sulfo-NHS ester reacts with primary amines on the antibody, forming a stable covalent amide bond and releasing the Sulfo-NHS leaving group.[1]
Following the reaction, the antibody conjugate must be purified to remove excess, unreacted small molecules and crosslinking reagents. Size-exclusion chromatography (SEC) is the most common and effective method for this purpose.[][9][10] Finally, the extent of modification, or Degree of Labeling (DOL), is determined spectrophotometrically to characterize the final product.[11][12]
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | e.g., Santa Cruz | Small molecule to be conjugated |
| Monoclonal Antibody (mAb) | User-provided | Protein to be labeled (must be in an amine-free buffer) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher | Activates carboxyl groups |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | Stabilizes the EDC-activated intermediate |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | User-prepared | Buffer for the EDC/Sulfo-NHS activation step |
| Conjugation Buffer (PBS, pH 7.2-8.0) | User-prepared | Buffer for the antibody-small molecule reaction |
| Quenching Buffer (1 M Tris-HCl, pH 8.0) | User-prepared | Stops the reaction by consuming unreacted Sulfo-NHS esters |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the small molecule and crosslinkers |
| Desalting Spin Columns (e.g., Zeba™ Spin) | Thermo Fisher | For buffer exchange and purification of the final conjugate |
| Spectrophotometer (UV-Vis) | e.g., NanoDrop | For determining antibody concentration and Degree of Labeling (DOL) |
Causality Behind Reagent Choices:
-
Buffers: An amine-free buffer like MES (2-(N-morpholino)ethanesulfonic acid) is critical for the activation step because it lacks primary amines and carboxylates that would otherwise compete with the reaction.[4][6][13] The conjugation step is performed in a buffer like PBS at a slightly alkaline pH (7.2-8.0) to facilitate the efficient reaction between the Sulfo-NHS ester and the protonated primary amines on the antibody.[14][15]
-
EDC/Sulfo-NHS: EDC is a highly efficient carbodiimide, but its active intermediate is prone to hydrolysis.[4][5] The addition of Sulfo-NHS creates a semi-stable ester, increasing the reaction yield and allowing for a two-step procedure that protects the antibody from potential EDC-induced crosslinking.[4][5]
-
DMSO: Anhydrous DMSO is used to prepare stock solutions of the small molecule and crosslinkers as they may have limited aqueous solubility and to prevent premature hydrolysis of the reagents.
Experimental Protocols
This process is divided into three main stages: Antibody Preparation, Conjugation Reaction, and Purification & Characterization.
Stage 1: Antibody Preparation & Buffer Exchange
Objective: To ensure the antibody is in the correct buffer at the desired concentration, free from interfering substances.
Rationale: Amine-containing buffers (like Tris or glycine) and protein stabilizers (like BSA) will compete with the antibody for the Sulfo-NHS ester, drastically reducing conjugation efficiency.[16] Therefore, they must be removed.
Protocol:
-
Determine Initial Concentration: Measure the concentration of your stock antibody solution using a spectrophotometer at 280 nm.
-
Buffer Exchange:
-
Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) with Conjugation Buffer (PBS, pH 7.2-8.0) according to the manufacturer's instructions.[17]
-
Apply your antibody sample to the column.
-
Centrifuge the column to elute the buffer-exchanged antibody.
-
-
Final Concentration: Measure the concentration of the purified antibody at 280 nm. Adjust the concentration to 2 mg/mL with Conjugation Buffer. For a typical IgG, the extinction coefficient at 280 nm is ~210,000 M⁻¹cm⁻¹.[11]
Stage 2: Two-Step Conjugation Reaction
Objective: To covalently attach this compound to the antibody.
Diagram: Two-Step EDC/Sulfo-NHS Conjugation Workflow
Caption: Workflow for antibody labeling using two-step carbodiimide chemistry.
Protocol:
-
Prepare Reagent Stocks: Immediately before use, prepare the following stock solutions. EDC and Sulfo-NHS are moisture-sensitive and hydrolyze quickly in water.[7]
-
This compound: Prepare a 100 mM stock in anhydrous DMSO.
-
EDC: Prepare a 100 mM stock in Activation Buffer (0.1 M MES, pH 6.0).
-
Sulfo-NHS: Prepare a 100 mM stock in Activation Buffer (0.1 M MES, pH 6.0).
-
-
Activation of Small Molecule:
-
In a microfuge tube, combine the reagents in the following order to achieve a 20-fold molar excess relative to the amount of antibody you will use. (See Table 1 for example calculation).
-
Activation Buffer
-
100 mM this compound stock
-
100 mM Sulfo-NHS stock
-
100 mM EDC stock
-
-
Incubate the mixture for 15-30 minutes at room temperature.[7][15]
-
-
Conjugation to Antibody:
-
Add the entire activation mixture from the previous step directly to your 2 mg/mL antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quench Reaction (Optional but Recommended):
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.
-
Table 1: Example Reagent Calculation for Labeling 1 mg of IgG
| Parameter | Value | Calculation |
| Antibody (IgG) Mass | 1 mg | - |
| Antibody Molecular Weight | ~150,000 g/mol | - |
| Moles of Antibody | 6.67 nmol | 1 mg / 150,000,000 mg/mol |
| Target Molar Excess of Reagents | 20x | - |
| Moles of Reagents Needed | 133.4 nmol | 6.67 nmol * 20 |
| Volume of 100 mM Stock to Add | 1.33 µL | 133.4 nmol / 100,000,000 nmol/L |
| Final Antibody Concentration | 2 mg/mL | - |
| Final Volume of Antibody Solution | 0.5 mL | 1 mg / 2 mg/mL |
Note: This is a starting point. The optimal molar excess may range from 10x to 100x and should be determined empirically for each specific antibody and application.
Stage 3: Purification and Characterization
Objective: To remove unconjugated small molecules and determine the average number of molecules conjugated per antibody (Degree of Labeling - DOL).
Rationale: Purification is essential to remove small molecule contaminants that can interfere with downstream assays.[11] Characterization by determining the DOL is a critical quality control step to ensure batch-to-batch consistency.[11][12][18] An ideal DOL for antibodies is typically between 2 and 10.[11]
Protocol: Purification
-
Equilibrate Column: Equilibrate a desalting spin column with PBS, pH 7.4, according to the manufacturer's protocol.
-
Purify Conjugate: Apply the quenched reaction mixture to the column and centrifuge to collect the purified antibody conjugate. The larger antibody conjugate will elute, while the smaller, unreacted molecules will be retained in the column matrix.[9][10]
Protocol: Characterization (Degree of Labeling) Since this compound does not have a significant chromophore, direct spectrophotometric calculation of DOL is not feasible as it is for fluorescent dyes. An indirect method or alternative characterization is required.
Recommended Advanced Characterization Methods:
-
Mass Spectrometry (LC-MS): This is the most accurate method. By analyzing the mass of the intact antibody before and after conjugation, the distribution of species (unlabeled, +1, +2, +3 modifications, etc.) can be determined, providing a precise DOL.
-
Hydrophobic Interaction Chromatography (HIC): Conjugation of small molecules often increases the hydrophobicity of the antibody. HIC can be used to separate species with different numbers of conjugated molecules, allowing for quantification of the DOL and assessment of product homogeneity.
-
Reverse Phase HPLC (RP-HPLC): After digesting the antibody into smaller fragments (e.g., with IdeS enzyme), RP-HPLC can separate labeled from unlabeled fragments, providing information on the sites and extent of conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | 1. Interfering substances in antibody buffer (e.g., Tris, azide). | 1. Perform thorough buffer exchange into an amine-free buffer like PBS or MES prior to conjugation.[16] |
| 2. Inactive EDC/Sulfo-NHS reagents due to hydrolysis. | 2. Use fresh, high-quality reagents. Prepare stock solutions immediately before use in anhydrous DMSO or the appropriate aqueous buffer.[7] | |
| 3. Incorrect pH for activation or conjugation. | 3. Ensure Activation Buffer (MES) is at pH ~6.0 and Conjugation Buffer (PBS) is between pH 7.2 and 8.0.[6][15] | |
| Antibody Aggregation/Precipitation | 1. High degree of labeling (DOL) leading to increased hydrophobicity. | 1. Reduce the molar excess of the small molecule and crosslinkers in the reaction. Optimize the ratio to achieve a lower DOL. |
| 2. Over-activation of antibody carboxyl groups by EDC. | 2. Strictly follow the two-step protocol. Ensure the activation of the small molecule is performed separately before adding it to the antibody solution.[4] | |
| 3. Inappropriate solvent concentration (e.g., high % of DMSO). | 3. Keep the final concentration of organic solvent (e.g., DMSO) in the reaction mixture below 10% (v/v). | |
| Inconsistent Batch-to-Batch Results | 1. Variation in reagent preparation or incubation times. | 1. Standardize all protocol steps, including reagent concentrations, incubation times, and temperatures. |
| 2. Inaccurate measurement of antibody or reagent concentrations. | 2. Carefully calibrate spectrophotometers and pipettes. Always measure antibody concentration after buffer exchange. |
Conclusion
This protocol provides a robust and reproducible framework for the covalent labeling of antibodies with this compound using EDC/Sulfo-NHS chemistry. By understanding the principles behind each step—from proper buffer selection to the two-stage reaction mechanism and final purification—researchers can successfully generate well-defined antibody conjugates. For this specific label, which lacks a convenient reporter group, advanced characterization methods like mass spectrometry are recommended for accurate determination of the Degree of Labeling, a critical parameter for ensuring the quality and consistency of the final product.
References
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. [Link]
-
Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols. [Link]
-
Purification of Labeled Antibodies Using Size-Exclusion Chromatography. ResearchGate. [Link]
-
Amine reactive Linkers. AxisPharm. [Link]
-
Chemoselective Caging of Carboxyl Groups for On-Demand Protein Activation with Small Molecules. PubMed Central. [Link]
-
ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central. [Link]
-
Degree of labeling (DOL) step by step. Abberior Instruments. [Link]
-
Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. PubMed. [Link]
-
Current approaches for the purification of antibody–drug conjugates. ResearchGate. [Link]
-
Any advice on my protocol for NHS-EDC coupling on antibodies? ResearchGate. [Link]
-
Enhancing conjugation rate of antibodies to carboxylates. NIH. [Link]
-
Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes. ACS Publications. [Link]
-
Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography. IntechOpen. [Link]
-
How to do EDC- sulfo NHS activation of small molecules with COOH group? ResearchGate. [Link]
-
Antibody Purification. Kirschner Lab, Harvard University. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
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Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. [Link]
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This compound. PubChemLite. [Link]
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Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification. Journal of the American Chemical Society. [Link]
-
Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. eScholarship, University of California. [Link]
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This compound. PubChem. [Link]
-
Guide to making antibody labeling easier. Cedarlane Labs. [Link]
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Application Notes & Protocols: 2-(Carboxymethylthio)ethyltrimethylsilane in Advanced Drug Delivery Systems
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(Carboxymethylthio)ethyltrimethylsilane in the design and fabrication of innovative drug delivery systems. While direct literature on this specific molecule's application in drug delivery is emerging, its unique trifunctional structure presents a versatile platform for several advanced delivery strategies. This guide will dissect the molecule's functional components, propose scientifically grounded applications, and provide detailed protocols for its utilization.
Introduction: Unveiling the Potential of a Multifunctional Linker
This compound (CAS No. 18269-42-6) is a unique chemical entity possessing three key functional domains: a trimethylsilyl (TMS) group , a flexible ethylthio linker , and a terminal carboxylic acid group .[][2][3] This strategic combination of functionalities makes it a highly promising, yet underexplored, tool in the field of drug delivery. The true power of this molecule lies in the orthogonal reactivity of its constituent parts, allowing for a modular approach to the design of sophisticated drug carriers.
-
The Trimethylsilyl (TMS) Group: This group can serve as a surface modifier for silica-based nanomaterials or as a hydrophobic domain. In pharmaceutical synthesis, TMS groups are often used as protecting groups for hydroxyl, carboxyl, and amino groups, highlighting their chemical utility.[4][5][6] In the context of drug delivery, modification of carrier surfaces with TMS groups can influence drug release rates.[7]
-
The Thioether Linkage: The sulfur atom in the ethylthio linker is a critical feature. Thiol and thioether chemistries are cornerstones of bioconjugation and material science.[8][9] The thioether provides a stable, flexible spacer and can be leveraged for surface functionalization, particularly in the formation of self-assembled monolayers (SAMs) on noble metal surfaces.
-
The Carboxylic Acid Group: This functional group is a versatile handle for the covalent attachment of a wide array of therapeutic molecules, targeting ligands, or imaging agents through well-established esterification or amidation reactions.[10]
This guide will explore three primary areas of application for this compound:
-
Surface Functionalization of Metallic Nanoparticles for Targeted Drug Delivery.
-
Modification of Silica-Based Mesoporous Nanoparticles for Controlled Release.
-
Component in Thiol-Ene "Click" Chemistry for Hydrogel-Based Drug Depots.
Application I: Surface Functionalization of Gold Nanoparticles (AuNPs) for Targeted Delivery
Gold nanoparticles are extensively researched for drug delivery due to their biocompatibility, ease of synthesis, and unique optical properties. Surface modification is crucial for their stability and function.[11] this compound is an ideal candidate for forming a self-assembled monolayer (SAM) on AuNPs, creating a versatile platform for drug conjugation.[11][12]
Scientific Rationale
The sulfur atom of the thioether group in this compound can form a strong dative bond with the gold surface, leading to the spontaneous formation of a dense, organized SAM.[11] This monolayer serves two primary purposes: it enhances the colloidal stability of the AuNPs in biological media and presents a surface rich in carboxylic acid groups for further functionalization. The outwardly oriented carboxylic acid groups can then be activated to covalently link drug molecules containing amine or hydroxyl functionalities.
Experimental Workflow Diagram
Caption: Workflow for AuNP functionalization and drug conjugation.
Protocol 2.1: Formation of COOH-Functionalized AuNPs
-
Synthesis of Citrate-Capped AuNPs: Synthesize gold nanoparticles (e.g., 20 nm diameter) using the well-established citrate reduction method.
-
Preparation of Silane Solution: Prepare a 10 mM solution of this compound in ethanol.
-
SAM Formation: To 10 mL of the aqueous AuNP solution, add 1 mL of the silane solution. Allow the mixture to react for 24 hours at room temperature with gentle stirring.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the pellet in ethanol. Repeat this washing step twice, followed by a final wash with deionized water to obtain a stable aqueous suspension of COOH-functionalized AuNPs.
Protocol 2.2: Covalent Conjugation of Doxorubicin (Model Drug)
-
Activation of Carboxylic Acid Groups: To 5 mL of the purified COOH-AuNP solution, add 10 mg of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 6 mg of N-hydroxysuccinimide (NHS). Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Drug Conjugation: Add a solution of Doxorubicin hydrochloride (an anticancer drug with a primary amine) to the activated AuNP solution. Adjust the pH to 7.4-8.0 using a suitable buffer (e.g., phosphate-buffered saline, PBS) to facilitate the reaction. Allow the reaction to proceed for 12 hours at 4°C with gentle stirring, protected from light.
-
Purification and Characterization: Purify the Doxorubicin-conjugated AuNPs by dialysis against deionized water to remove unreacted drug and coupling agents. Characterize the final product using UV-Vis spectroscopy (to confirm drug loading), Dynamic Light Scattering (DLS) for size and stability, and Transmission Electron Microscopy (TEM) for morphology.
Application II: Modification of Mesoporous Silica Nanoparticles (MSNs) for pH-Responsive Release
MSNs are excellent candidates for drug delivery due to their high surface area, large pore volume, and tunable pore size.[13] Surface functionalization is key to controlling drug loading and release.[14][15] The trimethylsilyl group of this compound can be used to modify the silica surface, while the carboxyl group can act as a pH-responsive gatekeeper.
Scientific Rationale
While silanes typically bind to silica surfaces via hydrolysis and condensation of alkoxy groups, the trimethylsilyl group in this molecule is less reactive. However, it can still be grafted onto the silica surface under specific conditions, or more likely, co-condensed during MSN synthesis.[7] Once attached, the carboxylic acid groups can be used to load drugs via electrostatic interactions or can act as "gatekeepers" at the pore openings. In a tumor microenvironment, which is often acidic, the protonation state of the carboxylic acid changes, which can trigger the release of a loaded drug.
Experimental Workflow Diagram
Caption: Workflow for MSN functionalization and drug release studies.
Protocol 3.1: Surface Grafting of MSNs
-
MSN Synthesis: Synthesize MSNs using a standard templated sol-gel method.
-
Surface Activation: Activate the surface of the MSNs by refluxing in 1 M HCl to ensure a high density of silanol groups, followed by thorough washing and drying.
-
Grafting Reaction: Disperse 500 mg of activated MSNs in 50 mL of dry toluene. Add 1 mL of this compound. Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Purification: Collect the functionalized MSNs by centrifugation, wash extensively with toluene and ethanol to remove unreacted silane, and dry under vacuum.
Protocol 3.2: pH-Responsive Drug Release Study
-
Drug Loading: Disperse 100 mg of the COOH-functionalized MSNs in a concentrated solution of a model drug (e.g., a positively charged drug like doxorubicin) in an appropriate solvent. Stir for 24 hours to allow for diffusion and electrostatic binding of the drug within the pores.
-
Release Study Setup: Place a known amount of the drug-loaded MSNs in dialysis bags. Submerge the bags in two separate release media: one buffered at physiological pH (7.4) and another simulating the acidic tumor microenvironment (pH 5.5).
-
Sample Collection and Analysis: At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media. Quantify the amount of released drug using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative drug release as a function of time for both pH conditions to evaluate the pH-responsive release profile.
Application III: Component in Thiol-Ene "Click" Chemistry for Hydrogel Formation
Hydrogels are water-swollen polymer networks that are highly attractive for localized and sustained drug delivery.[16] Thiol-ene "click" chemistry offers a highly efficient and biocompatible method for hydrogel formation.[17][18][19] The thioether in this compound is stable, but a similar molecule with a free thiol could be synthesized for this application or the thioether could potentially be cleaved to reveal a thiol. For the purpose of this conceptual guide, we will consider a synthetic variant, 2-(mercaptoethyl)trimethylsilane-S-acetic acid , where the thioether is replaced by a free thiol.
Scientific Rationale
The reaction between a multi-functional polymer containing alkene groups (e.g., norbornene-functionalized hyaluronic acid) and a thiol-containing crosslinker proceeds rapidly under mild conditions, often initiated by light, to form a stable hydrogel network.[16] By incorporating our conceptual thiol-containing silane into the hydrogel network, the carboxylic acid and trimethylsilyl groups become integral parts of the gel structure. The carboxylic acid can be used to conjugate drugs, while the hydrophobic TMS groups can modulate the hydrogel's swelling properties and interaction with hydrophobic drugs.
Conceptual Workflow Diagram
Caption: Conceptual workflow for hydrogel formation and drug release.
Protocol 4.1: Preparation of a Drug-Loaded Hydrogel (Conceptual)
-
Prepare Precursor Solution: In a suitable buffer, dissolve the alkene-functionalized polymer (e.g., 5% w/v).
-
Add Crosslinker and Drug: To this solution, add the thiol-silane crosslinker and the desired drug. The molar ratio of alkene to thiol groups will determine the crosslinking density and mechanical properties of the hydrogel.
-
Add Photoinitiator: Add a biocompatible photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate).
-
Hydrogel Formation: Expose the precursor solution to UV light (e.g., 365 nm) for a specified time to initiate the thiol-ene reaction and form the hydrogel.
-
Characterization: Characterize the hydrogel's swelling ratio, mechanical properties (rheology), and conduct an in vitro drug release study as described in Protocol 3.2.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, quantitative data from the characterization of the drug delivery systems described above. These values are based on typical results found in the literature for similar systems.
| Parameter | AuNP-Drug Conjugate | MSN-Drug Carrier | Hydrogel-Drug Depot |
| Carrier Size (DLS) | 25-35 nm | 100-150 nm | N/A (Bulk Material) |
| Zeta Potential | -30 mV (Post-SAM) | -25 mV (Post-grafting) | N/A |
| Drug Loading Capacity | 1-5% (w/w) | 10-30% (w/w) | 5-15% (w/w) |
| Release Profile | Sustained release | pH-responsive burst at pH 5.5 | Sustained, diffusion-controlled |
Conclusion and Future Perspectives
This compound is a molecule with significant untapped potential in the field of drug delivery. Its trifunctional nature allows for its application in diverse systems, from metallic and silica-based nanoparticles to advanced hydrogel networks. The protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the utility of this versatile linker. Future work should focus on the synthesis of derivatives with enhanced functionalities, such as cleavable linkers for triggered drug release, and in vivo studies to validate the efficacy and biocompatibility of these novel drug delivery systems.
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- Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: towards novel mucoadhesive materials for drug delivery. (2013). RSC Advances.
- 2-(Caboxymethylthio)ethyltrimethylsilane. (n.d.). Fluorochem.
- Thiol–ene click hydrogels for therapeutic delivery. (n.d.). PubMed Central.
- Thiol-functionalized polymeric micelles: from molecular recognition to improved mucoadhesion. (n.d.). PubMed.
- Thiol–yne and Thiol–ene “Click” Chemistry as a Tool for a Variety of Platinum Drug Delivery Carriers, from Statistical Copolymers to Crosslinked Micelles. (2011).
- Studies on a new carrier of trimethylsilyl-modified mesoporous material for controlled drug delivery. (n.d.). PubMed.
- A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery. (n.d.).
- Thiol-functionalized mesoporous silica as nanocarriers for anticancer drug delivery. (2016). Semantic Scholar.
- Thiol–ene Click Hydrogels for Therapeutic Delivery. (n.d.).
- Advanced drug delivery via self-assembled monolayer-co
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- Large-Pore Functionalized Mesoporous Silica Nanoparticles as Drug Delivery Vector for a Highly Cytotoxic Hybrid Platinum–Acridine Anticancer Agent. (n.d.). NIH.
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- New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applic
- Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). MDPI.
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Application Note & Protocols: High-Efficiency Protein Immobilization Using 2-(Carboxymethylthio)ethyltrimethylsilane
Introduction: The Critical Role of Surface Chemistry in Protein Immobilization
The controlled immobilization of proteins onto solid substrates is a cornerstone of modern biotechnology, underpinning advancements in fields ranging from diagnostics and drug discovery to proteomics and biomaterials.[1] The goal is not merely to attach a protein to a surface, but to do so in a manner that preserves its native conformation and biological activity. This requires a surface chemistry that is robust, reproducible, and minimally denaturing.
Organosilane-based self-assembled monolayers (SAMs) have emerged as a powerful tool for tailoring the surface properties of hydroxylated substrates like glass and silicon dioxide.[2] These molecules spontaneously form highly uniform and ultrathin layers, allowing for precise control over the chemical functionality of the interface.[2][3] Among the diverse array of organosilanes, 2-(Carboxymethylthio)ethyltrimethylsilane (CMTETMS) offers a unique combination of properties that make it exceptionally well-suited for protein immobilization.
This application note provides a comprehensive guide to the use of CMTETMS for the covalent attachment of proteins. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible results.
Why CMTETMS? The Advantage of a Carboxyl-Terminated Surface
CMTETMS possesses a trimethylsilyl headgroup for covalent attachment to hydroxylated surfaces and a terminal carboxylic acid group, connected by a flexible ethylthioether linker. This structure offers several key advantages:
-
Stable Covalent Attachment: The silane headgroup forms stable siloxane (Si-O-Si) bonds with the substrate, creating a durable monolayer.[2][4]
-
Optimal Functional Group for Protein Coupling: The terminal carboxyl group (–COOH) is an ideal anchor point for protein immobilization. It is relatively unreactive on its own, preventing non-specific interactions, but can be readily activated to form a stable amide bond with primary amines (–NH₂) present on the protein surface (e.g., on lysine residues and the N-terminus).[5][6]
-
Reduced Non-Specific Binding: The resulting carboxyl-terminated surface is hydrophilic, which helps to minimize the non-specific adsorption of proteins that can plague less-defined surfaces.
-
Spacer Arm: The ethylthioether linker provides spatial separation between the protein and the substrate, enhancing the accessibility of the protein's active sites and minimizing potential steric hindrance.
The Chemistry of Immobilization: A Step-by-Step Mechanistic Overview
The immobilization process using CMTETMS is a multi-step procedure, each with a distinct chemical basis. Understanding these steps is crucial for troubleshooting and optimization.
-
Substrate Hydroxylation: The process begins with a pristine, hydroxyl-rich surface (–OH groups). This is typically achieved through rigorous cleaning and activation procedures.
-
Silanization with CMTETMS: CMTETMS is introduced to the hydroxylated surface. The trimethylsilyl group reacts with the surface hydroxyls to form strong, covalent siloxane bonds, creating a self-assembled monolayer.
-
Carboxyl Group Activation: The now surface-bound carboxyl groups are activated using a zero-length crosslinker system, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7][8] EDC converts the carboxyl group into a highly reactive O-acylisourea intermediate.[5][8] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[5][8] The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable NHS-ester, which is highly reactive towards primary amines.[6][8]
-
Protein Coupling (Amide Bond Formation): The protein of interest is introduced to the activated surface. The primary amine groups on the protein surface nucleophilically attack the NHS-ester, forming a stable amide bond and covalently linking the protein to the surface.[5]
-
Blocking (Quenching): Any remaining, unreacted NHS-esters are "quenched" or "blocked" by introducing a small molecule containing a primary amine, such as ethanolamine or Tris buffer. This prevents the non-specific binding of other molecules in subsequent assay steps.[7][9]
Below is a visual representation of the key chemical transformations involved in the protein immobilization workflow.
Caption: High-level workflow for protein immobilization using CMTETMS.
Detailed Protocols
The following protocols are designed for glass microscope slides or silicon wafers but can be adapted for other hydroxylated substrates. Safety Precaution: Always handle chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Piranha solution is extremely corrosive and reactive; handle with extreme caution.
Protocol 1: Substrate Cleaning and Hydroxylation
A meticulously clean and hydroxylated surface is paramount for the formation of a high-quality SAM.[3]
Materials:
-
Glass slides or silicon wafers
-
Acetone, HPLC grade
-
Methanol, HPLC grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
Glass staining jars
Procedure:
-
Solvent Degreasing: a. Place substrates in a glass staining jar and sonicate in acetone for 15 minutes. b. Decant acetone and replace with methanol. Sonicate for another 15 minutes. c. Rinse thoroughly with DI water.[10]
-
Piranha Etch (Activation): a. Caution: Piranha solution reacts violently with organic materials. Prepare it by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass container. Always add peroxide to acid. The solution will become very hot. b. Immerse the substrates in the hot Piranha solution for 30-45 minutes.[11] c. Carefully remove substrates and rinse copiously with DI water.[11]
-
Final Rinse and Dry: a. Rinse substrates multiple times with DI water to ensure all acid is removed. b. Dry the substrates under a stream of high-purity nitrogen gas. c. Place the cleaned substrates in an oven at 110°C for at least 30 minutes to remove any residual water before silanization.
Protocol 2: Surface Modification with CMTETMS
This step creates the carboxyl-terminated self-assembled monolayer.
Materials:
-
Cleaned, hydroxylated substrates
-
Anhydrous Toluene
-
This compound (CMTETMS)
-
Glass staining jar with a tight-fitting lid or a desiccator
Procedure:
-
Prepare a 1% (v/v) solution of CMTETMS in anhydrous toluene in the staining jar.
-
Place the pre-heated, dried substrates into the solution.
-
Seal the container and let the reaction proceed for 2-4 hours at room temperature in a desiccator or nitrogen glove box to minimize exposure to atmospheric moisture.
-
Remove the substrates from the silanization solution.
-
Rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Rinse with methanol, then DI water.
-
Cure the substrates by baking in an oven at 110°C for 30-60 minutes. This step promotes the formation of cross-linked siloxane bonds within the monolayer, enhancing its stability.
-
Store the modified substrates in a clean, dry environment (e.g., a desiccator) until use.
Protocol 3: EDC/NHS Activation and Protein Immobilization
This protocol details the covalent coupling of the protein to the CMTETMS-modified surface.
Materials:
-
CMTETMS-modified substrates
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[5][7]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Protein solution in Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Tris-HCl, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups: a. Prepare a solution of 50 mM Sulfo-NHS and 200 mM EDC in ice-cold Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[7] b. Immerse the CMTETMS-modified substrates in the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature with gentle agitation. c. Rinse the activated substrates briefly with ice-cold DI water and then with Coupling Buffer.
-
Protein Immobilization: a. Immediately immerse the activated substrates in the protein solution (typically 0.1-1.0 mg/mL in Coupling Buffer). b. Allow the immobilization reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the specific protein.
-
Washing: a. Remove the substrates from the protein solution. b. Wash thoroughly with Washing Buffer (PBST) to remove non-covalently bound protein. c. Rinse with DI water.
-
Blocking Unreacted Sites: a. Immerse the substrates in the Quenching/Blocking Buffer for 30 minutes at room temperature.[9] b. Wash again with PBST and then rinse with DI water. c. Dry the slides under a gentle stream of nitrogen. The protein-immobilized surfaces are now ready for use or can be stored under appropriate conditions (typically desiccated at 4°C).
Characterization and Quality Control
Validating each step of the surface modification process is essential for reproducible results. Below are key characterization techniques and expected outcomes.
| Step | Technique | Purpose | Expected Outcome |
| 1. Substrate Cleaning | Contact Angle Goniometry | Verify surface hydrophilicity | Water contact angle < 10° |
| 2. CMTETMS Silanization | Contact Angle Goniometry | Confirm monolayer formation | Water contact angle increases to 40-60° |
| X-ray Photoelectron Spectroscopy (XPS) | Confirm elemental composition | Presence of Si, C, O, and S peaks | |
| 3. Protein Immobilization | Atomic Force Microscopy (AFM) | Visualize surface topography | Increased surface roughness and observation of protein aggregates |
| Spectroscopic Ellipsometry | Measure layer thickness | Increase in layer thickness corresponding to the size of the immobilized protein | |
| Fluorescence Microscopy | Confirm protein presence (if fluorescently labeled) | Uniform fluorescence across the surface |
Troubleshooting and Expert Insights
-
Problem: Low protein immobilization efficiency.
-
Cause & Solution: Inefficient activation. Ensure EDC/Sulfo-NHS solutions are freshly prepared in ice-cold buffer. Check the pH of the activation buffer (should be ~6.0). Verify the quality of the CMTETMS monolayer via contact angle measurements.
-
-
Problem: High non-specific binding in subsequent assays.
-
Cause & Solution: Incomplete blocking. Increase the blocking time or the concentration of the quenching agent. Add a blocking protein like Bovine Serum Albumin (BSA) after the ethanolamine quenching step. Ensure thorough washing between steps.
-
-
Insight on Stability: The thioether bond in CMTETMS is significantly more stable to hydrolysis and oxidation compared to thiol-gold linkages, providing a more robust surface for long-term applications.[12] The covalent Si-O-Si bonds to the substrate are also highly stable under typical biological assay conditions.[13]
Visualizing the Activation Chemistry
The two-step activation with EDC and Sulfo-NHS is critical for efficient and specific protein coupling. The following diagram illustrates this key mechanism.
Caption: EDC/Sulfo-NHS activation of surface carboxyl groups for protein coupling.
References
- Vertex AI Search. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- ACS Publications. (n.d.). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry | Langmuir.
- MDPI. (n.d.). Interfacial Structures and Properties of Organic Materials for Biosensors: An Overview.
- Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
- University of California, Irvine. (n.d.). Cleaning procedures for glass substrates.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- ACS Publications. (n.d.). Self-Assembled Monolayers as Platforms for Nanobiotechnology and Biointerface Research: Fabrication, Analysis, Mechanisms, and Design.
- ResearchGate. (n.d.). Structure of organosilane based layer. Organosilane SAM is connected to....
- PubMed. (n.d.). Effects of the silanized mica surface on protein crystallization.
- NIH. (n.d.). Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays.
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
- ResearchGate. (2025, August 6). Thermal stability of thiol and silane monolayers: A comparative study.
- PubMed. (2007, April 20). Protein immobilization strategies for protein biochips.
- PubMed. (1991, November 1). Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis in surface plasmon resonance sensors.
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Application Notes & Protocols: A Strategic Approach to Crosslinking Studies Using 2-(Carboxymethylthio)ethyltrimethylsilane as a Versatile Precursor
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Senior Application Scientist's Perspective
In the landscape of structural biology and proteomics, chemical crosslinking serves as a powerful tool to capture transient protein-protein interactions and to elucidate the three-dimensional architecture of protein complexes.[1][2][3] The choice of crosslinking reagent is paramount, dictating the specificity, efficiency, and subsequent analytical tractability of the experiment. While many off-the-shelf crosslinkers exist, the synthesis of custom reagents offers unparalleled control over spacer arm length, reactivity, and cleavability.
This guide focuses on 2-(Carboxymethylthio)ethyltrimethylsilane (IUPAC Name: 2-(2-trimethylsilylethylsulfanyl)acetic acid[4][5][6]), a compound not conventionally employed as a direct crosslinker. However, its chemical structure presents a unique opportunity. It possesses a terminal carboxylic acid, a stable thioether backbone, and a trimethylsilyl (TMS) group. We will treat this molecule as a versatile precursor for the rational design of a custom, non-cleavable heterobifunctional crosslinker. This approach allows us to delve into the fundamental principles of crosslinker chemistry, experimental design, and analytical validation, providing a framework applicable to any custom conjugation strategy.
Our narrative will follow a logical progression from chemical theory to practical application, explaining not just the how but the critical why behind each step.
Section 1: The Chemical Foundation - From Precursor to Functional Crosslinker
The inherent value of this compound lies in its potential for derivatization into a heterobifunctional reagent. Heterobifunctional crosslinkers are invaluable for controlled, two-step conjugation procedures, minimizing the formation of undesirable homopolymers.[7][8] Our strategy is to create a reagent with distinct reactivities at each end: one targeting primary amines (e.g., Lysine) and the other targeting sulfhydryls (e.g., Cysteine).
The Amine-Reactive Moiety: Activating the Carboxyl Group
The carboxylic acid is the first, and most accessible, reactive handle on our precursor. To make it reactive towards primary amines, we employ carbodiimide chemistry, a "zero-length" crosslinking method that facilitates the formation of a stable amide bond.[9] The most common and effective approach involves a two-stage reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).
-
Causality of Choice: EDC alone can form an unstable O-acylisourea intermediate that is susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a semi-stable NHS-ester. This ester is significantly more resistant to hydrolysis in aqueous solutions yet highly reactive toward primary amines, thereby increasing the efficiency of the conjugation reaction.[9]
The Sulfhydryl-Reactive Moiety: Functionalizing the Terminus
The trimethylsilyl (TMS) end of the precursor is chemically inert in biological conditions. To create our second reactive site, the TMS group must be synthetically replaced with a sulfhydryl-reactive moiety. A maleimide group is an ideal candidate.
-
Causality of Choice: Maleimides react with high specificity towards sulfhydryl groups at a neutral pH range (6.5-7.5), forming a stable, covalent thioether bond.[10] This pH-dependent specificity allows for precise control over the conjugation step, minimizing off-target reactions with other nucleophiles like amines, which become more reactive at higher pH.[10]
The synthesis would involve a multi-step organic chemistry procedure to replace the TMS group and install the maleimide. For the purpose of this guide, we will assume this synthetic modification has been performed, yielding our target crosslinker: 1-(2-((2-maleimidoethyl)thio)acetyl)pyrrolidine-2,5-dione . This molecule now possesses an amine-reactive NHS-ester and a sulfhydryl-reactive maleimide, connected by the original thioether spacer.
Section 2: Mechanistic Principles & Workflow Design
A successful crosslinking experiment hinges on a well-designed workflow that maximizes the desired heterodimeric product while minimizing side reactions. The two-step sequential reaction enabled by our custom heterobifunctional crosslinker is key to achieving this control.
Logical Workflow Diagram
The diagram below illustrates the sequential logic of the heterobifunctional crosslinking process. This two-step approach is fundamental to preventing the polymerization of Protein A and ensuring it is primed to react specifically with Protein B.
Caption: Sequential reaction pathway for heterobifunctional crosslinking.
Section 3: Detailed Experimental Protocols
These protocols provide a comprehensive guide for a typical crosslinking experiment. Crucially, all buffers must be free of primary amines (e.g., Tris) and thiols (e.g., DTT) during the respective reaction steps. Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.[7]
Protocol 1: Two-Step Protein-Protein Crosslinking
This protocol details the core experimental procedure for conjugating an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).
A. Reagent Preparation & Stoichiometry
-
Protein Solutions: Prepare Protein A and Protein B in an appropriate amine- and thiol-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5). Concentrations should typically be in the 1-5 mg/mL range.
-
Crosslinker Stock: Immediately before use, dissolve the custom NHS-Ester-Linker-Maleimide crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Molar Excess Calculation: The efficiency of the reaction is highly dependent on the molar ratio of crosslinker to protein. A typical starting point is a 20- to 50-fold molar excess of crosslinker over Protein A.[3] This should be optimized for each specific system.
B. Step 1: Maleimide-Activation of Protein A
-
Add the calculated volume of the crosslinker stock solution to the Protein A solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, or for 2 hours at 4°C. The NHS-ester specifically reacts with primary amines on Protein A.
-
Self-Validation Checkpoint: The primary goal here is to functionalize Protein A. It is critical to stop the reaction and remove excess, unreacted crosslinker before proceeding to the next step.
C. Purification of Activated Protein A
-
To quench the reaction and remove excess non-reacted crosslinker, use a desalting column or spin column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the same phosphate buffer (pH 7.2-7.5). This step is vital to prevent the crosslinker from reacting with Protein B directly and causing unwanted side-products.
D. Step 2: Conjugation to Protein B
-
Immediately add the purified, maleimide-activated Protein A to the solution of Protein B.
-
Incubate this second reaction for 1-2 hours at room temperature (or 4 hours at 4°C). The maleimide groups on Protein A will now specifically react with free sulfhydryl groups on Protein B.
-
Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol compound like cysteine or β-mercaptoethanol to a final concentration of ~10-20 mM to react with any remaining maleimide groups.
Protocol 2: Analytical Validation of Crosslinking
A. SDS-PAGE Analysis
-
Prepare samples for electrophoresis: non-crosslinked Protein A, non-crosslinked Protein B, and the final crosslinking reaction mixture.
-
Run the samples on an appropriate percentage SDS-PAGE gel under reducing conditions (if intramolecular disulfide bonds are not of interest).
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Self-Validation Checkpoint: The appearance of a new, high-molecular-weight band corresponding to the sum of the molecular weights of Protein A and Protein B provides direct visual evidence of successful crosslinking.
B. Mass Spectrometry (XL-MS) Analysis For definitive identification of the crosslinked residues, mass spectrometry is the gold standard.[11][12][13]
-
Excise the high-molecular-weight band from the SDS-PAGE gel.
-
Perform in-gel digestion using a protease like trypsin.
-
Extract the resulting peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software (e.g., MeroX, pLink, or similar) to search the MS/MS data for crosslinked peptides.[1]
-
Expertise Insight: Our custom linker is non-cleavable. This makes data analysis more complex than with MS-cleavable linkers because the crosslinked peptides do not fragment into predictable patterns.[14][15] The search software must be capable of handling the combinatorial complexity of identifying chimeric MS/MS spectra derived from two different peptide chains.
Section 4: Data Presentation & Troubleshooting
Quantitative Data Summary
The following table provides a clear summary of the key quantitative parameters and expected outcomes for the validation experiments.
| Parameter | Protein A (Example) | Protein B (Example) | Crosslinked Product (A-B) |
| Molecular Weight (kDa) | 50 kDa | 25 kDa | 75 kDa |
| SDS-PAGE Migration | Band at 50 kDa | Band at 25 kDa | New band at ~75 kDa |
| Stoichiometry (Molar Ratio) | 1 | 1 | 1 |
| Crosslinker Molar Excess | 20-50x over Protein A | N/A | N/A |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | - Inactive reagent (hydrolyzed NHS-ester or maleimide)- Incompatible buffer (contains amines/thiols)- Insufficient molar excess of crosslinker- Lack of accessible reactive residues | - Prepare fresh crosslinker stock immediately before use- Use appropriate buffers like PBS or HEPES- Optimize the crosslinker:protein molar ratio (try a range from 10x to 100x)- Confirm protein sequences for Lys/Cys residues; consider protein engineering if necessary |
| Excessive Polymerization | - Crosslinker has two identical reactive ends (homobifunctional)- Failure to remove excess linker after Step 1 | - Ensure a heterobifunctional crosslinker is used for sequential reactions- The purification step (desalting column) is critical and must be performed efficiently |
| Smearing on SDS-PAGE | - Non-specific aggregation or precipitation- Over-crosslinking leading to a heterogeneous mixture | - Optimize protein concentrations and buffer conditions (pH, salt)- Reduce the crosslinker concentration or reaction time |
Section 5: Comprehensive Experimental Workflow Visualization
This diagram provides a bird's-eye view of the entire process, from initial planning to final data analysis, emphasizing the critical decision and validation points.
Caption: End-to-end workflow for crosslinking studies.
References
-
Müller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M., & Sinz, A. (2010). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. Analytical Chemistry, 82(16), 6958–6968. [Link]
-
Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 13(12), 2634–2652. [Link]
-
Müller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M., & Sinz, A. (2010). Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS. Request PDF. [Link]
-
Sinz, A., et al. (2010). Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. PubMed. [Link]
-
Matzinger, M., & Mechtler, K. (2021). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 78–93. [Link]
-
Matzinger, M., & Mechtler, K. (2021). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PubMed Central. [Link]
-
Matzinger, M., & Mechtler, K. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 20(1), 78-93. [Link]
-
Viner, R. I., Zhang, T., & Second, T. P. (2015). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PubMed Central. [Link]
-
Viner, R. I., Zhang, T., & Second, T. P. (2015). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry, 87(19), 9867–9874. [Link]
-
Fungal Genetics Stock Center. (n.d.). How to cross-link proteins. [Link]
-
G-Biosciences. (n.d.). Protein Cross-Linking. [Link]
-
ResearchGate. (n.d.). Overview of methods to detect and characterize crosslinked proteins. [Link]
-
OSTR CCR Cancer.gov. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectrometry. [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. [Link]
-
O'Reilly, F. J., et al. (2019). An integrated workflow for crosslinking mass spectrometry. bioRxiv. [Link]
-
Chavez, J. D., & Bruce, J. E. (2014). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Chemical Biology, 20, 81–89. [Link]
-
Chavez, J. D., et al. (2018). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell Reports, 22(9), 2485–2497. [Link]
-
O'Reilly, F. J., et al. (2019). An integrated workflow for crosslinking mass spectrometry. University of Edinburgh Research Explorer. [Link]
-
MDPI. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. [Link]
-
Sriswat, M., & Wiwatwongwana, F. (2025). Effect of Carbodiimide Crosslinking on Gelatin-Carboxymethylcellulose-Polycaprolactone Scaffold Properties for Wound Dressing Applications. Engineering, Technology & Applied Science Research, 15(2), 21450–21455. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and drug delivery property of 2-N-carboxymethyl-6-O-diethylaminoethyl-chitosan. [Link]
-
Zhuravel, I. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4983. [Link]
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- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound | C7H16O2SSi | CID 14837368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
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- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
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- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing "2-(Carboxymethylthio)ethyltrimethylsilane" Conjugation Reactions
Welcome to the technical support center for "2-(Carboxymethylthio)ethyltrimethylsilane" conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
"this compound" (CAS No. 18269-42-6) is a bifunctional linker molecule.[1][2] It possesses a terminal carboxylic acid group and a trimethylsilyl group at the other end. The carboxylic acid allows for conjugation to primary amines on biomolecules, such as proteins or peptides, typically through carbodiimide chemistry (EDC/NHS).[3][4] The trimethylsilyl group can be useful in various applications, including surface modification and as a protective group in organic synthesis. In drug development, it can be used as a linker to attach drugs to carrier molecules.[5][6]
Q2: What is the fundamental chemistry behind conjugating "this compound" to a protein?
The most common method for conjugating a carboxyl-containing molecule like "this compound" to a primary amine on a protein is through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][7]
-
Activation: EDC first activates the carboxyl group on "this compound" to form a highly reactive O-acylisourea intermediate.[4]
-
Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.[4]
-
Conjugation: The NHS ester then readily reacts with a primary amine on the target biomolecule (e.g., the side chain of a lysine residue) to form a stable amide bond.[8][9]
Q3: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?
The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range.
-
Activation Step: The initial activation of the carboxyl group using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[10][11][12][13] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[10][11]
-
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a neutral to slightly basic pH, ranging from 7.2 to 8.5 .[8][10][14] Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable for this step.[15]
Q4: Which buffers should I use for the activation and coupling steps, and which should I avoid?
It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[16][17][18]
| Reaction Step | Recommended Buffers | Buffers to Avoid |
| Activation (pH 4.5-6.0) | MES (2-(N-morpholino)ethanesulfonic acid) | Acetate, Citrate (contain carboxylates) |
| Coupling (pH 7.2-8.5) | PBS (Phosphate-Buffered Saline), HEPES, Borate | Tris, Glycine (contain primary amines) |
Q5: What are the best methods for purifying my conjugate and removing unreacted reagents?
After the coupling reaction, it is essential to remove unreacted "this compound," EDC, NHS, and byproducts. The most common and effective methods for purification are size-based separation techniques:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger conjugated biomolecule from smaller, unreacted components.[19]
-
Dialysis: This is suitable for removing small molecules like unreacted EDC, NHS, and quenching reagents from larger protein conjugates.[10] However, be aware that small product molecules may be lost if the dialysis membrane's molecular weight cut-off is too large.[10]
-
Ultrafiltration/Diafiltration: This technique uses membranes with specific molecular weight cut-offs to concentrate the desired conjugate while removing smaller impurities.
II. Troubleshooting Guide
Low or No Conjugation Yield
Problem: After performing the conjugation reaction, analysis (e.g., by SDS-PAGE, HPLC, or mass spectrometry) shows a very low or no yield of the desired conjugate.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
Possible Cause 1: Suboptimal pH
-
Explanation: As detailed in the FAQ, the activation and coupling steps have narrow optimal pH ranges. If the pH is too low during coupling, the primary amines on your biomolecule will be protonated and non-nucleophilic.[14] If the pH is too high, the NHS ester is prone to rapid hydrolysis.[8][11]
-
Solution:
-
For a two-step protocol, perform the initial EDC/NHS activation in a non-amine, non-carboxylate buffer (like MES) at pH 5.0-6.0.[11][15]
-
Then, raise the pH to 7.2-8.0 for the reaction with the amine-containing molecule.[11][15]
-
Always verify the pH of your reaction mixture after all components have been added.[11]
-
Possible Cause 2: Hydrolysis of NHS-Ester
-
Explanation: The NHS ester intermediate is susceptible to hydrolysis, which regenerates the original carboxyl group and makes it unreactive towards amines.[8][17] The rate of hydrolysis increases dramatically with increasing pH.[8][15]
-
Solution:
| pH | Half-life of NHS-ester |
| 7.0 (0°C) | 4-5 hours[8] |
| 8.0 | ~1 hour[15] |
| 8.6 (4°C) | 10 minutes[8][15] |
Possible Cause 3: Inactive Reagents
-
Explanation: EDC and NHS are moisture-sensitive and can degrade over time if not stored properly.[18][20]
-
Solution:
-
Store EDC and NHS desiccated at -20°C.[18]
-
Allow reagents to equilibrate to room temperature before opening to prevent condensation.[18][20]
-
Always prepare EDC and NHS solutions fresh immediately before use.[16][18] Do not store them in solution.
-
You can perform a qualitative test to check the activity of your NHS ester by inducing hydrolysis with a base and measuring the increase in absorbance at 260 nm due to the release of NHS.[16][17][20]
-
Possible Cause 4: Competing Nucleophiles
-
Explanation: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced or no yield.[16][17]
-
Solution:
-
Ensure your buffers are free of extraneous nucleophiles.
-
If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS or HEPES before the reaction.
-
Protein Precipitation/Aggregation During Reaction
Problem: The reaction mixture becomes cloudy or a precipitate forms upon addition of the activated linker.
Possible Cause 1: Isoelectric Point (pI) Proximity
-
Explanation: If the pH of the reaction buffer is very close to the isoelectric point (pI) of your protein, its net charge will be near zero. This reduces intermolecular repulsion and increases the likelihood of aggregation and precipitation.[11]
-
Solution:
-
Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[11]
-
If necessary, adjust the pH of the coupling step to be further from the pI, while still remaining within the effective range for the reaction (pH 7.2-8.5).
-
Possible Cause 2: High Degree of Conjugation
-
Explanation: "this compound" is a relatively hydrophobic molecule. Conjugating too many of these linkers to a protein can alter its surface properties, leading to insolubility and aggregation.
-
Solution:
III. Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation
This protocol provides a general framework. Optimization for specific molecules may be required.
Materials:
-
"this compound"
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Amine-containing protein in Coupling Buffer
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Activation of Carboxyl Groups:
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to your protein solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.[18]
-
The molar ratio of the linker to the protein should be optimized, but a starting point is a 10-20 fold molar excess of the linker.[18]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted reagents and byproducts by applying the reaction mixture to a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[10]
-
Protocol 2: Qualitative Test for NHS-Ester Activity
This protocol is adapted from established methods to provide a quick check of reagent activity.[16][17][20]
Materials:
-
NHS-ester reagent (in this case, the product from the activation step of Protocol 1)
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Samples: Dilute a small aliquot of your activated NHS-ester solution in the amine-free buffer to a concentration that will give an absorbance reading below 1.0 at 260 nm.
-
Prepare Control: Prepare a control tube containing the same buffer but without the activated NHS-ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS-ester solution (A_initial).[16]
-
Induce Hydrolysis: To 1 mL of the diluted NHS-ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.[16]
-
Final Absorbance Reading: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS-ester was active and has been hydrolyzed, releasing NHS which absorbs at 260 nm.[20] If there is little to no change, the reagent was likely already hydrolyzed and inactive.[17][20]
IV. References
-
ResearchGate. (2014). EDC/NHS activation of a surface?[Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
National Institutes of Health. (n.d.). Not So Bioorthogonal Chemistry. [Link]
-
ResearchGate. (2020). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS?[Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2013). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?[Link]
-
G-Biosciences. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]
-
Chemistry LibreTexts. (2023). Introduction to Bioconjugation. [Link]
-
ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. [Link]
-
Wikipedia. (n.d.). Bioconjugation. [Link]
-
PubChemLite. (n.d.). This compound (C7H16O2SSi). [Link]
-
National Institutes of Health. (n.d.). Fast Cysteine Bioconjugation Chemistry. [Link]
-
ResearchGate. (2026). Development of mucoadhesive thio-carboxymethyl cellulose for application in buccal delivery of drugs. [Link]
-
YouTube. (2016). Phase 2 Biotransformation reaction. [Link]
-
PubMed. (2016). Development of mucoadhesive thio-carboxymethyl cellulose for application in buccal delivery of drugs. [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]
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- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of mucoadhesive thio-carboxymethyl cellulose for application in buccal delivery of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
"2-(Carboxymethylthio)ethyltrimethylsilane" side reactions with other amino acids
Welcome to the technical support center for the novel reagent, 2-(Carboxymethylthio)ethyltrimethylsilane. This document provides in-depth troubleshooting guides and answers to frequently asked questions regarding its use, particularly its potential side reactions with amino acid residues during peptide cleavage and synthesis. Given the unique bifunctional nature of this reagent—possessing both a thioether and a silyl moiety—a thorough understanding of its reactivity is crucial for successful application.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the intended function of this compound in peptide chemistry?
A1: Based on its structure, this compound, which we will refer to as CMTS, is theorized to act as a carbocation scavenger during the acidic cleavage of peptides from solid-phase resins (e.g., using trifluoroacetic acid, TFA). During cleavage, protective groups like tert-butyl (tBu) and trityl (Trt) are removed, generating highly reactive carbocations.[1][2] These cations can cause unwanted alkylation of nucleophilic amino acid side chains.[2] The thioether group in CMTS is a "soft" nucleophile designed to trap, or "scavenge," these carbocations, preventing them from modifying the target peptide.[3]
Q2: After cleavage using a TFA/CMTS cocktail, my peptide's mass is +192 Da higher than expected. What is the cause?
A2: A mass addition of 192 Da corresponds to the covalent attachment of the entire CMTS molecule (C₇H₁₆O₂SSi, M.W. 192.35 g/mol ) to your peptide.[4][5] This indicates that under certain conditions, CMTS or a reactive intermediate can act as an alkylating agent rather than a scavenger. This is most likely to occur with highly nucleophilic side chains like the thiol of Cysteine (Cys) or the indole ring of Tryptophan (Trp).
Q3: Can the carboxylic acid on CMTS react with my peptide?
A3: Under standard TFA cleavage conditions, the carboxylic acid of CMTS is unlikely to form an amide bond with free amines on the peptide. Acylation requires activation (similar to a peptide coupling step), a condition not present during cleavage. However, if CMTS were present during a coupling step, unintended acylation would be a significant risk.
Q4: My peptide contains Methionine (Met), and I'm observing oxidation to Met(O) even when using CMTS. Why?
A4: The primary role of a thioether scavenger like CMTS is to trap carbocations, not to prevent oxidation.[6] While some sulfur-containing scavengers can offer mild protection against oxidation, they are not dedicated reducing agents.[7] Oxidation of Methionine is primarily caused by peroxides in solvents or air exposure under acidic conditions.[6][7] To prevent this, ensure all solvents are freshly distilled or peroxide-free and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). For peptides highly prone to oxidation, consider adding specific antioxidants like dithiothreitol (DTT) to the cleavage cocktail.[7]
Part 2: Troubleshooting Guides & In-Depth Analysis
Guide 1: Diagnosing and Preventing Side Reactions with Sulfur-Containing Amino Acids (Cysteine & Methionine)
Symptom: Upon analysis by LC-MS, you observe a significant side product with a mass addition of +192 Da or +57 Da, particularly in peptides containing Cysteine or Methionine.
Root Cause Analysis: During TFA cleavage, carbocations (e.g., t-butyl cations, C₄H₉⁺) are generated from protecting groups.[1][8] These electrophiles are aggressively trapped by nucleophilic side chains.
-
For Cysteine (Cys): The highly nucleophilic thiol (-SH) group can be directly alkylated by t-butyl cations, resulting in S-tert-butylated Cysteine (a +57 Da modification).[9] It can also be alkylated by CMTS, leading to a +192 Da adduct.
-
For Methionine (Met): The thioether side chain is also susceptible to alkylation by carbocations, forming a sulfonium salt.[10][11] This modification can be reversible under certain conditions.[10][11] Alkylation by t-butyl cations adds +57 Da, while alkylation by CMTS adds +192 Da.
The core issue is an imbalance between the rate of carbocation generation and the rate of scavenging. If the scavenger concentration is too low or its reactivity is insufficient, the peptide itself becomes the target.
dot
Caption: Carbocation generation and scavenging during TFA cleavage.
Prevention & Optimization Protocol:
-
Increase Scavenger Concentration: The standard scavenger concentration is typically 2.5-5% (v/v). For peptides rich in Cys or Met, consider increasing the concentration of CMTS to 7.5% or even 10%.
-
Introduce a Co-Scavenger: CMTS relies on its "soft" thioether nucleophile. Hard carbocations may be better trapped by other types of scavengers. Triisopropylsilane (TIS), a hydride donor, is extremely effective at reducing carbocations to stable alkanes.[12][13]
-
Recommended Cocktail: TFA / CMTS / TIS / H₂O (90 : 5 : 2.5 : 2.5 v/v/v/v). Water is included to scavenge other reactive species.[3]
-
-
Optimize Cleavage Time: Prolonged exposure to TFA can increase the likelihood of side reactions. For most standard linkers, a cleavage time of 2-3 hours is sufficient.[3] Perform a time-course study (e.g., 1, 2, 3, and 4 hours) on a small amount of resin to find the optimal window for deprotection with minimal side-product formation.
-
Verification: After cleavage, precipitate the peptide in cold diethyl ether.[1] Dissolve the crude product and analyze by HPLC and MS to quantify the reduction in side products compared to the initial conditions.
| Modification | Affected Residue(s) | Mass Shift (Da) | Likely Source | Recommended Action |
| S-tert-butylation | Cys, Met | +57 | tBu protecting groups | Add TIS to scavenger cocktail |
| S-alkylation | Cys, Met | +192 | CMTS reagent | Optimize CMTS concentration; add TIS |
| Oxidation | Met | +16 | Atmospheric O₂, peroxides | Use inert atmosphere; add DTT |
Guide 2: Troubleshooting Tryptophan Modification
Symptom: Your Tryptophan-containing peptide shows a complex mixture of side products upon HPLC analysis, with potential mass additions of +57 Da (tert-butylation) or other adducts.
Root Cause Analysis: The indole ring of Tryptophan (Trp) is highly electron-rich and extremely susceptible to electrophilic attack by carbocations generated during TFA cleavage.[14] This can lead to alkylation at various positions on the indole ring.[8] Furthermore, some protecting groups used for Arginine (e.g., Pmc, Mtr) can generate particularly reactive species that modify Trp.[1] While CMTS is intended to prevent this, its effectiveness depends on the specific carbocations being generated.
Caption: A logical workflow for troubleshooting cleavage side reactions.
References
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]
-
Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. ResearchGate. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. NIH National Center for Biotechnology Information. [Link]
-
Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Sci-Hub. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Preparation and handling of peptides containing methionine and cysteine. Royal Society of Chemistry. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. The University of Manchester. [Link]
-
Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Semantic Scholar. [Link]
-
This compound. PubChem. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
This compound (C7H16O2SSi). PubChemLite. [Link]
-
Post-translational modification. Wikipedia. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Ethyltrimethylsilane. PubChem. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C7H16O2SSi | CID 14837368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C7H16O2SSi) [pubchemlite.lcsb.uni.lu]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"2-(Carboxymethylthio)ethyltrimethylsilane" reaction buffer conditions
Welcome to the technical support guide for 2-(Carboxymethylthio)ethyltrimethylsilane (CAS: 18269-42-6). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile bifunctional linker. Our focus is on the practical application of this reagent, particularly in coupling reactions involving its carboxylic acid moiety.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on this compound?
The molecule, with the IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, possesses two main functional groups of interest for conjugation and synthesis: a carboxylic acid and a thioether linkage. The trimethylsilyl (TMS) group is generally considered a stable, non-reactive moiety under typical bioconjugation conditions.[1]
Q2: What is the primary application of this reagent?
It is primarily used as a linker or coupling agent.[][3] The terminal carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules (e.g., proteins, peptides, or amine-modified surfaces). The thioether and the trimethylsilylethyl portions provide a flexible spacer.
Q3: What are the recommended initial buffer conditions for coupling reactions?
For coupling the carboxylic acid to a primary amine using carbodiimide chemistry (e.g., EDC/NHS), a two-step, two-buffer system is highly recommended to maximize efficiency and minimize side reactions.
-
Activation Step: 0.1 M MES buffer, pH 4.7 - 6.0.[4]
-
Coupling Step: Phosphate-buffered saline (PBS), pH 7.2 - 8.0.[5]
Q4: Is the trimethylsilyl (TMS) group stable in aqueous buffers?
The silicon-carbon (Si-C) bond in the 2-(trimethylsilyl)ethyl group is generally stable and resistant to hydrolysis under neutral or mildly acidic conditions.[1][6] However, the TMS group can be labile under strongly acidic or basic conditions.[7] The conditions recommended for EDC/NHS coupling (pH 4.7-8.0) are generally considered mild enough to preserve the integrity of the Si-C bond.
Q5: Is the thioether linkage stable during the coupling reaction?
Yes, the thioether (C-S-C) bond is chemically robust and stable under the standard conditions used for EDC/NHS amide bond formation.[8] It is resistant to hydrolysis and mild acidic/basic conditions. However, it can be susceptible to oxidation by strong oxidizing agents, which are typically not present in these coupling reactions.
II. Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions with this compound.
Problem 1: Low or No Coupling Efficiency
-
Possible Cause 1: Inefficient Carboxylic Acid Activation.
-
Scientific Rationale: The activation of the carboxyl group by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment (pH 4.5-7.2).[5] In this pH range, the carboxyl group is protonated and available for reaction, while the EDC remains active. Using a buffer with a pH outside this range can significantly reduce the formation of the reactive O-acylisourea intermediate.
-
Recommended Solution:
-
Ensure your activation buffer (e.g., MES) is freshly prepared and the pH is accurately measured to be within the 4.7-6.0 range.
-
Use EDC and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, immediately after preparing the solutions, as EDC is susceptible to hydrolysis in aqueous environments.[9]
-
-
-
Possible Cause 2: Competing Reactions from Buffer Components.
-
Scientific Rationale: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction. Amine-containing buffers will react with the activated NHS-ester, while carboxylate buffers will compete for activation by EDC.
-
Recommended Solution:
-
For the activation step, strictly use a non-amine, non-carboxylate buffer like MES.
-
For the coupling step, use a non-amine buffer like PBS or borate buffer.
-
-
-
Possible Cause 3: Hydrolysis of the Activated Ester.
-
Scientific Rationale: The NHS-ester intermediate, while more stable than the O-acylisourea intermediate, is still prone to hydrolysis, especially at higher pH. This rate of hydrolysis increases with pH.
-
Recommended Solution:
-
Transition the activated this compound to the amine-containing solution in the coupling buffer (pH 7.2-8.0) immediately after the activation step.
-
If possible, perform the coupling reaction at 4°C overnight to slow the rate of hydrolysis relative to the rate of amidation.
-
-
Problem 2: Suspected Cleavage of the Trimethylsilyl (TMS) Group
-
Possible Cause: Exposure to Harsh pH Conditions.
-
Scientific Rationale: While the Si-C bond is generally stable, prolonged exposure to strongly acidic (pH < 4) or basic (pH > 9) conditions can lead to its cleavage.[7] This is a known deprotection strategy for 2-(trimethylsilyl)ethyl esters, which proceeds via a fragmentation reaction.[10] While not an ester, the principle of β-elimination can be a concern under non-optimal conditions.
-
Recommended Solution:
-
Strictly maintain the pH of your reaction buffers within the recommended ranges (pH 4.7-6.0 for activation, pH 7.2-8.0 for coupling).
-
Avoid extended incubation times outside these pH ranges.
-
If you suspect cleavage, you can analyze your reaction mixture by mass spectrometry to look for the mass of the molecule without the TMS group.
-
-
Problem 3: Reagent Solubility Issues
-
Possible Cause: Poor Solubility in Aqueous Buffers.
-
Scientific Rationale: this compound is a liquid organic molecule. While the carboxylic acid provides some hydrophilicity, its overall solubility in purely aqueous buffers may be limited, leading to poor reaction kinetics.
-
Recommended Solution:
-
Prepare a stock solution of the reagent in a water-miscible organic solvent like DMSO or DMF.
-
Add the stock solution to the aqueous reaction buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low (typically <5% v/v) to avoid denaturing protein targets.
-
-
III. Experimental Protocols & Methodologies
Protocol: Two-Step EDC/NHS Coupling to a Primary Amine
This protocol provides a general method for conjugating this compound to an amine-containing molecule, such as a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Amine-containing molecule (e.g., protein) in Coupling Buffer
-
Desalting column
Step 1: Activation of Carboxylic Acid
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in Activation Buffer.
-
Add the EDC solution to the this compound solution to achieve a 5-fold molar excess.
-
Immediately add the Sulfo-NHS solution to the mixture to achieve a 2-fold molar excess over EDC.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Coupling to Primary Amine
-
Equilibrate a desalting column with Coupling Buffer.
-
Separate the activated this compound from excess EDC and Sulfo-NHS by passing the reaction mixture through the desalting column, collecting the fractions containing the activated compound.
-
Immediately add the purified, activated compound to your amine-containing molecule solution. A 10- to 20-fold molar excess of the activated linker over the amine is a good starting point.
-
Allow the coupling reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
Step 3: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
The resulting conjugate can now be purified from excess, unreacted linker and quenching reagents by dialysis or size-exclusion chromatography.
Data and Buffer Summary
| Parameter | Activation Step | Coupling Step | Rationale |
| pH | 4.7 - 6.0 | 7.2 - 8.0 | Maximizes EDC efficiency; promotes amine nucleophilicity.[5] |
| Recommended Buffer | 0.1 M MES | PBS, Borate | Non-reactive buffer that does not compete in the reaction. |
| Temperature | Room Temperature | Room Temp or 4°C | Standard conditions; 4°C can reduce hydrolysis of activated ester. |
| Duration | 15 - 30 minutes | 2 hours - Overnight | Sufficient time for activation and subsequent conjugation. |
IV. Visualizations
Caption: Two-step EDC/Sulfo-NHS coupling workflow.
V. References
-
University of Lucknow. (2020). Organosilicon Compounds. Link
-
Block, E., et al. (1995). Synthesis, reactions, and interconversions of some 2-(trimethylsilyl)ethyl substituted sulfur compounds. Canadian Journal of Chemistry. Link
-
BOC Sciences. CAS 18269-42-6 this compound.
-
Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
-
De Nationale, A., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Link
-
BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
-
Fluorochem. 2-(Caboxymethylthio)ethyltrimethylsilane. Link
-
ECHEMI. Silane Reagent, List of Silane Chemical Reagents. Link
-
Charette, J.D., et al. (2021). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. MDPI. Link
-
Google Patents. (1958). Hydrolysis of organosilanes. Link
-
Thermo Fisher Scientific. Instructions: EDC. Link
-
Curtis, A.R., et al. (2008). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate.
-
Wikipedia. Organosilicon chemistry. Link
-
Daken Chemical. Custom Synthesis Archives. Link
-
Padwa, A. (2002). The 2-(Trimethylsilyl)ethyl Sulfur Group in Synthesis. ResearchGate.
-
Bannwart, L.M., et al. (2019). 2-(3-Cyanopropyldimethylsilyl)ethyl as a Polar Sulfur Protecting Group. Synthesis. Link
-
Bonger, K.M., et al. (2004). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters.
-
Bangs Laboratories. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
-
Reddit. (2022). Help with NHS/EDC coupling protocol to attach antibodies to glass. Link
-
Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Link
-
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?Link
-
Daken Chemical. CAS NO.18269-42-6 this compound. Link
-
Evans, D.A. (2003). Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. ResearchGate.
-
Kocienski, P.J. (2005). Protective Groups.
-
Iezzi, E.B., et al. (2018). Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. RSC Publishing. Link
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Link
-
PubMed. (2014). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Link
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques. Link
Sources
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conversion of 2-(trimethylsilyl)ethyl sulfides into thioesters | Lund University Publications [lup.lub.lu.se]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting low labeling efficiency with "2-(Carboxymethylthio)ethyltrimethylsilane"
Here is a technical support guide for troubleshooting low labeling efficiency with "2-(Carboxymethylthio)ethyltrimethylsilane".
Technical Support Center: this compound
Welcome to the technical support resource for this compound, hereafter referred to as CMTES. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low labeling efficiency. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower you to optimize your experiments effectively.
The Chemistry of CMTES Labeling
CMTES is a labeling reagent that contains a terminal carboxylic acid (-COOH) functional group.[1][2] To covalently attach CMTES to a biomolecule, such as a protein, the carboxylic acid must first be chemically activated to make it reactive towards primary amines (e.g., the side chain of a lysine residue). The most common and effective method for this is a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][]
-
Activation: EDC reacts with the carboxyl group of CMTES to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can quickly hydrolyze.
-
Stabilization & Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This NHS-activated CMTES can then efficiently react with a primary amine on the target biomolecule to form a stable, covalent amide bond.[]
Understanding this two-step mechanism is critical, as labeling failures can occur at either stage.
Caption: Workflow for the two-step protein labeling reaction using CMTES.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My labeling efficiency is consistently low or zero. Where should I start troubleshooting?
A1: Low or no labeling is a common issue that can almost always be traced to a problem with one of three components: the reagents , the reaction conditions , or the biomolecule itself. Start with a systematic checklist to diagnose the issue.
Caption: Decision tree for systematic troubleshooting of low labeling efficiency.
Q2: I suspect my NHS-activated CMTES is hydrolyzing before it can react. How can I minimize this?
A2: This is the most common failure mode for NHS-ester chemistry. The NHS ester is highly susceptible to hydrolysis, where it reacts with water instead of your protein.[5][6][7] The rate of hydrolysis increases dramatically with pH.[7]
-
pH is a Balancing Act: The optimal pH for NHS ester reactions is a trade-off. The target amine must be deprotonated (nucleophilic), which is favored by higher pH.[5][7] However, the NHS ester's stability in water decreases at higher pH.[5] The generally accepted optimal range that balances these competing factors is pH 8.3 to 8.5 .[5][8][9][10] Working below pH 8.0 will significantly slow the desired reaction, while working above pH 9.0 will cause rapid hydrolysis of your activated label.
-
Reaction Time and Temperature: Perform the conjugation reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[6] For very sensitive proteins, longer incubation times at 4°C can be beneficial.[5]
-
Immediate Use: Always prepare the activated NHS-ester of CMTES immediately before adding it to your protein solution.[8][11] Do not prepare stock solutions of the activated reagent for storage.[11]
Q3: Could my choice of buffer be the problem?
A3: Absolutely. Buffer choice is critical.
-
Avoid Primary Amines: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[8][11] These buffers will act as nucleophiles and compete with your protein for the activated CMTES, effectively quenching the reaction.[11]
-
Recommended Buffers: Use an amine-free buffer system capable of maintaining the target pH.[6] Phosphate, bicarbonate, or borate buffers are excellent choices.[6]
| Buffer | Recommended pH Range | Recommended Concentration | Notes |
| Phosphate Buffer | 7.2 - 8.0 | 50 - 100 mM | Physiologically relevant, but buffering capacity is weaker above pH 8.0.[6] |
| Bicarbonate Buffer | 8.0 - 9.0 | 50 - 100 mM | Excellent buffering capacity in the optimal pH 8.3-8.5 range.[6][9] |
| Borate Buffer | 8.0 - 9.0 | 50 - 100 mM | Stable and effective in the optimal pH range.[6] |
Q4: Are there any specific stability concerns with the trimethylsilyl (TMS) group on CMTES?
A4: The trimethylsilyl (TMS) group is generally used as a protecting group in organic synthesis and can be sensitive to certain conditions. While the Si-C bond in CMTES is more stable than a silyl ether bond, it's wise to avoid harsh conditions. Standard deprotection conditions for silyl groups include strong acids or fluoride ion sources (like TBAF).[12][13] While these are not typically present in bioconjugation buffers, ensure your buffers are free of any fluoride contaminants. The stability of CMTES under standard bioconjugation conditions (pH 7-8.5, aqueous buffer) is generally sufficient for the duration of the labeling reaction.
Q5: How do I properly separate my labeled protein from unreacted CMTES?
A5: Incomplete removal of the free, unreacted label is a common reason for misinterpreting labeling efficiency. The best methods for separating a labeled protein from small molecules are based on size differences.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for purifying labeled macromolecules.[8][9] Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the large labeled protein from the small, unreacted CMTES molecules.[14]
-
Dialysis: Dialysis using a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) can effectively remove small molecules from the protein solution.[15] This method is gentler than chromatography but can be slower.
-
Spin Columns: For rapid, small-scale purification, commercially available desalting spin columns are very effective at removing small molecules.[16]
Frequently Asked Questions (FAQs)
-
What is the best way to prepare CMTES for activation? CMTES is a carboxylic acid. To prepare it for the activation step, dissolve it in an anhydrous (dry) organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding EDC and NHS.[8][9] Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates the presence of dimethylamine that can react with your activated ester.[8]
-
What molar excess of activated CMTES should I use? A 10- to 20-fold molar excess of the NHS-activated CMTES over the protein is a common starting point for optimization.[5][6] However, the optimal ratio depends on the number of available lysine residues on your specific protein and the desired degree of labeling.[11] We recommend trying ratios of 5x, 10x, and 20x to determine the optimal condition for your system.
-
How can I determine if my protein has available amines for labeling? Most proteins have numerous lysine residues and an N-terminus, which are available for labeling.[][8] However, if these residues are buried within the protein's 3D structure, they may be inaccessible.[15] If you suspect this is the case, performing the labeling under mild denaturing conditions (e.g., with urea) can sometimes expose these sites, although this may compromise protein function.
-
How do I calculate the Degree of Labeling (DOL)? The DOL, or the average number of label molecules per protein, is typically determined using spectrophotometry. However, as CMTES itself is not chromophoric, this method is not directly applicable. The success of labeling can be assessed by other means, such as a shift in molecular weight on an SDS-PAGE gel or by using analytical techniques like mass spectrometry to confirm the mass increase corresponding to the attached labels.
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with CMTES
This protocol provides a general procedure. Optimization may be required for your specific protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
CMTES (this compound)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]
-
Purification column (e.g., Sephadex G-25)[14]
Procedure:
-
Prepare Protein: Exchange the protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column or dialysis. Adjust the final concentration to 1-10 mg/mL.[6][8]
-
Prepare Activation Reagents: Perform this step immediately before use.
-
Prepare a 100 mM solution of CMTES in anhydrous DMSO.
-
Prepare a 100 mM solution of EDC in anhydrous DMSO.
-
Prepare a 100 mM solution of NHS in anhydrous DMSO.
-
-
Activate CMTES:
-
In a microfuge tube, combine equal volumes of the 100 mM CMTES, 100 mM EDC, and 100 mM NHS solutions.
-
Incubate at room temperature for 15-30 minutes to form the NHS-activated CMTES.
-
-
Perform Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated CMTES solution to the protein solution while gently stirring.[5] Ensure the final concentration of DMSO does not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation.[6]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.[6]
-
-
Quench Reaction (Optional but Recommended):
-
Purify Conjugate:
Protocol 2: Assessing Labeling Efficiency by SDS-PAGE
A simple, qualitative way to check if labeling has occurred is to look for a shift in the molecular weight of your protein on an SDS-PAGE gel.
-
Collect samples from your reaction before and after the labeling procedure. Include a sample of the unlabeled protein as a control.
-
Run the samples on an SDS-PAGE gel with an appropriate percentage to resolve your protein of interest.
-
Stain the gel using a standard method (e.g., Coomassie Blue).
-
Analysis: Compare the lane with the labeled protein to the unlabeled control. A successful conjugation will result in an increase in the molecular weight of the protein, causing the band to shift upwards in the gel. The magnitude of the shift will depend on the number of CMTES molecules attached. A smear or multiple bands may indicate heterogeneous labeling.
References
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
L, K. M., et al. (2019). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Dr. Nick M. (2024). Tagging and Labelling Proteins for Purification and Tracking. YouTube. Retrieved from [Link]
-
Whiteman, M. (2017). Competition of Reactive Signals and Thiol Modifications of Proteins. Longdom Publishing. Retrieved from [Link]
-
AxisPharm. (2024). Mastering Protein Purification: Your Essential Guide to Techniques, Tips, and Troubleshooting. Retrieved from [Link]
-
Elabscience. (2023). Eukaryotic Tag Protein Purification Operation Guide Video. YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. Retrieved from [Link]
-
Poole, L. B., et al. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. PMC - NIH. Retrieved from [Link]
-
Sadigh, M., et al. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the MW-assisted reaction of amines with CS2.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 23.16 - Technical Brief - Labelling Carboxy-Modifiers with Multiple Reporter Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
-
YouTube. (2022). Silyl group deprotection by TBAF solution. Retrieved from [Link]
-
Eyer, P., et al. (1995). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. PMC - NIH. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | C7H16O2SSi | CID 14837368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
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Technical Support Center: Stability of 2-(Carboxymethylthio)ethyltrimethylsilane (CMETMS) Conjugates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(Carboxymethylthio)ethyltrimethylsilane (CMETMS) conjugates. This resource is designed to provide in-depth insights and practical troubleshooting advice to ensure the long-term stability and integrity of your experimental molecules. We will explore the underlying chemical principles governing conjugate stability, offer solutions to common challenges, and provide validated protocols for your reference.
Introduction: The CMETMS Linker
The bifunctional linker, this compound, provides a molecular bridge for conjugating biomolecules. Its structure, (CH₃)₃Si-CH₂-CH₂-S-CH₂-COOH, features a carboxylic acid for covalent attachment (typically to an amine on a protein or peptide, forming a stable amide bond) and a trimethylsilyl terminus. While robust, this linker possesses specific chemical moieties—a thioether and a β-silyl ethyl group—that can be susceptible to degradation under certain conditions. Understanding these potential liabilities is critical for experimental design, data interpretation, and the overall success of your research.
Part 1: Understanding Potential Stability Issues
This section addresses the fundamental chemical degradation pathways that can affect CMETMS conjugates. A clear understanding of these mechanisms is the first step toward effective troubleshooting and prevention.
FAQ 1: What are the primary chemical degradation pathways for CMETMS conjugates?
There are two principal degradation pathways of concern for the CMETMS linker under typical experimental and storage conditions: Thioether Oxidation and β-Elimination (Desilylation) . A third, less common pathway is amide bond hydrolysis.
-
Thioether Oxidation : The sulfur atom in the thioether linkage is susceptible to oxidation, converting it first to a sulfoxide and then potentially to a sulfone.[1][2] This process introduces polar oxygen atoms, which can significantly alter the physicochemical properties of the conjugate, including its hydrophobicity, conformation, and interaction with biological targets.[1][2][3] Oxidation is often mediated by reactive oxygen species (ROS), trace metal contaminants, or prolonged exposure to atmospheric oxygen.[1]
-
β-Elimination (Desilylation) : The ethyltrimethylsilane group is known to be susceptible to a β-elimination reaction, particularly in the presence of fluoride ions or under certain basic conditions.[4][5] This reaction results in the cleavage of the carbon-silicon (C-Si) bond, leading to the loss of the trimethylsilyl group (-Si(CH₃)₃) and the formation of a terminal alkene on the linker. This represents an irreversible modification that can compromise the intended function of the silyl group.
-
Amide Bond Hydrolysis : The amide bond formed between the CMETMS linker's carboxyl group and a biomolecule's amine is generally very stable. Hydrolysis is typically negligible under physiological pH and temperature but can be accelerated at extreme pH values (highly acidic or alkaline) and elevated temperatures.
Below is a diagram illustrating the primary degradation pathways.
Sources
Removal of excess "2-(Carboxymethylthio)ethyltrimethylsilane" after reaction
Topic: Removal of Excess "2-(Carboxymethylthio)ethyltrimethylsilane"
Welcome to the technical support guide for researchers and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted this compound from a reaction mixture. Our focus is on providing practical, field-proven protocols grounded in chemical principles to ensure the purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the primary and most efficient method for removing excess this compound?
The most robust and scalable method for removing this specific reagent is Liquid-Liquid Extraction (LLE) by exploiting its acidic nature. The carboxylic acid moiety is the key to achieving a clean separation.[1][2][3]
Scientific Principle: this compound is an organic acid. By washing the reaction mixture with a mild aqueous base, the carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while a neutral, non-polar to moderately polar desired product will remain in the water-immiscible organic phase.[2]
Core Protocol: Basic Aqueous Extraction
Objective: To selectively transfer the acidic impurity from an organic solvent into an aqueous phase.
Step-by-Step Methodology:
-
Reaction Quench & Dilution:
-
Once the reaction is complete, quench it as required by your specific protocol (e.g., with water or a buffer).
-
Dilute the entire crude mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). A volume of 10-20 times the initial reaction volume is a good starting point.
-
-
Initial Basic Wash:
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Stopper the funnel and invert it gently, venting frequently to release CO₂ gas that evolves from the acid-base neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
Once gas evolution subsides, shake the funnel vigorously for 30-60 seconds to ensure thorough mixing.
-
-
Phase Separation:
-
Allow the layers to fully separate. The deprotonated impurity, now sodium 2-(2-trimethylsilylethylsulfanyl)acetate, will be in the upper aqueous layer (if using dichloromethane) or the lower aqueous layer (if using less dense solvents like ethyl acetate).
-
Drain the aqueous layer and discard it.
-
-
Repeat & Final Washes:
-
Repeat the basic wash (Step 2 & 3) one or two more times to ensure complete removal of the acidic impurity. You can monitor the pH of the aqueous layer; it should be basic (pH > 8).
-
Perform a final wash of the organic layer with an equal volume of brine (saturated NaCl solution). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase.[2]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield your purified product.
-
Diagram of the Liquid-Liquid Extraction Workflow:
Caption: Workflow for impurity removal via basic liquid-liquid extraction.
FAQ 2: My target compound is sensitive to basic conditions. What alternative method can I use?
For base-sensitive compounds, Solid-Phase Extraction (SPE) using a scavenger resin is an excellent alternative. This method avoids aqueous workups and basic solutions entirely.
Scientific Principle: Scavenger resins are solid supports (typically silica or polystyrene) functionalized with chemical groups designed to react with and bind specific types of molecules.[4] For removing an acidic impurity, a resin functionalized with a basic group (like an amine) is used. The crude reaction mixture is passed through the resin, which "scavenges" or traps the acidic impurity, allowing the neutral desired product to pass through.
Core Protocol: Solid-Phase Scavenging
Objective: To selectively bind the acidic impurity to a solid support, separating it from the desired product in solution.
Method A: Batch Scavenging
-
Resin Selection & Preparation: Choose a basic scavenger resin (e.g., SiliaBond Amine or Carbonate). Calculate the required amount, typically 2-4 equivalents relative to the initial amount of this compound used.
-
Incubation: Add the scavenger resin directly to the crude reaction mixture (dissolved in a suitable organic solvent like DCM, THF, or Ethyl Acetate).
-
Stirring: Stir the resulting slurry at room temperature for 1-4 hours. Reaction time may need to be optimized.
-
Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.
-
Rinsing & Concentration: Rinse the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and rinses, and concentrate under reduced pressure.
Method B: Cartridge Scavenging (Catch-and-Release)
-
Cartridge Preparation: Select a pre-packed SPE cartridge with a suitable basic stationary phase. Condition the cartridge according to the manufacturer's protocol, typically by washing with the solvent used to dissolve your crude product.
-
Loading: Dissolve the crude product in a minimal amount of a non-polar or moderately polar solvent and load it onto the conditioned cartridge.
-
Elution: Elute the cartridge with the same solvent. The neutral desired product will wash through, while the acidic impurity remains bound to the basic resin.
-
Collection & Concentration: Collect the eluent containing your purified product and concentrate it under reduced pressure.
Diagram of the Solid-Phase Extraction (Cartridge) Workflow:
Caption: Workflow for impurity removal using a basic SPE cartridge.
FAQ 3: Extraction and scavenging are insufficient. When should I consider flash column chromatography?
Flash column chromatography is a powerful purification tool that should be considered when LLE or scavenging fails to provide adequate purity, or if your desired product has acidic properties similar to the impurity.
Scientific Principle: Chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent).[5][6] Because this compound contains both a polar carboxylic acid and a non-polar trimethylsilyl group, its behavior can be carefully controlled.
Challenges & Solutions:
-
Problem: The carboxylic acid can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.
-
Solution: Modify the mobile phase. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to the eluent (e.g., a hexane/ethyl acetate mixture). This keeps the impurity's carboxylic acid group fully protonated, reducing its interaction with the silica and resulting in sharper peaks and better separation.[5]
Core Protocol: Normal-Phase Flash Chromatography
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Use a mobile phase of hexane/ethyl acetate and add 1% acetic acid to the solvent mixture. Aim for an Rf value of ~0.2-0.3 for your desired product.
-
Column Packing: Pack a flash chromatography column with silica gel using the determined solvent system (including the acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[5]
-
Elution & Fraction Collection: Run the column with the mobile phase, collecting fractions and monitoring them by TLC to isolate the fractions containing your pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. The added acetic acid is volatile and will be removed during this step.
Method Comparison Summary
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Flash Chromatography |
| Speed | Fast | Fast to Moderate | Slow |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to grams) | Moderate (milligrams to grams) |
| Cost | Low (solvents, base) | Moderate (cost of resin/cartridge) | High (solvents, silica, time) |
| Selectivity | Good for acid/base differences | Excellent for specific functional groups | Very High |
| Common Issues | Emulsion formation, product base-sensitivity | Resin capacity, incomplete binding | Peak tailing, co-elution of similar polarity compounds |
| Best For | Removing large amounts of the acidic impurity from a neutral, base-stable product. | Purifying base-sensitive products or for smaller-scale, rapid cleanup. | Separating complex mixtures or when other methods fail. |
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2000). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B, 39(9), 708-709. [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
Sources
Common pitfalls in using thiol-reactive probes and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiol-reactive probes. Cysteine-selective bioconjugation is a cornerstone of modern biological research and drug development, enabling the creation of everything from fluorescently labeled proteins for imaging to precisely targeted antibody-drug conjugates (ADCs).[1][2] However, the unique chemistry of thiols presents specific challenges that can lead to failed experiments and inconsistent results.
This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions to the most common pitfalls encountered when using thiol-reactive probes like maleimides and iodoacetamides. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and optimize your experiments for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format.
Q1: Why is my protein labeling efficiency low, and how can I fix it?
Low or no labeling is the most frequent issue. The root cause almost always traces back to the availability of a reactive thiol on your protein.
Core Problem: The Cysteine Thiol is Not Available or Reactive.
-
Disulfide Bonds: The most common culprit is that your target cysteine residues are oxidized and forming disulfide bonds, either with other cysteines in the protein or with small molecules like glutathione.[3] Disulfides do not react with maleimides or iodoacetamides.[4]
-
Inaccessible Cysteines: The target residue may be buried within the protein's three-dimensional structure, preventing the probe from accessing it.[3]
-
Oxidation During Handling: Thiols are susceptible to air oxidation, especially after the removal of a reducing agent.[5][6] This can happen rapidly during buffer exchange or dialysis steps.
Solutions & Troubleshooting Steps:
-
Ensure Complete Reduction: Pre-treat your protein with a reducing agent to break any disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) because, as a non-thiol reductant, it generally does not need to be removed before adding a maleimide or iodoacetamide probe. However, be aware that some studies report TCEP can inhibit labeling under certain conditions.[5][7] If using DTT, it must be completely removed, as its own thiols will compete for the probe.[6]
-
Confirm Free Thiols: Before proceeding with labeling, use a method like Ellman's Assay to quantify the number of free thiols. This provides a crucial baseline and confirms that your reduction step was successful.[8]
-
Optimize Reaction pH: The reactivity of a cysteine thiol is highly pH-dependent. The thiol group (-SH) must be deprotonated to the more nucleophilic thiolate anion (-S⁻) to react efficiently. Since the pKa of cysteine is typically ~8.3, a reaction pH between 7.0 and 7.5 is a common compromise.[9][10] This range is high enough to have a sufficient concentration of reactive thiolate but low enough to minimize maleimide hydrolysis (see Q2).
-
Consider Denaturation: If the cysteine is buried, performing the labeling reaction under partial or full denaturing conditions (e.g., with urea or guanidine-HCl) can expose the residue.[3][8] This requires subsequent refolding, which must be optimized for your specific protein.
Protocol 1: General Protein Labeling with a Maleimide Probe
Protein Preparation: Dissolve the protein (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.
(Optional) Reduction: If disulfide bonds are present or suspected, add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed via a desalting column immediately before the next step.[11]
Probe Preparation: Immediately before use, dissolve the maleimide probe in an anhydrous organic solvent like DMSO or DMF to make a 10 mM stock solution.[12] Maleimide solutions are not stable and should always be made fresh.[11]
Conjugation: Add a 10-20 fold molar excess of the dissolved maleimide probe to the stirring protein solution.[10][13] Protect the reaction from light, especially if using haloacetamides.[5] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10]
Quenching: Stop the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.[3][5] This consumes any unreacted probe.
Purification: Remove excess probe and quenching agent using a desalting column (e.g., Sephadex G-25) or dialysis.[11]
Q2: My probe seems inactive, or my results are inconsistent. Could the probe have degraded?
Yes, absolutely. The stability of the probe, particularly maleimides, is a critical and often overlooked factor.
Core Problem: Maleimide Hydrolysis.
The electrophilic ring of the maleimide is highly susceptible to hydrolysis, especially at pH values above 7.5.[14] This reaction opens the ring to form an unreactive maleamic acid, rendering the probe useless for conjugation.[14] This is a primary cause of inconsistent, experiment-to-experiment variability.[8]
Solutions & Best Practices:
-
Fresh Reagents: Always prepare stock solutions of your thiol-reactive probe immediately before use.[8][14] Never use a stock solution that has been stored for an extended period, especially in aqueous buffers.
-
Control the pH: Maintain the reaction pH strictly between 6.5 and 7.5 for maleimide conjugations.[14] While a higher pH increases the reactivity of the target thiol, it dramatically accelerates the rate of maleimide hydrolysis.
-
Proper Storage: Store lyophilized probes desiccated and protected from light at -20°C or below. Improper storage can lead to degradation even before the vial is opened.[3]
dot graph Maleimide_Reactions { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Key Reactions of Maleimide Probes", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Protein_SH [label="Protein-SH\n(Reactive Thiol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Maleimide [label="Maleimide Probe\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thioether [label="Stable Conjugate\n(Thiosuccinimide Adduct)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolyzed [label="Hydrolyzed Maleimide\n(Inactive Maleamic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lysine [label="Protein-NH2\n(e.g., Lysine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysine_Adduct [label="Off-Target Adduct\n(Potential Side Reaction)", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout subgraph { rank = same; Maleimide; } subgraph { rank = same; Thioether; Hydrolyzed; Lysine_Adduct; }
// Edges {Protein_SH, Maleimide} -> Thioether [label="Desired Reaction\n(Michael Addition)\npH 6.5-7.5", color="#34A853"]; Maleimide -> Hydrolyzed [label="Side Reaction\n(Hydrolysis)\nAccelerates at pH > 7.5", color="#EA4335"]; {Lysine, Maleimide} -> Lysine_Adduct [label="Side Reaction\n(Off-target)\nFavored at pH > 8.5", color="#FBBC05"]; } END_DOT Caption: Key Reactions of Maleimide Probes.
Q3: I'm seeing non-specific labeling or protein aggregation. What's happening?
While maleimides are highly selective for thiols at neutral pH, this selectivity can break down under the wrong conditions, leading to off-target labeling or aggregation.
Core Problems & Causes:
-
Reaction with Amines: At higher pH (>8.5), maleimides can begin to react with primary amines, such as the side chain of lysine residues or the N-terminus of the protein.[15]
-
Over-labeling: Using a very high molar excess of the probe can drive reactions with less reactive sites and increase the likelihood of aggregation, especially if the probe is hydrophobic.[8][11]
-
Thiazine Rearrangement: A specific and underreported side reaction can occur when labeling an N-terminal cysteine. The adjacent N-terminal amine can attack the newly formed thiosuccinimide ring, leading to a stable six-membered thiazine structure.[14][16] The rate of this rearrangement increases with pH.[16]
Solutions & Preventive Measures:
-
Strict pH Control: As with preventing hydrolysis, maintaining a pH of 7.0-7.5 is the best way to ensure thiol specificity.[10]
-
Optimize Probe Stoichiometry: Titrate the molar excess of your probe. Start with a 10-fold excess and adjust as needed. Often, a lower excess is sufficient and minimizes off-target reactions.[8]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can potentially compete with the intended reaction. Use buffers like phosphate (PBS) or HEPES instead.[17]
-
N-Terminal Cysteine Awareness: If you are targeting an N-terminal cysteine, be aware of the potential for thiazine rearrangement. Analyze your final product by mass spectrometry to confirm the expected structure. Performing the conjugation at a more acidic pH (e.g., 6.5) can help minimize this side reaction.[16]
Q4: My conjugate is unstable and loses its label/drug over time. Why?
The product of a thiol-maleimide reaction, a thiosuccinimide adduct, is not always perfectly stable. It can undergo a dissociation reaction, which is a major concern in drug development.
Core Problem: Retro-Michael Reaction.
The Michael addition that forms the conjugate is reversible.[18] This reverse reaction, known as a retro-Michael reaction, can lead to the dissociation of the probe or drug from the cysteine. The released maleimide can then react with other thiols, such as serum albumin, a phenomenon known as "payload migration."[14][18]
Solutions & Stabilization Strategies:
-
Promote Hydrolysis: The key to a stable conjugate is the secondary hydrolysis of the thiosuccinimide ring itself. This ring-opening forms a succinamic acid thioether, which is significantly more stable and resistant to the retro-Michael reaction.[14][18]
-
Post-Conjugation Incubation: This stabilizing hydrolysis can often be promoted by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period, provided your protein can tolerate these conditions.[11][14]
-
Use Next-Generation Probes: For applications requiring high stability, consider using maleimide derivatives designed to accelerate this hydrolysis or alternative chemistries that form more stable linkages, such as carbonylacrylic reagents.[18][19]
dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5, label="Figure 2: Troubleshooting Workflow for Thiol Labeling", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2.5]; edge [fontname="Helvetica", fontsize=9];
} END_DOT Caption: Troubleshooting Workflow for Thiol Labeling.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal pH for thiol-maleimide reactions? | A pH of 6.5-7.5 is the recommended range.[14] This balances the need for the cysteine to be in its reactive thiolate form (favored at higher pH) against the risk of maleimide hydrolysis and off-target reactions with amines (which increase at pH > 7.5).[9][14] |
| How should I prepare and store my thiol-reactive probes? | Store lyophilized probes at -20°C or -80°C , protected from light and moisture.[3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[12] Aqueous solutions of maleimides are highly unstable and should not be stored.[11] |
| Should I use TCEP or DTT as a reducing agent? | TCEP is generally recommended because it is a non-thiol reductant and typically does not need to be removed prior to labeling with maleimides. DTT is also effective but contains thiols and must be completely removed (e.g., by a desalting column) before adding the probe to prevent it from consuming the reagent.[6][20] |
| How do I remove the excess, unreacted probe after the reaction? | The most common and effective method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[11] Dialysis is another option but is much slower and increases the risk of thiol re-oxidation.[5][6] |
Data Summary Tables
Table 1: Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Non-thiol, phosphine-based | Thiol-based |
| Odor | Odorless | Strong, unpleasant odor |
| Optimal pH Range | Effective over a broad pH range (1.5-8.5)[20] | Optimal at pH 7.0-9.0[21] |
| Stability | More stable to air oxidation[21] | Prone to air oxidation[21] |
| Removal Before Labeling | Generally not required for maleimides | Mandatory |
| Interference | Can be inhibited by phosphate buffers; may react with haloacetamides[5] | Reacts with all thiol-reactive probes |
Table 2: Recommended Reaction Conditions for Thiol-Reactive Chemistries
| Probe Chemistry | Optimal pH | Molar Excess (Probe:Protein) | Key Considerations |
| Maleimide | 6.5 - 7.5 | 10-20 fold | Highly thiol-selective in this pH range. Prone to hydrolysis at pH > 7.5.[10][14] |
| Iodoacetamide | 7.5 - 8.5 | 10-20 fold | Forms a very stable thioether bond. Light-sensitive. Can react with other residues (His, Met) if thiols are absent.[3][5] |
| Pyridyl Disulfide | 7.0 - 8.0 | 5-10 fold | Forms a reversible disulfide bond. The reaction releases a chromophore (pyridine-2-thione) that can be used to monitor progress.[22] |
References
- Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80.
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TCEP or DTT? Proteomics and Mass Spectrometry Core Facility. [Link]
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Is Your Maleimide Thiol Chemistry Stable? Creative PEGWorks. [Link]
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A highly selective and sensitive fluorescent thiol probe through dual-reactive and dual-quenching groups. Chemical Communications. [Link]
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- St-Jean, M., et al. (2016). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 22(5), 332-341.
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Jones, M. W., et al. (2018).
-
Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]
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- A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. Molecules, 26(15), 4479.
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie, 132(44), 19764-19768.
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Chemical technology principles for selective bioconjugation of proteins and antibodies. Royal Society of Chemistry. [Link]
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Bioconjugate Chemistry. ResearchGate. [Link]
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- Thiol Reactive Probes and Chemosensors. Sensors, 12(12), 15903-15926.
- Harnessing Contact-Quenched, Profluorescent Chemical Probes for Sensitive Determination and High-Throughput Measurements of Enzyme Activity. Analytical Chemistry, 92(22), 15099–15107.
- Profiling protein S-sulfination with maleimide-linked probes. Nature Chemical Biology, 14(11), 1032–1039.
- Thiol-reactive dyes for fluorescence labeling of proteomic samples. Proteomics, 4(10), 3027-3037.
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Bioconjugate Chemistry – Impact Factor, Ranking & Research Scope. Research.com. [Link]
- Efficient Site-Specific Labeling of Proteins via Cysteines.
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What kind of verification for the effiency of cysteine thiol residues labeling do you use in your experience? ResearchGate. [Link]
- Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. Antioxidants, 12(7), 1342.
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Improving the specificity of "2-(Carboxymethylthio)ethyltrimethylsilane" labeling
A Senior Application Scientist's Guide to Improving Specificity in Bioconjugation
Welcome to the technical support center for advanced bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who utilize thiol-reactive chemistries for labeling proteins, antibodies, and other biomolecules. While the principles discussed here are broadly applicable, we will focus on the common challenges encountered when aiming for high specificity, particularly with maleimide-based reagents.
A note on the molecule "2-(Carboxymethylthio)ethyltrimethylsilane": This compound, with the IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, contains a thioether linkage and a carboxylic acid.[1][2] It is not itself a reactive labeling agent but can be a building block for creating custom linkers. The core of labeling specificity, however, lies in controlling the reaction of a free thiol (sulfhydryl) group, often from a cysteine residue, with a reactive partner like a maleimide. This guide will focus on mastering that critical interaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of thiol-maleimide labeling?
Thiol-maleimide chemistry is a widely used bioconjugation method that relies on the Michael addition reaction.[3] A thiol group, most commonly from a cysteine residue on a protein, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This forms a stable covalent thioether bond, effectively linking the maleimide-containing label to the biomolecule.[3] Its popularity stems from the rapid reaction speed and high chemoselectivity for thiols under specific, mild conditions.[4][5]
Q2: What is the single most important factor for ensuring the specificity of the thiol-maleimide reaction?
The single most important factor is pH control . The thiol-maleimide reaction is highly selective for thiols within a narrow pH range of 6.5 to 7.5 .[4][6] Within this window, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine residues).[4] As the pH rises above 7.5, deprotonated primary amines become increasingly reactive and will compete with thiols for reaction with the maleimide, leading to a significant loss of specificity and off-target labeling.[4]
Q3: My maleimide reagent seems to lose reactivity in solution. What is happening?
This is likely due to hydrolysis . The maleimide ring is susceptible to opening in aqueous solutions, a process that accelerates with increasing pH.[4][7] Once the ring is hydrolyzed, the resulting maleamic acid is no longer reactive with thiols.[4] This is why it is critical to avoid storing maleimide-containing reagents in aqueous buffers. Stock solutions should be prepared fresh in a dry, water-miscible solvent like DMSO or DMF and used immediately.[4][8]
Q4: I've successfully labeled my protein, but the label seems to detach over time. Is the conjugate unstable?
Yes, the initial thioether conjugate can be unstable due to a process called a retro-Michael reaction .[9][10] This is essentially a reversal of the labeling reaction, where the thioether bond breaks, releasing the label. The free maleimide-label can then be scavenged by other thiol-containing molecules in the solution, such as glutathione or other proteins, leading to off-target effects and reduced efficacy.[9][11] Interestingly, a slow hydrolysis of the thiosuccinimide ring after conjugation can stabilize the linkage and prevent this reversal.[9][12] Some newer maleimide reagents are designed to promote this post-conjugation hydrolysis for enhanced stability.[9]
Troubleshooting Guide: From Non-Specific Binding to Low Yield
This section addresses common problems encountered during labeling experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Non-Specific Labeling | Reaction with Amines: The reaction pH was too high (e.g., > 8.0), causing maleimides to react with lysine residues or N-termini.[4] | Maintain a strict reaction pH between 6.5 and 7.5. Use a well-buffered system like PBS or HEPES.[8] |
| Inadequate Purification: Excess, unreacted labeling reagent was not fully removed post-reaction. | Improve purification methods. Use size-exclusion chromatography (SEC), dialysis, or centrifugal concentrators appropriate for your biomolecule's size to remove all free label.[6] | |
| Poor Blocking (Blotting Applications): For applications like Western blotting, non-specific binding of the labeled antibody to the membrane can occur. | Use an engineered, protein-free blocking buffer. Ensure blocking steps are sufficiently long and that washes are thorough.[13] | |
| Low or No Labeling Signal | No Available Free Thiols: Cysteine residues on the protein are forming disulfide bonds and are not available for reaction. | Reduce the protein sample with a non-thiol reducing agent like TCEP immediately before labeling. Avoid thiol-based reducing agents like DTT unless they can be completely removed prior to adding the maleimide.[8][14] |
| Hydrolyzed/Inactive Reagent: The maleimide stock solution was stored improperly in an aqueous buffer or was not prepared fresh.[4] | Always prepare maleimide stock solutions fresh in anhydrous DMSO or DMF. Avoid multiple freeze-thaw cycles.[4][8] | |
| Incompatible Buffer Components: The reaction buffer contains interfering substances like free thiols (e.g., from DTT) or primary amines (e.g., Tris buffer).[15] | Use non-interfering buffers such as PBS, HEPES, or MOPS. Ensure all reagents used for purification (e.g., from a desalting column) are compatible.[8][15] | |
| Precipitation of Labeled Protein | Over-labeling: Attaching too many label molecules (especially hydrophobic ones) can alter the protein's net charge, pI, and solubility, leading to aggregation.[16] | Decrease the molar excess of the maleimide reagent in the reaction. Titrate the reagent-to-protein ratio to find the optimal Degree of Labeling (DOL) that maintains solubility.[16] |
| Loss of Labeled Protein's Function | Labeling at a Critical Site: A cysteine residue within an active site or binding interface was labeled, disrupting its function. | If possible, use site-directed mutagenesis to move the target cysteine to a less critical location. Alternatively, perform the labeling reaction in the presence of a substrate or binding partner to protect the active site. |
| Conjugate Instability (Loss of Label) | Retro-Michael Reaction: The thioether bond is reversing, especially in the presence of other thiols (e.g., in plasma or cell culture media).[11][12] | After conjugation, consider adjusting the pH to mildly alkaline conditions (pH ~8.5-9.0) for a short period to promote hydrolysis of the thiosuccinimide ring, which creates a more stable, irreversible linkage.[17] Alternatively, use next-generation maleimides designed for enhanced stability.[9] |
Visualizing the Reaction: Pathways and Pitfalls
Diagrams help clarify the chemical processes governing labeling specificity.
Caption: Key reaction pathways for maleimide reagents.
Caption: Fate of the initial maleimide-thiol conjugate.
Essential Protocols for High-Specificity Labeling
Protocol 1: General Protein Labeling with a Maleimide Reagent
This protocol assumes the protein of interest has available free cysteine residues.
-
Buffer Preparation: Prepare a reaction buffer such as 1X Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Ensure the buffer is free of amines (like Tris) and thiols.[15] Degas the buffer thoroughly to minimize oxidation of free thiols.[14]
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.[6]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[8]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the stirring protein solution.[18] The optimal ratio may need to be determined empirically. Protect the reaction from light, especially if using a fluorescent label.[18]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[8][18] The colder, longer incubation is often gentler on sensitive proteins.
-
Quenching (Optional): To stop the reaction, a small amount of a free thiol compound like DTT or β-mercaptoethanol can be added to scavenge any unreacted maleimide reagent.
-
Purification: Immediately purify the conjugate from excess reagent and byproducts. Size-exclusion chromatography (e.g., a desalting column) is the most common and effective method.
Protocol 2: Reducing Disulfide Bonds with TCEP
Use this protocol when cysteines are likely oxidized and unavailable for labeling.
-
Prepare Protein: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) as described above.
-
Add TCEP: Add a 10- to 100-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution from a freshly prepared stock. TCEP is preferred over DTT because it is stable, odorless, and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide.[8]
-
Incubate: Incubate the reduction reaction for 30-60 minutes at room temperature.
-
Proceed to Labeling: The reduced protein can now be directly used in Protocol 1, starting from Step 3. There is no need to remove the TCEP.
References
- AbOliGo.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
- Dent, A. H. Optimizing bioconjugation processes. Pharmaceutical Technology.
- Vector Labs. Maleimide Reaction Chemistry.
- UCL Discovery.
- Rainey, K. J. et al. (2018).
- Witus, L. (2011). (Open Access)
- Baldwin, A. D. & Kiick, K. L. (2013). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.
- Technology Networks. (2024).
- Barradas, R. G., et al. (1969). The hydrolysis of maleimide in alkaline solution. Canadian Science Publishing.
- Thermo Fisher Scientific.
- St. Clair, J. R., et al. (2020). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
- Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands.
- Alfa Chemistry. Guidelines for Protein/Antibody Labeling with Maleimide Dyes.
- ResearchGate. (Request PDF)
- Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol.
- PubChem. This compound.
- Thermo Fisher Scientific. Labeling Chemistry Support—Troubleshooting.
- Lahnsteiner, M., et al. (2025). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioorganic Chemistry.
- Fluorochem. 2-(Caboxymethylthio)ethyltrimethylsilane.
- BroadPharm. General Protocol of Dye Maleimide Antibody Labeling Kit.
- Bio-Techne. Immunocytochemistry Troubleshooting: ICC Help & Common Problems.
- ResearchGate. (2021). How to label proteins in an unspecific way?
- PubChemLite. This compound (C7H16O2SSi).
- Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol.
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of "2-(Carboxymethylthio)ethyltrimethylsilane" Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics and drug development, the precise characterization of protein modifications is paramount. Chemical probes that selectively target specific amino acid residues are invaluable tools in this pursuit. This guide provides an in-depth technical comparison of "2-(Carboxymethylthio)ethyltrimethylsilane" (CMT-TMS), a thiol-reactive reagent, with other common alternatives for protein modification, focusing on their characterization by mass spectrometry. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
The Critical Role of Thiol Modification in Proteomics
Cysteine, with its nucleophilic thiol group, is a relatively rare amino acid, making it an attractive target for selective protein modification.[1][2] The modification of cysteine residues is central to various applications, including the introduction of fluorescent labels, affinity tags, and therapeutic payloads. Mass spectrometry (MS) has become an indispensable tool for the analysis of these modifications, offering high sensitivity and the ability to pinpoint the exact site of modification.[3][4]
Unveiling "this compound" (CMT-TMS)
"this compound," also known by its IUPAC name 2-(2-trimethylsilylethylsulfanyl)acetic acid, is a molecule with a dual-functionality suggested by its structure.[5]
-
Thiol-Reactive Moiety: The carboxymethylthio group suggests reactivity towards sulfhydryl groups of cysteine residues.
-
Mass Spectrometry-Friendly Tag: The trimethylsilyl (TMS) group is a well-known derivatizing agent in mass spectrometry that can enhance volatility and influence fragmentation patterns, potentially providing unique analytical advantages.[6]
Proposed Reaction Mechanism
Based on its chemical structure, CMT-TMS likely reacts with the free sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond. This proposed mechanism is illustrated below.
Caption: Proposed reaction of CMT-TMS with a protein cysteine residue.
Mass Spectrometric Characterization of CMT-TMS Modified Proteins
A bottom-up proteomics workflow is the standard approach for identifying and localizing protein modifications.[7] This involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expected Mass Shift
The covalent attachment of CMT-TMS to a cysteine residue will result in a predictable mass increase in the modified peptide. The monoisotopic mass of CMT-TMS (C7H16O2SSi) is approximately 192.06 Da.[5] However, the reaction with cysteine involves the loss of a hydrogen atom from the thiol group. Therefore, the net mass shift observed in the mass spectrum will be that of the CMT-TMS molecule minus the mass of a proton.
Anticipated Fragmentation Pattern
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides predominantly fragment along the peptide backbone, producing b- and y-type ions.[4][8][9] The presence of the CMT-TMS modification on a cysteine residue will be evident by a mass shift in the fragment ions containing that residue.
Furthermore, the trimethylsilyl group may introduce characteristic fragmentation pathways. Silyl derivatives are known to produce diagnostic ions in mass spectrometry.[6] It is plausible that fragmentation could occur within the CMT-TMS moiety itself, potentially generating a reporter ion that could aid in the identification of modified peptides.
Caption: General workflow for MS analysis of modified proteins.
Comparative Analysis with Alternative Thiol-Reactive Reagents
The choice of a modifying reagent is critical and depends on the specific application. Here, we compare the inferred properties of CMT-TMS with established thiol-reactive reagents.
| Feature | CMT-TMS (Inferred) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Vinyl Sulfones | Pyridyl Disulfides |
| Reaction pH | Likely broad range | ~8.0 | 6.5 - 7.5 | ~8.0-9.0 | 4.0 - 5.0 |
| Bond Type | Thioether | Thioether | Thioether | Thioether | Disulfide |
| Bond Stability | Expected to be high | High | Prone to hydrolysis/reversal[1] | High | Reversible (reducible) |
| Specificity | Expected to be high for thiols | High for thiols, but can react with other nucleophiles[10] | High for thiols at optimal pH[11] | High for thiols | High for thiols |
| MS/MS Signature | Potential for characteristic TMS-related fragments | Stable modification | Stable modification | Stable modification | Can be cleaved in MS/MS |
| Reversibility | No | No | Yes (retro-Michael addition) | No | Yes (with reducing agents) |
Iodoacetamide (IAM): A common and effective alkylating agent, but it can exhibit off-target reactivity with other amino acid residues.[10]
N-ethylmaleimide (NEM): Highly specific for thiols at neutral pH, but the resulting thioether bond can be unstable and undergo a retro-Michael reaction, which can be a disadvantage in some applications.[1][12]
Vinyl Sulfones: Form stable thioether linkages and are generally highly specific for thiols.[13][14]
Pyridyl Disulfides: React with thiols to form a disulfide bond, which is reversible upon treatment with reducing agents. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically.[11]
The potential advantage of CMT-TMS lies in its integrated silyl group, which may offer unique benefits in mass spectrometric analysis that are not inherent to these other reagents.
Experimental Protocols
PART 1: Protein Modification with a Generic Thiol-Reactive Reagent (Adaptable for CMT-TMS)
This protocol provides a general framework for the modification of cysteine residues in a protein. Optimization of reagent concentration, incubation time, and temperature is recommended for each specific protein and reagent.
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). If the protein contains disulfide bonds that need to be modified, they must first be reduced.
-
Reduction (Optional): Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 1 hour at 37°C.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or buffer exchange. This step is crucial to prevent the reaction of the modifying reagent with the reducing agent.
-
Modification Reaction: Add a 10-fold molar excess of the thiol-reactive reagent (e.g., CMT-TMS) to the protein solution. Incubate for 2 hours at room temperature in the dark.
-
Quenching the Reaction: Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 20 mM.
-
Removal of Excess Reagent: Remove excess reagent and byproducts by dialysis, buffer exchange, or protein precipitation.
PART 2: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
-
Denaturation, Reduction, and Alkylation:
-
Denature the modified protein in a buffer containing 8 M urea.
-
Reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate all free cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark at room temperature. This step ensures that any unmodified cysteines are blocked and do not interfere with the analysis.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to less than 1.5 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
PART 3: LC-MS/MS Analysis
-
Peptide Resuspension: Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
LC Separation: Inject the peptide sample onto a reverse-phase liquid chromatography column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
The eluting peptides are ionized using electrospray ionization (ESI).
-
The mass spectrometer is operated in a data-dependent acquisition mode.
-
MS1 scans are acquired to determine the mass-to-charge ratio of the precursor peptide ions.
-
The most intense precursor ions are selected for fragmentation (MS/MS) by CID or HCD.
-
Data Analysis and Interpretation
The acquired MS/MS spectra are searched against a protein sequence database using a search engine such as Mascot, Sequest, or MaxQuant. The search parameters should include the mass shift corresponding to the CMT-TMS modification on cysteine residues as a variable modification. The identification of modified peptides and the localization of the modification site are based on the matching of the experimental MS/MS spectra to the theoretical fragmentation patterns of the modified peptides.[15]
Conclusion and Future Perspectives
"this compound" presents an intriguing, albeit currently under-characterized, option for the modification of proteins at cysteine residues. Its potential to introduce a silyl group offers a unique avenue for mass spectrometric analysis that warrants further investigation. While this guide provides a comparative framework based on established chemical principles, empirical studies are needed to fully elucidate the reaction kinetics, specificity, and mass spectrometric behavior of CMT-TMS-modified proteins. As the field of proteomics continues to evolve, the development and characterization of novel modifying reagents like CMT-TMS will be crucial for advancing our ability to probe protein structure and function.
References
-
Protein reactions with methyl and ethyl vinyl sulfones. PubMed. [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]
-
Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. Redox Biology. [Link]
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A Senior Application Scientist's Guide: Navigating Thiol-Specific Protein Conjugation
A Note on the Topic: This guide compares the well-established maleimide chemistry with next-generation strategies designed to overcome its inherent limitations. The initially proposed compound, "2-(Carboxymethylthio)ethyltrimethylsilane," is not recognized as a standard reagent for protein conjugation in scientific literature. Therefore, to provide a valuable and accurate resource for researchers, this guide focuses on the real-world challenge of achieving stable protein conjugates, contrasting traditional maleimides with advanced, stability-enhancing alternatives that address the same core scientific need.
Introduction: The Critical Role of Covalent Linkages in Biotherapeutics
The precise, covalent attachment of functional molecules—such as drugs, fluorophores, or polymers—to proteins is a cornerstone of modern biological research and therapeutic development. From creating antibody-drug conjugates (ADCs) for targeted cancer therapy to developing fluorescently labeled proteins for cellular imaging, the ability to form stable, well-defined bioconjugates is paramount.
Among the canonical amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for site-specific modification.[1] The thiol group is a potent nucleophile and is relatively rare in proteins, allowing for controlled conjugation with minimal disruption to protein structure. For decades, the workhorse of thiol-specific conjugation has been the maleimide functional group. Its rapid, selective reaction with thiols under mild, physiological conditions has made it a default choice for biochemists and drug developers.[1][2]
However, the journey of a bioconjugate, particularly one destined for the complex in vivo environment, reveals the critical weakness of the traditional maleimide linkage. This guide provides an in-depth comparison of traditional maleimide chemistry with the advanced strategies developed to address its stability shortcomings, offering researchers the data and protocols needed to select the optimal conjugation chemistry for their application.
The Classic Workhorse: Traditional Maleimide Chemistry
The conjugation of a maleimide to a protein thiol is a Michael addition reaction, where the nucleophilic cysteine thiol attacks one of the carbons in the maleimide's double bond.[][4] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines (like those on lysine residues).[2][5]
The "Achilles' Heel": Instability of the Thiosuccinimide Adduct
Despite its rapid kinetics, the resulting thiosuccinimide linkage is not unconditionally stable. The conjugate exists in a state of equilibrium, vulnerable to two competing pathways: a desirable, stabilizing hydrolysis and an undesirable, destabilizing retro-Michael reaction.[6][7]
-
Retro-Michael Reaction (Deconjugation): The initial Michael addition is reversible. In the thiol-rich environment of the bloodstream (e.g., with abundant glutathione or albumin), the maleimide can detach from its target protein and subsequently react with other molecules.[2][8][9] This "thiol exchange" or "payload migration" is a significant liability for therapeutics like ADCs, as it can lead to premature drug release, reduced efficacy, and off-target toxicity.[10][11]
-
Hydrolysis (Stabilization): The thiosuccinimide ring can undergo irreversible hydrolysis to form a stable succinamic acid thioether.[2][12] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate in a stable state.[6][10][11]
The stability of a traditional maleimide conjugate is therefore a race between these two competing fates.
The Evolution: Next-Generation Strategies for Stable Conjugation
Recognizing the limitations of traditional maleimides, the field has evolved to produce linkers with enhanced stability. These strategies primarily focus on accelerating the stabilizing hydrolysis reaction or redesigning the maleimide core itself.
Strategy 1: Promoting Post-Conjugation Hydrolysis
The most direct way to improve stability is to ensure the thiosuccinimide ring hydrolyzes faster than it reverts. Several "next-generation maleimides" (NGMs) have been engineered to achieve this.
-
Electron-Withdrawing N-Substituents: Attaching electron-withdrawing groups to the maleimide nitrogen accelerates the rate of hydrolysis, favoring the formation of the stable ring-opened product.[10]
-
Intramolecular Catalysis: Designing linkers with strategically placed basic groups (e.g., an amino group) adjacent to the maleimide can provide intramolecular catalysis of the hydrolysis reaction, leading to rapid and efficient stabilization at neutral pH.[13][14]
Strategy 2: Disulfide Re-bridging
Antibodies and other proteins often contain structurally important disulfide bonds. A powerful strategy involves the gentle reduction of a native disulfide bond to yield two free thiols, followed by conjugation with a bifunctional maleimide (e.g., dibromomaleimide or diiodomaleimide). These reagents react with both thiols to "re-bridge" the original disulfide bond with a stable linker, preserving the protein's tertiary structure while introducing a payload.[15][16][17] This approach offers homogeneity and enhanced stability compared to traditional methods.[15][17]
Performance Comparison: Traditional vs. Next-Generation Maleimides
The choice of conjugation chemistry should be data-driven, balancing reaction efficiency with the crucial requirement for in vivo stability.
| Parameter | Traditional Maleimide (e.g., N-ethylmaleimide) | Next-Generation Maleimide (Hydrolysis-Promoting) |
| Target Residue | Cysteine | Cysteine |
| Reaction Mechanism | Michael Addition | Michael Addition |
| Reaction pH | Optimal at 6.5 - 7.5[2][5] | Optimal at 6.5 - 7.5 |
| Kinetics | Fast (Second-order rate constant ~10² M⁻¹s⁻¹)[1] | Fast |
| Adduct Stability | Susceptible to retro-Michael reaction and thiol exchange.[2][9][18] Half-life can be hours in thiol-rich environments.[18] | Highly stable. The thiosuccinimide ring rapidly hydrolyzes to a stable form, preventing retro-Michael reaction.[11][19] |
| Key Advantage | Widely available, well-understood, and highly reactive. | Produces highly stable conjugates suitable for in vivo applications with long half-lives.[11][19] |
| Key Disadvantage | Potential for conjugate instability and payload migration in vivo.[6][11] | May require custom synthesis of specialized reagents. |
Experimental Protocols & Methodologies
A scientifically rigorous comparison requires robust and reproducible experimental protocols. The following sections detail the methodologies for conjugation and stability assessment.
Protocol 1: General Protein Conjugation with a Thiol-Reactive Maleimide
This protocol describes a standard procedure for labeling a protein containing free cysteine residues.
Causality Behind Experimental Choices:
-
Degassed Buffer: Thiols are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. Degassing the buffer by sparging with an inert gas (e.g., argon or nitrogen) minimizes dissolved oxygen.[20]
-
Reducing Agent (TCEP): If the target cysteines are in a disulfide bond, they must first be reduced. TCEP (tris(2-carboxyethyl)phosphine) is often preferred over DTT (dithiothreitol) because it is odorless, more stable, and does not need to be removed prior to conjugation with maleimides.[21]
-
pH Control (7.0-7.5): This pH range is a critical compromise. It is high enough to deprotonate a portion of the thiol groups to the more nucleophilic thiolate form, accelerating the reaction, but low enough to minimize the competing side reaction of maleimides with amine groups (e.g., on lysine).[2][5]
-
Molar Excess of Maleimide: Using a 10-20 fold molar excess of the maleimide reagent helps drive the reaction to completion, ensuring efficient labeling of the available thiols.[22]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2, containing 150 mM NaCl and 1 mM EDTA). Degas the buffer thoroughly by sparging with argon or nitrogen for at least 15 minutes. EDTA is included to chelate divalent metals that can catalyze thiol oxidation.[5]
-
Protein Preparation: Dissolve the protein to be conjugated in the degassed buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in a disulfide bond, add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.[22]
-
Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous organic solvent like DMSO or DMF.[23]
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a final molar ratio of 10-20 moles of maleimide per mole of protein.[21]
-
Incubation: Flush the headspace of the reaction vial with argon or nitrogen, seal tightly, and protect from light. Incubate for 2 hours at room temperature or overnight at 4°C.[22]
-
Purification: Remove the unreacted maleimide reagent and other small molecules by size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis against a suitable storage buffer.[21]
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Comparative Stability Assessment via Thiol Exchange Assay
This protocol provides a self-validating system to directly compare the stability of different conjugates (e.g., traditional vs. next-generation) in a simulated physiological environment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the protein conjugates to be tested (e.g., Conjugate A from a traditional maleimide, Conjugate B from a next-generation maleimide) at a concentration of 1-2 mg/mL in PBS, pH 7.4.[19]
-
Initiation of Thiol Challenge: To each conjugate solution, add a challenging agent such as N-acetylcysteine (NAC) or glutathione (GSH) to a final concentration of 100 equivalents per mole of antibody.[19] An untreated control sample (no thiol challenge) for each conjugate should also be prepared.
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each reaction and immediately quench any further reaction by flash-freezing in liquid nitrogen and storing at -80°C.
-
Analysis: After the final time point is collected, thaw all samples. Analyze the samples using a suitable method to determine the average drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) is a common and effective method for this.
-
Data Interpretation: Plot the average DAR for each conjugate as a function of time. A stable conjugate will show little to no decrease in DAR over the time course, while an unstable conjugate will show a time-dependent decrease as the payload is lost to thiol exchange.[19]
Conclusion and Future Outlook
The thiol-maleimide reaction remains a powerful and widely used tool for protein conjugation due to its speed and specificity.[2] However, the scientific community now recognizes that the stability of the resulting conjugate cannot be taken for granted, especially for in vivo applications. The susceptibility of the traditional thiosuccinimide adduct to retro-Michael reactions has driven the innovation of next-generation maleimides and alternative chemistries that yield far more stable bioconjugates.[11][16][24]
For researchers, scientists, and drug development professionals, the choice is no longer simply whether to use a maleimide, but which maleimide strategy to employ. For applications requiring maximal stability and a long circulating half-life, such as ADCs, investing in next-generation maleimides that promote rapid hydrolysis or enable disulfide re-bridging is a scientifically sound decision that can lead to improved therapeutic efficacy and safety.[19][25] As the demand for more sophisticated and robust bioconjugates grows, a deep understanding of the underlying chemistry of linker stability will continue to be a critical driver of success.
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Baldwin, A. D., & Kiick, K. L. (2011). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]
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Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry. [Link]
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Aimetti, A. A., et al. (2011). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Biomacromolecules. [Link]
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Lu, Y., et al. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Molecular Pharmaceutics. [Link]
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Rainey, M. A., & Ranganathan, D. (2011). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC. [Link]
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Zhang, C., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Research. [Link]
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Wang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. PMC. [Link]
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Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. [Link]
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PharmiWeb.com. (2022). Drawbacks of the thiol-maleimide reaction. [Link]
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UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]
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JoVE. (2022). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube. [Link]
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ResearchGate. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. [Link]
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Bachem. (2021). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. [Link]
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Wang, L., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. NIH. [Link]
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A Researcher's Guide to Mass Spectrometric Fragmentation Analysis of Peptides Modified with 2-(Carboxymethylthio)ethyltrimethylsilane (CMT-TMS)
In the dynamic landscape of proteomics and drug development, the precise characterization of peptides and their modifications is paramount. Chemical derivatization of peptides, particularly at cysteine residues, is a cornerstone of many analytical workflows, enhancing stability and providing valuable structural information during mass spectrometric analysis.[1][2][3] This guide provides an in-depth comparative analysis of the fragmentation behavior of peptides modified with a novel reagent, 2-(Carboxymethylthio)ethyltrimethylsilane (CMT-TMS).
This document will delve into the nuanced fragmentation patterns of CMT-TMS modified peptides under various activation methods, offering a comparative perspective against traditional alkylating agents. By understanding these unique fragmentation signatures, researchers can leverage CMT-TMS to unlock more comprehensive sequence information and confidently identify sites of modification.
The Significance of Cysteine Alkylation in Proteomics
Cysteine residues, with their reactive thiol groups, are frequent targets for post-translational modifications and are crucial for protein structure and function through the formation of disulfide bonds. To facilitate proteomic analysis, these disulfide bonds are typically reduced, and the resulting free thiols are alkylated. This process, often referred to as reduction and S-carboxymethylation when using reagents like iodoacetic acid, prevents re-oxidation and disulfide bond scrambling, ensuring more complete and reproducible enzymatic digestion.[3] Furthermore, alkylation simplifies peptide mass spectra, aiding in confident peptide identification.[2][3]
Introducing CMT-TMS: A Novel Alkylating Agent
This compound (CMT-TMS) represents a novel tool for cysteine modification. Its unique structure, incorporating a trimethylsilyl (TMS) group, is hypothesized to influence peptide fragmentation in a manner that can be exploited for more detailed structural analysis. The TMS group is well-known in mass spectrometry for directing fragmentation pathways, often leading to characteristic neutral losses and fragment ions.[4][5][6][7] This guide will explore how the CMT-TMS modification influences fragmentation under the most common activation techniques.
Comparative Fragmentation Analysis: A Multi-faceted Approach
To provide a comprehensive comparison, we will examine the fragmentation behavior of a model peptide modified with CMT-TMS alongside the same peptide modified with a conventional alkylating agent, iodoacetamide (IAM). The analysis will be conducted using three prevalent fragmentation techniques: Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
CID and HCD are "slow-heating" methods that induce fragmentation primarily at the peptide backbone, generating b- and y-type ions.[8][9] However, they can also lead to the loss of labile post-translational modifications.[10]
Expected Fragmentation of IAM-modified Peptides (CID/HCD):
-
Dominant Ions: Predominantly b- and y-type ions resulting from peptide backbone cleavage.
-
Side Chain Fragmentation: Minimal side-chain fragmentation is typically observed for S-carboxyamidomethyl cysteine.
Predicted Fragmentation of CMT-TMS-modified Peptides (CID/HCD):
-
Characteristic Neutral Loss: A significant neutral loss corresponding to the TMS-containing portion of the side chain is anticipated. The trimethylsilyl group is known to be labile and can be readily lost upon collisional activation.
-
Diagnostic Fragment Ions: The presence of the TMS group is expected to generate characteristic fragment ions, such as an intense ion at m/z 73, corresponding to the trimethylsilyl cation ((CH₃)₃Si⁺).[7]
-
Altered b/y Ion Series: The propensity for side-chain fragmentation may alter the relative abundance of the b- and y-ion series compared to the IAM-modified counterpart.
Experimental Workflow: CID/HCD Analysis
Caption: Workflow for comparative CID/HCD analysis.
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type ions.[11][12] A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID/HCD.[10][11][13]
Expected Fragmentation of IAM-modified Peptides (ETD):
-
Dominant Ions: A rich series of c- and z-type ions, providing extensive sequence coverage.[14]
-
Side Chain Fragmentation: While ETD generally preserves modifications, some side-chain fragmentation from alkylated cysteines has been reported, leading to the loss of the modifying group from z-ions.[15]
Predicted Fragmentation of CMT-TMS-modified Peptides (ETD):
-
Preservation of the Modification: The non-destructive nature of ETD is expected to largely preserve the CMT-TMS modification on the peptide backbone, allowing for precise localization.
-
Potential for Unique Side-Chain Cleavages: The presence of the sulfur atom and the TMS group in the CMT-TMS side chain might introduce unique fragmentation pathways even under ETD conditions. Electron capture at the sulfur atom could initiate specific side-chain cleavages.[15]
-
Enhanced Sequence Coverage: Chemical modifications can sometimes enhance ETD fragmentation efficiency and sequence coverage.[14][16] The CMT-TMS modification may influence the charge distribution and conformation of the peptide, potentially leading to more complete fragmentation.
Experimental Workflow: ETD Analysis
Caption: Workflow for comparative ETD analysis.
Tabulated Comparison of Expected Fragmentation Patterns
| Fragmentation Method | Peptide Modification | Expected Dominant Ion Types | Key Differentiating Features |
| CID / HCD | Iodoacetamide (IAM) | b, y | Standard backbone fragmentation. |
| CMT-TMS | b, y, characteristic neutral loss | Prominent neutral loss of the TMS-containing moiety; potential diagnostic ion at m/z 73. | |
| ETD | Iodoacetamide (IAM) | c, z | Extensive backbone fragmentation with modification intact. |
| CMT-TMS | c, z | Preservation of the full modification; potential for unique side-chain cleavages initiated by electron capture at the sulfur atom. |
Experimental Protocols
A model peptide containing a single cysteine residue will be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[17][18][19] The peptide will be cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptide will be confirmed by mass spectrometry.
-
Reduction: Dissolve the purified peptide in a buffer of 100 mM ammonium bicarbonate, pH 8.0. Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation (IAM): Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide in 100 mM ammonium bicarbonate to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Alkylation (CMT-TMS): To a separate aliquot of the reduced peptide, add a freshly prepared solution of this compound in a suitable buffer (optimization may be required) to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.
-
Quenching: Quench both reactions by adding DTT to a final concentration of 20 mM.
-
Desalting: Desalt the modified peptides using a C18 ZipTip or equivalent and elute in a solution of 50% acetonitrile, 0.1% formic acid.
-
Chromatography: Load the desalted, modified peptides onto a C18 analytical column using a nano-flow HPLC system. Elute the peptides using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) capable of performing CID, HCD, and ETD fragmentation.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation. For each precursor, acquire separate CID/HCD and ETD spectra.
Conclusion and Future Outlook
The use of this compound as a cysteine modifying agent presents an intriguing avenue for enhancing the depth of information obtainable from mass spectrometric analysis of peptides. The unique fragmentation patterns, particularly the characteristic neutral losses and fragment ions in CID/HCD and the potential for specific side-chain cleavages in ETD, can serve as valuable diagnostic tools for confident peptide identification and modification localization.
Further studies are warranted to fully characterize the fragmentation behavior of CMT-TMS modified peptides with varying sequences and charge states. The development of specialized data analysis algorithms that recognize these unique fragmentation signatures will be crucial for the widespread adoption of this novel reagent. Ultimately, the insights gained from such analyses will contribute to the ever-expanding toolkit available to researchers in proteomics and drug development, enabling more comprehensive and accurate characterization of the proteome.
References
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- The Utility of ETD Mass Spectrometry in Proteomic Analysis - NIH.
- Effect of Chemical Modifications on Peptide Fragmentation Behavior upon Electron Transfer Induced Dissociation. (2009, August 18).
- Electron-transfer dissoci
- The Role of Electron Transfer Dissociation in Modern Proteomics | Analytical Chemistry.
- Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry - PubMed. (2006, September).
- Analysis of trimethylsilyl derivatives of carbohydrates by gas chromatography and mass spectrometry | Journal of the American Chemical Society - ACS Publications.
- Unusual fragmentation of derivatized cysteine-containing peptides - PMC - NIH.
- Mass spectrometry of alditols as trimethylsilyl derivatives - Chalmers Publication Library. Chalmers University of Technology.
- ETD fragmentation features improve algorithm - PMC - NIH.
- Mass Spectra of Trimethylsilyl Derivatives | Analytical Chemistry - ACS Publications.
- Unusual fragmentation of derivatized cysteine‐containing peptides - Sci-Hub. Sci-Hub.
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF - ResearchGate. (2019, December 5).
- (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts - ResearchGate. (2025, August 10).
- Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification | Analytical Chemistry - ACS Publications.
- S-Carboxymethylation of Cysteine, Introduction - IonSource. (2016, January 19). IonSource.
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A Senior Application Scientist's Guide to the Validation of Protein Labeling Sites: A Comparative Analysis Featuring 2-(Carboxymethylthio)ethyltrimethylsilane
For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. Covalent labeling of proteins is a cornerstone technique in proteomics, enabling the study of protein structure, function, and interactions. However, the introduction of any modification necessitates rigorous validation to ensure the labeling is specific and has occurred at the intended site. This guide provides an in-depth technical overview of the validation process using peptide mapping, with a comparative perspective on the novel labeling reagent, 2-(Carboxymethylthio)ethyltrimethylsilane (CMTETMS), alongside established alternatives.
The Imperative of Labeling Site Validation in Proteomics
Peptide mapping is the gold-standard for this validation.[3][4][5] This powerful analytical technique involves the enzymatic digestion of a protein into smaller peptides, which are then separated and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).[4][5] By comparing the masses of the observed peptides to a theoretical digest of the protein's sequence, one can confirm the protein's identity and pinpoint any modifications, including the mass shift introduced by a labeling reagent.[5][6]
A Comparative Look at Cysteine-Targeting Alkylating Agents
The thiol group of cysteine residues is a common target for protein labeling due to its high nucleophilicity.[7][8][9] This has led to the development of a variety of cysteine-reactive alkylating agents.
The Established Players: Iodoacetamide and N-ethylmaleimide
Iodoacetamide (IAA) and N-ethylmaleimide (NEM) are two of the most widely used alkylating agents in proteomics.[2][6][10] They react with cysteine residues to form stable thioether bonds, effectively preventing the reformation of disulfide bonds after reduction.[2]
-
Iodoacetamide (IAA): Known for its high reactivity and efficiency in cysteine alkylation.[6][11] However, it can exhibit off-target reactivity with other amino acid residues such as lysine, histidine, and methionine, particularly at higher pH.[6][12]
-
N-ethylmaleimide (NEM): Another highly reactive reagent that specifically targets cysteines.[10] It has been noted to have a high level of side reactions, especially with the N-terminus of peptides and the side chain of lysine.[6]
A Theoretical Introduction to this compound (CMTETMS)
Chemical Structure:
This compound (CMTETMS) is a less documented reagent in the context of protein labeling. Based on its chemical structure, it possesses a carboxymethylthio group, which is structurally similar to the reactive moiety of iodoacetic acid, a known cysteine alkylating agent. The presence of the thiol-reactive S-CH2-COOH group suggests a high potential for specific alkylation of cysteine residues.
Inferred Reactivity: The reactivity of CMTETMS towards cysteine is predicted to proceed via a nucleophilic attack of the deprotonated thiol group of cysteine on the carbon atom adjacent to the sulfur atom in CMTETMS, leading to the formation of a stable thioether bond. The trimethylsilyl group is a bulky, non-polar moiety that could potentially influence the reagent's solubility and steric accessibility to the labeling site.
Note: Due to the limited availability of direct experimental data on the use of CMTETMS for protein labeling, the following comparison is based on inferred chemical properties.
Comparative Performance Analysis: A Theoretical Framework
To provide a clear comparison, the following table summarizes the key features of CMTETMS alongside the well-established reagents, iodoacetamide and N-ethylmaleimide.
| Feature | This compound (CMTETMS) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Reactive Group | Carboxymethylthio | Iodoacetyl | Maleimide |
| Primary Target | Cysteine (inferred) | Cysteine[2] | Cysteine[10] |
| Mass Addition (Monoisotopic) | 192.06 Da (inferred) | 57.02 Da | 125.05 Da |
| Potential Advantages | Unique mass shift for unambiguous identification; potential for altered solubility characteristics due to the trimethylsilyl group. | High reactivity and well-characterized performance.[6][11] | High reactivity and specificity for thiols.[10] |
| Potential Disadvantages | Lack of experimental data on reactivity, specificity, and side reactions; larger mass addition may impact protein structure or function. | Known off-target reactivity with other amino acids.[6][12] | Prone to hydrolysis and side reactions with other nucleophiles.[6] |
Experimental Workflow: Validation of Labeling Site by Peptide Mapping
The following is a detailed, step-by-step methodology for the validation of a protein labeling site, a protocol that is universally applicable for any labeling reagent, including the theoretical application of CMTETMS.
Experimental Workflow Diagram
Caption: A generalized workflow for the validation of a protein labeling site using peptide mapping.
Detailed Protocol
1. Protein Sample Preparation and Labeling:
-
Objective: To label the protein of interest and prepare it for enzymatic digestion.
-
Procedure:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM, and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
Add the alkylating agent (e.g., a 2-fold molar excess of CMTETMS over DTT) and incubate in the dark at room temperature for 1 hour.
-
Quench the reaction by adding an excess of DTT or another thiol-containing reagent.
-
2. Proteolytic Digestion:
-
Objective: To cleave the labeled protein into smaller peptides.
-
Procedure:
-
Perform a buffer exchange to remove excess reagents and place the protein in a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
3. LC-MS/MS Analysis:
-
Objective: To separate the peptides and acquire their mass spectra.
-
Procedure:
-
Acidify the digest with formic acid.
-
Inject an appropriate amount of the peptide mixture onto a reverse-phase liquid chromatography (LC) column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode to acquire both MS and MS/MS spectra.[15]
-
4. Data Analysis and Site Validation:
-
Objective: To identify the labeled peptide and confirm the site of modification.
-
Procedure:
-
Use a database search engine (e.g., Mascot, Sequest) to search the acquired MS/MS data against the known sequence of the target protein.
-
Specify the mass of the labeling reagent as a variable modification on cysteine residues. For CMTETMS, this would be a mass shift of +192.06 Da.
-
The search results will identify peptides that contain the modification.
-
Manually inspect the MS/MS spectrum of the identified labeled peptide. The presence of a series of fragment ions (b- and y-ions) that include the mass shift of the label on the cysteine residue provides definitive evidence for the site of modification.
-
Interpreting the Data: A Self-Validating System
The strength of the peptide mapping approach lies in its self-validating nature. The high accuracy of mass spectrometers allows for the confident identification of the mass shift corresponding to the labeling reagent.[15] Furthermore, the fragmentation pattern observed in the MS/MS spectrum serves as a definitive fingerprint of the peptide's sequence and the precise location of the modification.[16]
For instance, if a tryptic peptide with the sequence ...K.ACDE...R.K... (where C is the labeled cysteine) is identified, the MS/MS spectrum will show a series of y-ions where those containing the labeled cysteine are shifted by the mass of the label. Similarly, the b-ions C-terminal to the labeled cysteine will also exhibit this mass shift. This precise localization of the mass addition provides unambiguous validation of the labeling site.
Conclusion and Future Outlook
The validation of the labeling site is an indispensable step in any protein modification workflow, ensuring the reliability and accuracy of downstream experiments. While established reagents like iodoacetamide and N-ethylmaleimide are well-characterized, the exploration of new labeling chemistries is crucial for expanding the toolbox of protein scientists.
Based on its chemical structure, this compound presents itself as a potential candidate for cysteine-specific labeling. Its unique mass and chemical properties may offer advantages in specific applications. However, a thorough experimental characterization of its reactivity, specificity, and potential side reactions is necessary to fully assess its utility. The peptide mapping workflow detailed in this guide provides a robust and universally applicable framework for such a validation, enabling researchers to confidently characterize their labeled proteins, regardless of the reagent used.
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Codreanu, S. G., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. [Link]
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Stark, G. R. (1965). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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OUCI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Accessed January 14, 2026. [Link]
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Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS One. [Link]
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Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [Link]
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Tsurugi, K., & Ogata, K. (1984). The Different Effects of N-ethylmaleimide and Iodoacetamide on the Activity of Rat Liver 60S Subunits for Peptide Bond Elongation. Journal of Biochemistry. [Link]
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Toda, T., et al. (2004). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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ResearchGate. Mapping Protein Post-Translational Modifications with Mass Spectrometry. Accessed January 14, 2026. [Link]
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Medzihradszky, K. F., & Chalkley, R. J. (2015). Mapping protein post-translational modifications with mass spectrometry. Nature Methods. [Link]
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Comisar, W. Y., & Schilling, B. (2010). Mass Spectrometry for Post-Translational Modifications. Methods in Enzymology. [Link]
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Reddie, K. G., & Carroll, K. S. (2014). Cysteine Reactivity Across the Sub-Cellular Universe. Current Opinion in Chemical Biology. [Link]
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ResearchGate. The 2-(Trimethylsilyl)ethyl Sulfur Group in Synthesis. Accessed January 14, 2026. [Link]
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Functional assays to validate activity of "2-(Carboxymethylthio)ethyltrimethylsilane" labeled proteins
Introduction: Beyond the Label – Ensuring Biological Viability
In the landscape of modern biological research, the covalent labeling of proteins is an indispensable tool. It allows us to attach fluorescent probes, affinity tags, or drug molecules to proteins of interest, enabling a deeper understanding of their localization, interactions, and function. While a plethora of labeling chemistries exist, targeting the thiol group of cysteine residues remains a popular strategy due to its relatively low abundance and high nucleophilicity, which often permits site-specific modification.
A molecule like "2-(Carboxymethylthio)ethyltrimethylsilane" represents a class of thiol-alkylating agents. Its reactive carboxymethylthio group is designed to react with a cysteine's thiol to form a highly stable thioether bond. This guide moves beyond the theoretical, providing a practical framework for researchers. We will explore the landscape of cysteine-modification chemistries, objectively comparing the stable thioether linkage with other common methods. Most critically, this guide provides a comprehensive toolkit of functional and biophysical assays to rigorously validate that the labeled protein you create is not merely a tagged molecule, but a functionally intact biological tool. As scientists, our goal is not just to label, but to illuminate biology without disrupting it. This guide is your roadmap to achieving that goal.
Section 1: The Chemistry of Cysteine-Targeted Thioether Formation
The modification of cysteine residues via S-alkylation is a cornerstone of bioconjugation. Reagents like iodoacetamides or, hypothetically, a molecule with a reactive carboxymethylthio group, operate on this principle. The lone pair of electrons on the sulfur atom of a deprotonated cysteine (a thiolate anion) acts as a potent nucleophile, attacking the electrophilic carbon adjacent to the thioether in our representative molecule. This results in the formation of a carbon-sulfur bond—a thioether—which is one of the most stable covalent linkages used in bioconjugation.[1][2][3]
The primary advantage of this linkage is its robustness. Unlike other popular linkages, the thioether bond is not susceptible to cleavage under typical physiological conditions, ensuring that the label remains attached to the protein throughout the course of an experiment.[4] This stability is crucial for quantitative studies, in vivo imaging, and the development of long-lasting therapeutic conjugates.
Caption: Workflow for Cysteine Labeling via Thioether Bond Formation.
Section 2: A Comparative Analysis of Cysteine Labeling Technologies
The choice of labeling chemistry is a critical decision in experimental design. While the stability of a thioether bond is a significant advantage, it is essential to compare it with other widely used methods, particularly maleimide chemistry, which has been the industry standard for decades.
The Maleimide Workhorse: A Story of Reactivity and Reversibility
Maleimides react with thiols via a Michael addition reaction, which is rapid and highly selective for cysteines under physiological conditions.[5] This has made them incredibly popular for creating everything from fluorescently labeled antibodies to antibody-drug conjugates (ADCs).
However, the resulting succinimidyl thioether linkage has a well-documented Achilles' heel: it is susceptible to a retro-Michael reaction.[5][6] This reaction can lead to the transfer of the maleimide-linked payload to other thiol-containing molecules in the biological milieu, such as glutathione or albumin.[7][8] This "linker instability" can result in off-target effects and a loss of signal or efficacy, a significant concern for both therapeutic and research applications.[7]
The Next Generation: Engineering Stability
The limitations of maleimides have spurred the development of alternative thiol-reactive chemistries designed to form more stable bonds. These include:
-
Phenyloxadiazole Sulfones: These reagents react specifically with cysteines to form conjugates with superior stability in human plasma compared to their maleimide counterparts.[7][8][9]
-
Exocyclic Olefinic Maleimides: By altering the structure of the maleimide ring, these reagents form thio-Michael adducts that are highly resistant to the thiol exchange that plagues traditional maleimides.[10]
The following table provides a high-level comparison of these technologies.
| Feature | Thiol-Alkylation (e.g., Iodoacetamide) | Maleimide Chemistry | Next-Gen Thiol Chemistry (e.g., Sulfones) |
| Reaction Mechanism | S-Alkylation | Michael Addition | Julia-Kocienski-like reaction |
| Bond Formed | Thioether | Succinimidyl Thioether | Thioether derivative |
| Bond Stability | High: Irreversible | Moderate: Susceptible to retro-Michael reaction and hydrolysis | High to Very High: Designed for irreversibility |
| Specificity for Thiols | High (can react with other nucleophiles at high pH) | Very High at pH 6.5-7.5 | Very High |
| Key Advantage | Bond stability | Reaction speed and specificity | Enhanced stability over maleimides |
| Key Disadvantage | Potentially slower reaction rates than maleimides | Linker instability in vivo | Newer technology, potentially higher cost |
Section 3: The Critical Importance of Functional Validation
Covalently attaching a molecule to a protein, no matter how small or how specific the chemistry, is an intervention. It has the potential to alter the protein's three-dimensional structure, block active sites, or interfere with binding interfaces. Therefore, after any labeling reaction, it is imperative to ask: "Is my protein still active?"
A single assay is rarely sufficient to answer this question comprehensively. A rigorous validation plan should incorporate a suite of assays that probe different aspects of the protein's biological function and structural integrity. The following sections provide detailed protocols for a core set of recommended assays.
Section 4: A Toolkit of Functional Assays for Labeled Proteins
The choice of functional assays will, of course, depend on the protein of interest. Below are adaptable, step-by-step protocols for common classes of protein function.
Experimental Protocol 1: Enzyme Activity Assay (Example: Kinase)
This protocol describes a generic kinase activity assay using a fluorescent peptide substrate. The principle is to measure the rate of phosphorylation, which should be comparable between the labeled and unlabeled enzyme.
Objective: To determine if the labeling process has altered the catalytic activity of a kinase.
Materials:
-
Unlabeled Kinase (Control)
-
Labeled Kinase
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (10 mM stock)
-
Fluorescent Peptide Substrate (e.g., a peptide with a Sox fluorophore that changes emission upon phosphorylation)
-
96-well black microplate
-
Plate reader capable of fluorescence intensity measurements
Procedure:
-
Prepare Kinase Dilutions: Prepare working dilutions of both labeled and unlabeled kinase in kinase assay buffer. A typical starting concentration might be 10 nM.
-
Prepare Reaction Mix: In the microplate, prepare a master mix containing the kinase assay buffer and the fluorescent peptide substrate (e.g., at a final concentration of 10 µM).
-
Initiate Reaction: Add the kinase dilutions (labeled and unlabeled) to the wells. Also include a "no enzyme" control well.
-
Start the Reaction: Initiate the kinase reaction by adding ATP to all wells to a final concentration of 100 µM.
-
Monitor Fluorescence: Immediately place the plate in a pre-warmed (30°C) plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
For each sample, plot fluorescence intensity versus time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Compare the V₀ of the labeled kinase to the unlabeled kinase. A significant decrease (>15-20%) in the activity of the labeled kinase suggests a functional impact of the label.
-
Experimental Protocol 2: Ligand Binding Assay (Example: Fluorescence Polarization)
Fluorescence Polarization (FP) is a powerful technique to measure the binding of a small, fluorescently labeled ligand to a larger protein. If the protein is labeled, a non-fluorescent ligand can be used in a competitive FP assay format. This protocol assumes the protein itself is labeled.
Objective: To assess if labeling interferes with the protein's ability to bind its ligand.
Materials:
-
Labeled Protein (must be fluorescently labeled)
-
Unlabeled Protein (Control)
-
Binding Buffer (e.g., PBS with 0.01% Tween-20)
-
Unlabeled Ligand
-
384-well black microplate
-
Plate reader with FP capabilities
Procedure:
-
Prepare Protein Solution: Prepare a solution of the fluorescently labeled protein in the binding buffer at a concentration that gives a stable and robust fluorescence signal (typically in the low nM range).
-
Prepare Ligand Dilution Series: Prepare a serial dilution of the unlabeled ligand in the binding buffer.
-
Set up Binding Reactions: In the microplate, add a constant volume of the labeled protein solution to each well. Then, add the serially diluted unlabeled ligand. Include a "no ligand" control.
-
Incubate: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure Polarization: Measure the fluorescence polarization (in mP units) of each well.
-
Data Analysis:
-
Plot the mP values against the logarithm of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the IC₅₀ (the concentration of unlabeled ligand that displaces 50% of the labeled protein).
-
This IC₅₀ value should be compared to the known dissociation constant (Kd) of the interaction. A significant shift in the IC₅₀ indicates that the label has altered the binding affinity.
-
Caption: A Decision-Making Workflow for Functional Validation.
Section 5: Biophysical Characterization to Ensure Structural Integrity
Functional assays tell you if the protein is working. Biophysical assays can help you understand why it might not be, by detecting changes in its structure.
Experimental Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the secondary structure (alpha-helices, beta-sheets) of a protein.
Objective: To determine if labeling has caused significant changes in the protein's secondary structure.
Procedure:
-
Sample Preparation: Prepare samples of both labeled and unlabeled protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high absorbance in the far-UV region, like Tris, should be avoided.
-
Acquire Spectra: Using a CD spectrometer, acquire spectra in the far-UV range (typically 190-250 nm).
-
Data Analysis: Overlay the spectrum of the labeled protein with that of the unlabeled control. Significant changes in the shape and magnitude of the CD spectrum indicate a perturbation of the secondary structure.
Experimental Protocol 4: Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius of a protein in solution, making it an excellent tool for detecting aggregation, which can be a sign of misfolding and instability.
Objective: To check for aggregation of the labeled protein.
Procedure:
-
Sample Preparation: Prepare samples of labeled and unlabeled protein at ~1 mg/mL in a filtered buffer.
-
Measure Size Distribution: Place the sample in the DLS instrument and acquire data.
-
Data Analysis: The instrument software will generate a size distribution plot. A monodisperse (non-aggregated) sample will show a single, narrow peak. The appearance of larger species or a high polydispersity index (%Pd) in the labeled sample is indicative of aggregation.
| Biophysical Technique | Information Provided | Key Indication of a Problem |
| Circular Dichroism (CD) | Secondary structure content | Significant change in spectral shape/intensity |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, aggregation state | Appearance of multiple peaks or high polydispersity |
| Differential Scanning Fluorimetry (DSF) | Thermal stability (melting temperature, Tₘ) | Significant decrease in Tₘ |
Conclusion
The act of labeling a protein is the beginning, not the end, of the experimental process. While the formation of a stable thioether bond via thiol-alkylation offers a robust method for creating protein conjugates, the biological relevance of these conjugates is not guaranteed. As this guide has detailed, a multi-pronged approach to validation is not just recommended; it is essential for scientific rigor. By combining carefully chosen functional assays with biophysical characterization, researchers can proceed with confidence, knowing that their labeled proteins are not just tagged constructs, but faithful reporters of biological function.
References
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Kalia, D., Malekar, P. V., & Parthasarathy, M. (2016). Exocyclic Olefinic Maleimides: Synthesis and Application for Stable and Thiol-Selective Bioconjugation. Angewandte Chemie International Edition, 55(4), 1432–1435. [Link]
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Sato, S., et al. (2013). Rapid, stable, chemoselective labeling of thiols with Julia-Kocienski-like reagents: a serum-stable alternative to maleimide-based protein conjugation. Angewandte Chemie International Edition, 52(48), 12574-12578. [Link]
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PDB-101. (2011). Thioester. RCSB PDB.[Link]
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Zhang, Y., et al. (2024). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Journal of mass spectrometry : JMS, e5150.[Link]
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A Head-to-Head Comparison of Silylating Agents for Biological Applications
In the intricate landscape of biological research and drug development, the transient modification of reactive functional groups is a cornerstone of synthetic and analytical strategies. Among the arsenal of protecting groups, silyl ethers stand out for their versatility, ease of introduction, and tunable stability. The choice of the right silylating agent is not merely a matter of routine but a critical decision that can dictate the success or failure of a multi-step synthesis or the accuracy of an analytical method. This guide provides an in-depth, head-to-head comparison of common silylating agents, grounded in experimental data and practical insights to empower researchers in making informed decisions.
The Indispensable Role of Silylation in the Life Sciences
Silylation is the process of replacing an active hydrogen in a molecule, typically from a hydroxyl (-OH), amino (-NH), carboxyl (-COOH), or thiol (-SH) group, with a silyl group, most commonly a trialkylsilyl group.[1] This derivatization is paramount in biological applications for several key reasons:
-
Protection of Functional Groups: In complex biomolecules, it is often necessary to mask certain reactive sites to achieve selective transformations at other positions.[2]
-
Enhanced Volatility for Gas Chromatography (GC): Many biologically relevant molecules, such as sugars and amino acids, are non-volatile. Silylation increases their volatility, enabling their analysis by GC and GC-MS.[3]
-
Improved Solubility: Silylated derivatives often exhibit enhanced solubility in nonpolar organic solvents, facilitating reactions and purification.
-
Increased Thermal Stability: Silylation can stabilize thermally labile compounds, preventing their degradation at the high temperatures often employed in GC analysis.[4]
The selection of a silylating agent is a balancing act between reactivity, steric hindrance, and the stability of the resulting silyl ether. A judicious choice allows for the selective protection and deprotection of different functional groups within the same molecule, a strategy known as orthogonal protection.[5]
Comparative Analysis of Common Silylating Agents
The performance of a silylating agent is dictated by its chemical structure, which influences its reactivity and the stability of the silyl ether it forms. The following table provides a comparative overview of the most widely used silylating agents in biological applications.
| Silylating Agent | Abbreviation | Structure of Silyl Group | Key Characteristics & Reactivity | Byproducts | Common Biological Applications |
| Trimethylsilyl Chloride | TMSCl | Trimethylsilyl (TMS) | Highly reactive, least sterically hindered. Forms the most labile silyl ethers.[6] | HCl | Derivatization for GC-MS to increase volatility.[6] Short-term protection of alcohols and amines. |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | tert-Butyldimethylsilyl (TBDMS or TBS) | Moderately reactive, significant steric bulk. Forms stable silyl ethers, resistant to a wide range of conditions.[7] | HCl | Robust protection of primary and secondary alcohols in multi-step synthesis.[8] |
| Triisopropylsilyl Chloride | TIPSCl | Triisopropylsilyl (TIPS) | Low reactivity due to high steric hindrance. Forms very stable silyl ethers.[6] | HCl | Protection of hydroxyl groups under harsh reaction conditions where TBDMS is not stable enough.[6] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive TMS donor.[4] Often used with a catalyst like TMCS to enhance reactivity.[9] | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | Widely used for derivatization of a broad range of analytes for GC-MS, including amino acids, sugars, and organic acids.[9][10] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | One of the most powerful and volatile TMS donors.[3] Byproducts are highly volatile, minimizing chromatographic interference. | N-methyltrifluoroacetamide | Gold standard for GC-MS derivatization of metabolites, steroids, and other biomolecules.[3][11] |
Quantitative Comparison of Silyl Ether Stability
The stability of the formed silyl ether is a critical parameter, especially in multi-step syntheses. The following table presents the relative rates of cleavage for common silyl ethers under acidic and basic conditions, providing a quantitative basis for selecting the appropriate protecting group.
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (Acidic Conditions) | Relative Rate of Cleavage (Basic Conditions) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
Data compiled from various sources.[6][12][13] The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.
This data clearly demonstrates that increasing the steric bulk of the substituents on the silicon atom significantly enhances the stability of the silyl ether, particularly under acidic conditions.[14] This principle is fundamental to designing orthogonal protection strategies. For instance, a TMS ether can be selectively cleaved in the presence of a TBDMS ether, and a TBDMS ether can be selectively removed in the presence of a TIPS ether.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the silylation of representative biomolecules. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: Selective 5'-Silylation of Adenosine with TBDMSCl
This protocol details the selective protection of the primary 5'-hydroxyl group of adenosine, a common step in nucleoside chemistry. The steric bulk of TBDMSCl allows for its preferential reaction with the less hindered primary hydroxyl group over the secondary 2' and 3' hydroxyls.
Workflow for Selective 5'-Silylation of a Ribonucleoside
Caption: Workflow for the selective 5'-O-silylation of adenosine.
Materials:
-
Adenosine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF) (optional co-solvent)
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve adenosine (1 equivalent) in anhydrous pyridine. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Silylation: To the stirred solution at room temperature, add TBDMSCl (1.1 to 1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the scale and purity of the reagents.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Purification: Remove the solvent under reduced pressure. The residue can be co-evaporated with toluene to remove residual pyridine. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5'-O-TBDMS-adenosine.[15]
Causality of Experimental Choices:
-
Anhydrous Conditions: Silylating agents are highly susceptible to hydrolysis. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the reagent and ensure a high yield of the desired product.
-
Pyridine as Solvent and Base: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Stoichiometry of TBDMSCl: A slight excess of TBDMSCl is used to ensure complete consumption of the starting material. However, a large excess should be avoided to minimize the formation of di-silylated byproducts.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature to favor the kinetic product, which is the 5'-O-silylated nucleoside. Higher temperatures could lead to the formation of the thermodynamically more stable 2',5'- and 3',5'-di-O-silylated products.
Protocol 2: Derivatization of Amino Acids with MSTFA for GC-MS Analysis
This protocol describes a standard procedure for the derivatization of amino acids using MSTFA, a highly effective reagent for preparing samples for GC-MS analysis.
Workflow for Amino Acid Derivatization for GC-MS
Caption: General workflow for the derivatization of amino acids with MSTFA for GC-MS analysis.
Materials:
-
Amino acid standards or dried biological extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
MSTFA with 1% Trimethylchlorosilane (TMCS) (optional, for more hindered groups)
-
Anhydrous pyridine or acetonitrile (optional solvent)
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation: Place the amino acid standard or the dried biological extract (typically 10-100 µg) in a GC vial. It is critical that the sample is completely dry, as any residual water will react with the silylating agent.[16]
-
Derivatization: Add 50-100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial. If the sample is not readily soluble in MSTFA, a small amount of anhydrous pyridine or acetonitrile can be added.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific amino acids or complex mixtures.[17]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Causality of Experimental Choices:
-
MSTFA as the Reagent of Choice: MSTFA is highly volatile, and its byproducts are also volatile, which minimizes interference in the chromatogram.[3] It is a potent silylating agent capable of derivatizing a wide range of functional groups found in amino acids.[18]
-
Use of TMCS as a Catalyst: The addition of a small amount of TMCS can increase the reactivity of the silylating agent, which is particularly useful for derivatizing more sterically hindered or less reactive functional groups.[9]
-
Elevated Temperature: Heating the reaction mixture increases the rate of the silylation reaction, ensuring complete derivatization, especially for less reactive amino acids.
Protocol 3: Per-O-silylation of Glucose with BSTFA for GC Analysis
This protocol outlines the derivatization of glucose, a representative carbohydrate, using BSTFA in a two-step process involving oximation followed by silylation. This is necessary to prevent the formation of multiple anomeric forms in the gas phase.
Workflow for Carbohydrate Derivatization
Caption: Two-step derivatization workflow for carbohydrates for GC analysis.
Materials:
-
Glucose
-
Hydroxylamine hydrochloride
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Heating block or oven
-
GC vials
Procedure:
-
Sample Preparation: Place the dried glucose sample (1-5 mg) in a GC vial.
-
Oximation: Add a solution of hydroxylamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL) to the vial. Cap the vial and heat at 70-90°C for 30-60 minutes to convert the aldehyde group of the open-chain form of glucose to an oxime.[19][20]
-
Silylation: After cooling the vial to room temperature, add BSTFA. Re-cap the vial and heat again at 70-90°C for 30-60 minutes to silylate all the hydroxyl groups.
-
Analysis: Cool the vial to room temperature before injecting an aliquot of the derivatized sample into the GC.
Causality of Experimental Choices:
-
Two-Step Derivatization: Carbohydrates exist in equilibrium between cyclic hemiacetal and open-chain aldehyde or ketone forms. Direct silylation would result in multiple peaks for each sugar. The initial oximation step "locks" the sugar in its open-chain form by converting the carbonyl group to an oxime, leading to a single, sharp peak in the chromatogram.[10]
-
BSTFA as the Silylating Agent: BSTFA is a strong silylating agent that can efficiently derivatize the multiple hydroxyl groups of carbohydrates.[4]
-
Pyridine as Solvent: Pyridine is a common solvent for carbohydrate derivatization as it effectively dissolves both the sugar and the reagents and also acts as a base to neutralize the byproducts of the silylation reaction.
Selecting the Right Silylating Agent: A Decision-Making Framework
The choice of a silylating agent is contingent on the specific requirements of the application. The following decision tree provides a logical framework for selecting the most appropriate reagent.
Decision Tree for Silylating Agent Selection
Caption: A decision-making framework for selecting the appropriate silylating agent.
Conclusion
The strategic application of silylating agents is a powerful tool in the arsenal of researchers in the biological sciences. A thorough understanding of the reactivity, steric properties, and stability of the various silylating agents and their corresponding silyl ethers is essential for the successful design and execution of both synthetic and analytical protocols. This guide has provided a comprehensive, head-to-head comparison of the most common silylating agents, supported by quantitative data and detailed experimental procedures. By carefully considering the factors outlined herein, researchers can confidently select the optimal silylating agent to advance their scientific endeavors.
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Evaluating the in vivo stability of "2-(Carboxymethylthio)ethyltrimethylsilane" bioconjugates
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the cytotoxic payload is a critical determinant of both efficacy and safety.[1] Its stability in systemic circulation is paramount to prevent premature drug release and associated off-target toxicities, while ensuring efficient cleavage at the target site.[2][] This guide provides an in-depth evaluation of a newer class of silicon-based linkers, exemplified by structures like "2-(Carboxymethylthio)ethyltrimethylsilane," by comparing their performance with established linker technologies.
The core of our analysis centers on silyl ethers, a promising category of acid-cleavable linkers.[4][5] We will objectively compare their stability and release mechanisms against the industry's workhorses: enzyme-cleavable peptide linkers, reduction-sensitive disulfide linkers, and stable non-cleavable linkers. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize bioconjugate design for improved in vivo performance.
The Rise of Silyl Ethers: A New Frontier in Acid-Cleavable Linkers
Traditional acid-cleavable linkers, such as hydrazones, have been historically limited by their instability, with plasma half-lives often around two days, which can be insufficient for ADCs with highly cytotoxic payloads.[4][5] Silyl ethers have emerged as a compelling alternative, offering significantly enhanced stability in the neutral pH of blood, while maintaining susceptibility to the acidic environment of endosomes and lysosomes upon cellular internalization.[6][7]
The stability of silyl ethers can be finely tuned by modifying the substituents on the silicon atom.[8][9] For instance, increasing the steric bulk around the silicon atom (e.g., from trimethylsilyl to triisopropylsilyl) can dramatically increase hydrolytic stability by orders of magnitude.[8][9] Recent innovations have led to the development of silyl ether-based linkers for MMAE conjugates with a remarkable half-life of over 7 days in human plasma, a significant improvement over previous acid-labile technologies.[4][5][10] This enhanced stability minimizes premature payload release, potentially widening the therapeutic window.[4]
The proposed "this compound" structure suggests a bifunctional linker. The trimethylsilyl group forms an acid-labile silyl ether with a hydroxyl group on the payload, while the carboxymethylthio moiety provides a handle for conjugation to the targeting protein, likely through amide bond formation with lysine residues.
Comparative Analysis of Leading Linker Technologies
The choice of linker technology is a strategic decision that profoundly impacts a bioconjugate's pharmacokinetic profile, efficacy, and tolerability.[2][11] Below is a comparative analysis of silyl ether linkers against other prevalent classes.
| Linker Class | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Silyl Ether | Acid Hydrolysis (pH) | High (Tunable) [4][6] | Improved stability over traditional acid-cleavable linkers; tunable release kinetics based on silicon substituents.[5][8] | Newer technology with less established clinical precedent; potential for slower release compared to enzymatic cleavage. |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | High [6] | High tumor cell specificity due to overexpressed enzymes; clinically validated in multiple approved ADCs.[10] | Potential for species-specific instability (e.g., in mouse plasma); efficacy dependent on enzyme expression levels.[6] |
| Disulfide | Reductive (e.g., Glutathione) | Moderate [6] | Leverages the high intracellular glutathione concentration for release. | Variable stability in circulation; can lead to off-target release through thiol-disulfide exchange.[12] |
| Non-Cleavable (e.g., SMCC) | Proteolytic Degradation | Very High | Maximum stability in circulation, reducing off-target toxicity.[4] | Active metabolite contains the linker and an amino acid, which may impact payload activity; generally lacks a bystander effect.[4] |
Visualizing Linker Cleavage Mechanisms
To better understand the distinct release pathways, the following diagrams illustrate the cleavage mechanisms for each linker class.
Caption: Silyl ether linker cleavage in an acidic environment.
Caption: Enzymatic cleavage of a Val-Cit peptide linker.
Caption: Reductive cleavage of a disulfide linker.
Experimental Protocols for In Vivo Stability Assessment
Evaluating the in vivo stability of a bioconjugate is a critical step in preclinical development. The goal is to quantify the amount of intact conjugate and characterize the nature and rate of payload deconjugation over time in a relevant biological system.
Protocol 1: In Vitro Whole Blood Stability Assay
Recent studies have shown a strong correlation between stability in whole blood and in vivo outcomes, outperforming traditional plasma-only assays.[13] This protocol provides a robust in vitro method to screen for linker stability.
Rationale: Whole blood contains various cellular components and enzymes not present in plasma that can contribute to bioconjugate degradation. This assay provides a more comprehensive and predictive in vitro model for in vivo stability.[13]
Materials:
-
Bioconjugate stock solution (e.g., 1 mg/mL in PBS)
-
Freshly collected whole blood (e.g., mouse, rat, human) with anticoagulant (e.g., Heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Incubator at 37°C
Procedure:
-
Incubation: Spike the bioconjugate into pre-warmed (37°C) whole blood to a final concentration of 100 µg/mL. Prepare a control sample by spiking into PBS.
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). Immediately pellet the cellular components by centrifugation.
-
Plasma Collection: Carefully collect the supernatant (plasma).
-
Affinity Capture: Isolate the bioconjugate from the plasma using affinity capture beads. This step selectively purifies the antibody-containing species.
-
Elution and Reduction: Elute the captured bioconjugate and reduce the interchain disulfide bonds to separate light and heavy chains for analysis.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) and identify any drug-linker metabolites.
-
Data Analysis: Plot the percentage of intact bioconjugate or average DAR as a function of time to determine the stability profile.
Protocol 2: Murine Pharmacokinetic (PK) Study
An in vivo PK study is the gold standard for assessing bioconjugate stability, distribution, and clearance.
Rationale: This study directly measures the concentration of the bioconjugate and its metabolites in the systemic circulation of a living organism over time, providing critical data on its half-life and stability.
Materials:
-
Test bioconjugate formulated in a sterile, biocompatible vehicle (e.g., saline)
-
Research animals (e.g., BALB/c mice)
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS bioanalytical method for quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) bolus dose of the bioconjugate to a cohort of mice (n=3-5 per time point). A typical dose might be 1-10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of total antibody, intact bioconjugate, and free payload in the plasma samples using a validated bioanalytical method (e.g., ligand-binding assay for total antibody, LC-MS for intact conjugate/payload).
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Workflow for Stability Evaluation
The process of evaluating a novel linker technology like a silyl ether-based system involves a multi-stage approach, from initial in vitro screening to definitive in vivo studies.
Caption: A typical workflow for evaluating bioconjugate stability.
Conclusion
The selection of a linker is a crucial decision in the design of bioconjugates. While established technologies like peptide and non-cleavable linkers have a proven track record, the development of novel silyl ether-based linkers represents a significant advancement in acid-cleavable strategies.[4][5] Their enhanced stability at physiological pH combined with tunable, acid-triggered release offers the potential to create more stable and effective therapeutics.[6][7] The experimental frameworks provided herein offer a robust methodology for the head-to-head evaluation of "this compound" bioconjugates against other classes, enabling researchers to make data-driven decisions to advance the next generation of targeted therapies.
References
- A Comparative Guide to Alternative Linkers for Bioconjugation: Moving Beyond Boc-PEG4-Sulfonic Acid. Benchchem.
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Source not specified.
- Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PubMed.
- Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics | Request PDF.
- Evaluating the stability of methyltetrazine bioconjug
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC - NIH.
- Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropri
- Extending the in vivo persistence of synthetic glycoconjugates using a serum-protein binder. Source not specified.
- (PDF) Silicon‐Based Linkers for Tunable Acid‐Sensitive Drug Release from Polymeric Nanoparticles.
- Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biom
- Advances in ADC Linker Research. AxisPharm.
- Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biom
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
- Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery. Biosynth.
- Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Linker technologies for antibody-drug conjug
- Silyl ether. Wikipedia.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central.
- Design of bioorthogonal tools for bioconjugation and drug delivery. Universidade de Lisboa.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Carboxymethylthio)ethyltrimethylsilane
This guide provides essential safety and logistical information for the proper handling and disposal of 2-(Carboxymethylthio)ethyltrimethylsilane (CAS No. 18269-42-6). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the knowledge to maintain a safe and compliant laboratory environment. This document is designed for researchers, scientists, and drug development professionals who utilize this organosilane reagent.
Hazard Identification and Core Chemical Profile
Before any handling or disposal operations, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a multifaceted reagent, and its structure dictates its reactivity and hazard profile. It is a liquid at room temperature with a molecular weight of 192.35 g/mol .[1][2][]
The primary hazards, as identified by the Globally Harmonized System (GHS), stem from its irritant nature.[1][2] The presence of a carboxylic acid functional group contributes to its acidic properties, while the thioether and silane moieties present specific chemical considerations.
| Property | Value | Source(s) |
| CAS Number | 18269-42-6 | [1][2] |
| Molecular Formula | C7H16O2SSi | [1][2][] |
| Molecular Weight | 192.35 g/mol | [1][2] |
| Physical State | Liquid | [2] |
| Boiling Point | 143-144 °C | [2][] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Code | P501: Dispose of contents/container to an approved waste disposal plant | [1][4][5] |
Expert Insight: The combination of a carboxylic acid and a sulfur-containing functional group necessitates a cautious approach. The acidity requires careful selection of containers to avoid corrosion, and the sulfur component means that combustion byproducts could include sulfur oxides (SOx), which are regulated pollutants. The trimethylsilyl group is relatively stable but is the reason this compound is classified as an organosilane.
Principles of Disposal: A Chemically-Informed Approach
The disposal of this compound is governed by its chemical structure. Direct disposal into sanitary sewer systems is strictly prohibited due to its hazard profile and potential environmental impact.[6][7] The primary and most secure method of disposal is through a licensed hazardous waste management company.
Key Chemical Considerations for Disposal:
-
Organosilane Moiety : While some reactive silanes (like chlorosilanes) hydrolyze rapidly, the trimethylsilyl group in this molecule is more stable.[8][9] However, the ultimate fate in a high-temperature incineration process is the conversion to silicon dioxide (SiO₂), carbon dioxide, and water.[8] This is a common and effective method for the final destruction of organosilicon compounds.
-
Thioether and Carboxylic Acid Groups : The presence of sulfur and an acidic functional group means this compound must be segregated into an appropriate waste stream, typically designated for halogen-free organic acids or sulfur-containing organic waste.[10] Mixing with incompatible waste streams, such as strong oxidizers or bases, could lead to exothermic or gas-generating reactions.[11]
-
Regulatory Compliance : All chemical waste disposal is subject to local, regional, and national regulations.[12] In the United States, the Environmental Protection Agency (EPA) provides comprehensive guidelines under the Resource Conservation and Recovery Act (RCRA) for identifying and managing hazardous waste.[13][14] It is the generator's responsibility to accurately classify their waste.[12]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the safe collection and disposal of this compound waste.
Personal Protective Equipment (PPE)
Given the compound's GHS classification, the following minimum PPE must be worn when handling the waste:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection : Nitrile or other chemically resistant gloves.[15]
-
Body Protection : A standard laboratory coat.[6]
-
Work Area : All handling should occur within a certified chemical fume hood to mitigate respiratory exposure.[6]
Waste Segregation and Collection
-
Identify the Correct Waste Stream : Designate a specific waste container for "Halogen-Free Organic Acidic Waste" or an equivalent classification provided by your institution's Environmental Health & Safety (EHS) department. Do not mix with halogenated, basic, or oxidizing waste.[11]
-
Select an Appropriate Container : Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or glass. Ensure the container has a secure, vapor-tight lid.[15] Avoid metal containers due to the acidic nature of the waste.
-
Label the Container : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste solution. The approximate concentration and volume should also be noted.
-
Accumulate Waste Safely : Keep the waste container closed at all times, except when adding waste.[15] Store the container in a designated satellite accumulation area within the laboratory that is away from heat or ignition sources.[5]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of the chemical.
Final Disposal
Once the waste container is full or has reached its accumulation time limit as per institutional and EPA guidelines, arrange for its disposal.[13]
-
Request Pickup : Contact your institution's EHS department to schedule a pickup.
-
Documentation : Ensure all required paperwork is completed for the waste manifest.
-
Handover : Transfer the waste to authorized personnel for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the material is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[12]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb : For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[12][16] Do not use combustible materials like paper towels or sawdust as the primary absorbent.
-
Collect and Dispose : Carefully scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[16]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and then with soap and water. Collect all cleaning materials as hazardous waste.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
GESAMP. Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). IMO/FAO/UNESCO/WMO/WHO/IAEA/UN/UNEP Joint Group of Experts on the Scientific Aspects of Marine Pollution. [Link]
- Google Patents.
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EurekAlert!. New catalyst helps turn plastic waste into useful organosilane compounds. American Association for the Advancement of Science (AAAS). [Link]
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PubChemLite. this compound (C7H16O2SSi). University of Luxembourg. [Link]
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MDPI. Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. MDPI. [Link]
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ResearchGate. How to safely dispose silane agents? ResearchGate. [Link]
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Natural Organization of Processes. Treatment and disposal of chemical wastes in daily laboratory work.[Link]
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. École Polytechnique Fédérale de Lausanne. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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UK Science Technician Community. Sulfur disposal.[Link]
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Global Silicones Council. Global Safe Handling of Chlorosilanes.[Link]
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Occupational Safety and Health Administration (OSHA). Silicon Tetrahydride. U.S. Department of Labor. [Link]
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. [Link]
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Harwick Standard. Safety Data Sheet - Organosilane ester. Harwick Standard Distribution Corporation. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. U.S. Department of Labor. [Link]
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U.S. Environmental Protection Agency (EPA). Method 3620C: Florisil Cleanup. U.S. EPA. [Link]
-
Silicones Environmental, Health and Safety Center (SEHSC). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.[Link]
-
ChemBK. Ethyltrimethylsilane.[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. U.S. EPA. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. EPA. [Link]
-
U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. U.S. EPA. [Link]
-
Chemdox. Safety Data Sheet: tetramethylsilane.[Link]
-
Gelest, Inc. Safety Data Sheet - Ethyltrimethylsilane.[Link]
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Mastering the Safe Handling of 2-(Carboxymethylthio)ethyltrimethylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical reagents is a constant in the pursuit of discovery. Among these, organosilicon compounds like 2-(Carboxymethylthio)ethyltrimethylsilane (CAS No. 18269-42-6) offer unique properties for specialized applications. However, with innovation comes the responsibility of ensuring the highest standards of laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Immediate Safety Briefing: Understanding the Hazards
This compound is classified as an irritant.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications mandate a stringent approach to personal protective equipment and handling protocols to prevent adverse health effects. The signal word associated with this chemical is "Warning".[2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate barriers is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[3] | These materials offer good resistance to a range of chemicals. Given the H315 classification, impervious gloves are mandatory to prevent skin contact and subsequent irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[3] | The H319 warning for serious eye irritation necessitates robust eye protection to prevent accidental splashes from causing significant harm. |
| Skin and Body Protection | Standard laboratory coat. | A lab coat is essential to protect street clothes and underlying skin from drips and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | The H335 classification for respiratory irritation makes it imperative to control vapor inhalation. Engineering controls like a fume hood are the primary means of protection. |
Operational Plan: From Receipt to Use
A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of this compound throughout its lifecycle in the laboratory.
Step 1: Pre-Handling Preparations
-
Inspect the Container: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Don Appropriate PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.
-
Prepare the Work Area: Ensure you are working in a well-ventilated chemical fume hood. The sash should be at the lowest practical height. Have spill control materials readily available.
Step 2: Handling and Experimental Use
-
Transfer with Care: When transferring the liquid, use caution to avoid splashing.
-
Maintain Control: Keep the container sealed when not in use.
-
Avoid Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work surface in the fume hood after use.
-
Secure Storage: Store the sealed container in a cool, dry, and dark place away from incompatible materials.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect any unused or waste solutions in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated items, such as gloves, pipette tips, and absorbent materials, must be collected in a separate, labeled hazardous waste bag or container.
Disposal Protocol:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Storage: Store waste containers in a designated hazardous waste accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
Spill:
-
Evacuate the immediate area if the spill is large or if you are unsure how to handle it.
-
For small spills within a fume hood, use an inert absorbent material to contain the spill.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these detailed protocols, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14837368, this compound. [Link]
- DAP Products Inc. Safety Data Sheet for DAP Silicone Max Premium All Purpose Silicone Sealant Clear. 2019. This source, while not for the specific chemical, provides general guidance on handling silicone compounds.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
